molecular formula C26H38N7O17P3S2 B15548751 thiophene-2-carbonyl-CoA

thiophene-2-carbonyl-CoA

Cat. No.: B15548751
M. Wt: 877.7 g/mol
InChI Key: APTYNAZODMUFPO-CITAKDKDSA-N
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Description

Thiophene-2-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of thiophene-2-carboxylic acid. It is functionally related to a thiophene-2-carboxylic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C26H38N7O17P3S2

Molecular Weight

877.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate

InChI

InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

APTYNAZODMUFPO-CITAKDKDSA-N

Origin of Product

United States

Foundational & Exploratory

thiophene-2-carbonyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiophene-2-carbonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an acyl-coenzyme A derivative formed from the conjugation of thiophene-2-carboxylic acid and coenzyme A (CoA).[1] As a key intermediate, it plays a role in the metabolic pathways of certain xenobiotics and serves as a crucial building block in the synthesis of various pharmacologically active compounds. The thiophene (B33073) motif is a significant heterocycle in medicinal chemistry, recognized for its diverse biological activities.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, biological role, and synthesis of this compound.

Chemical Structure and Properties

This compound is a complex molecule comprising a thiophene ring linked via a thioester bond to coenzyme A. The CoA moiety consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate group. This intricate structure is fundamental to its role as an acyl group carrier in biochemical reactions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₆H₃₈N₇O₁₇P₃S₂PubChem[1]
Molecular Weight 877.7 g/mol PubChem[1]
Exact Mass 877.09784611 DaPubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioatePubChem[1]
ChEBI ID CHEBI:15542PubChem[1]
Synonyms Thiophene-2-carboxyl-CoA, Thiophene-2-carbonyl-coenzyme APubChem[1]

Biological Role and Significance

In enzymology, this compound is a known substrate for the enzyme This compound monooxygenase (EC 1.14.99.35).[4] This enzyme is an oxidoreductase that catalyzes the hydroxylation of the thiophene ring.

The reaction is as follows: this compound + AH₂ + O₂ ⇌ 5-hydroxythis compound + A + H₂O[4]

In this reaction, this compound, along with an electron donor (AH₂) and molecular oxygen, is converted into 5-hydroxythis compound.[4] This metabolic transformation is crucial for the degradation of thiophene-based compounds in certain microorganisms, such as Aquamicrobium defluvii, which has been isolated from activated sludge.[4] Understanding this pathway is vital for bioremediation studies and for comprehending the metabolic fate of thiophene-containing drugs.

Thiophene_Metabolism Substrate This compound Enzyme This compound monooxygenase Substrate->Enzyme Product 5-Hydroxythis compound Enzyme->Product Byproducts A + H₂O Enzyme->Byproducts Cofactors AH₂ + O₂ Cofactors->Enzyme

Metabolic pathway of this compound.

Experimental Protocols

The synthesis of this compound is not a trivial process and is typically achieved via a multi-step procedure starting from more readily available precursors. Below are detailed methodologies for the key stages of its synthesis and subsequent analysis.

Part 1: Synthesis of Thiophene-2-carbonyl Chloride

The most direct precursor for coupling with Coenzyme A is the activated acyl chloride. Thiophene-2-carbonyl chloride can be synthesized from thiophene-2-carboxylic acid.

Objective: To convert thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride.

Materials:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.15 - 1.5 eq)[5]

  • N,N-dimethylformamide (DMF) (catalytic amount)[5]

  • Anhydrous ethyl acetate (B1210297) or another inert solvent (e.g., chlorobenzene)[5]

  • Nitrogen or Argon gas supply

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and magnetic stirrer

  • Vacuum distillation apparatus

Methodology:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Dissolve thiophene-2-carboxylic acid (63.1 g, 493 mmol) in anhydrous ethyl acetate (208 g).[5]

  • Add a catalytic amount of DMF (e.g., 0.2 mL) to the solution.[5]

  • Gently heat the mixture to 58-65°C with stirring.[5]

  • Slowly add thionyl chloride (67.2 g, 565 mmol) dropwise from the dropping funnel. Gas evolution (SO₂ and HCl) will be observed.[5]

  • Maintain the reaction at 65°C for approximately 2.5 hours, monitoring the reaction progress by GC/MS or TLC until no starting material is detected.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Fit the flask with a distillation head for vacuum distillation. The excess solvent and thionyl chloride can be removed under reduced pressure.

  • The final product, thiophene-2-carbonyl chloride, is purified by vacuum distillation (approx. 4 mmHg, vapor temperature ~63°C), yielding a clear, pale yellow oil.[5]

Part 2: Synthesis of this compound

This procedure involves the thioesterification of Coenzyme A with the synthesized thiophene-2-carbonyl chloride. This reaction must be performed in an aqueous buffer system at a controlled pH.

Objective: To couple thiophene-2-carbonyl chloride with Coenzyme A.

Materials:

  • Thiophene-2-carbonyl chloride (1.5 - 2.0 eq)

  • Coenzyme A, free acid (CoA-SH) (1.0 eq)

  • Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)

  • Anhydrous tetrahydrofuran (B95107) (THF) or acetone

  • pH meter and micro-pipette for base addition

  • Stirring plate and ice bath

  • Solid-phase extraction (SPE) cartridges or HPLC for purification

Methodology:

  • In a flask, dissolve Coenzyme A in a cold (0-4°C) aqueous solution of potassium bicarbonate (e.g., 150 mM). The final concentration of CoA should be around 5-10 mM.

  • Adjust the pH of the CoA solution to 7.5-8.0 by carefully adding more potassium bicarbonate solution. Maintain this pH range throughout the reaction.

  • In a separate vial, dissolve thiophene-2-carbonyl chloride in a minimal amount of anhydrous THF or acetone.

  • While vigorously stirring the CoA solution in an ice bath, add the thiophene-2-carbonyl chloride solution dropwise over 20-30 minutes.

  • Continuously monitor the pH and maintain it at 7.5-8.0 by adding small aliquots of the bicarbonate solution as needed. The reaction generates HCl, which will lower the pH.

  • Allow the reaction to proceed for 1-2 hours at 4°C after the addition is complete.

  • Monitor the reaction by reverse-phase HPLC to observe the formation of the product and consumption of CoA.

  • Once the reaction is complete, the product can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.

Part 3: Analysis and Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • System: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at 260 nm (for the adenine (B156593) ring of CoA) and a secondary wavelength appropriate for the thiophene ring.

    • Outcome: Purity is determined by the peak area percentage of the product.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole).

    • Mode: Can be run in either positive or negative ion mode.

    • Outcome: Confirmation of the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 878.105.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ³¹P NMR can provide structural confirmation.

    • Solvent: D₂O.

    • Outcome: The spectra will be complex but can confirm the presence of the thiophene, pantothenate, and adenosine moieties.

Applications in Research and Drug Development

Thiophene-2-carbonyl derivatives are crucial intermediates in the pharmaceutical industry. The precursor, thiophene-2-carbonyl chloride, is a key building block for synthesizing important drugs. For example, it is used in the preparation of the nematicide Tioxazafen and the anticoagulant Rivaroxaban .[6] The study of this compound and its metabolic pathway provides valuable insights into the biotransformation of such drugs and other xenobiotics containing the thiophene scaffold. This knowledge is essential for toxicology studies, drug metabolism and pharmacokinetic (DMPK) profiling, and the rational design of new, more effective therapeutic agents.

References

The Thiophene-2-Carboxyl-CoA Metabolic Pathway in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-containing compounds are prevalent in fossil fuels and are integral components of numerous pharmaceuticals. The microbial metabolism of these sulfur-containing heterocycles is of significant interest for bioremediation and for understanding the potential biotransformation of thiophene-based drugs. This technical guide provides a comprehensive overview of the bacterial metabolic pathway for thiophene-2-carboxylate (B1233283), a key intermediate in the degradation of various thiophene (B33073) derivatives. The central pathway proceeds via the activation of thiophene-2-carboxylate to its coenzyme A (CoA) thioester, followed by monooxygenase-catalyzed hydroxylation, hydrolytic ring cleavage, and subsequent metabolism to 2-oxoglutarate, a key intermediate of the Krebs cycle. This document details the known enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows to facilitate further research in this area.

Introduction

Thiophene and its derivatives are aromatic heterocyclic compounds that present a unique metabolic challenge to microorganisms due to the stability of the thiophene ring. However, several bacterial species have evolved pathways to utilize these compounds as sources of carbon, energy, and sulfur. The degradation of thiophene-2-carboxylate (T2C) is a well-documented entry point into the metabolic network of these organisms. Understanding the intricacies of the thiophene-2-carbonyl-CoA pathway is crucial for developing bioremediation strategies for environments contaminated with petroleum products and for anticipating the metabolic fate of thiophene-containing pharmaceuticals in microbial populations, such as the gut microbiome. This guide synthesizes the current knowledge of this pathway, focusing on the core biochemical reactions, the enzymes involved, and the genetic basis of this metabolic capability.

The Core Metabolic Pathway

The bacterial degradation of thiophene-2-carboxylate is initiated by its activation to a CoA thioester, this compound. This is followed by an oxidative attack on the thiophene ring, leading to its destabilization and eventual cleavage. The final product of this pathway is 2-oxoglutarate, which enters central metabolism.[1]

The key steps of the pathway are:

  • Activation: Thiophene-2-carboxylate is activated by a CoA ligase to form this compound. This reaction requires ATP and Mg²⁺.[1]

  • Hydroxylation: The thiophene ring of this compound is hydroxylated at the C5 position by a specific monooxygenase, yielding 5-hydroxythis compound.[2][3] This step is crucial for the subsequent ring opening.

  • Ring Cleavage and Conversion to 2-Oxoglutarate: The hydroxylated intermediate undergoes hydrolytic cleavage of the thiophene ring, with the release of the sulfur atom as sulfate.[1] The resulting open-chain intermediate is further metabolized to 2-oxoglutarate. The exact enzymatic steps for this conversion are not yet fully elucidated.

The overall transformation can be summarized as the conversion of thiophene-2-carboxylate to 2-oxoglutarate and sulfate.[1]

Signaling and Regulatory Mechanisms

In Escherichia coli, the expression of the thdF gene, which is involved in thiophene oxidation, is subject to complex regulation. Its expression is induced during the stationary phase of growth and is positively influenced by the presence of thiophene carboxylic acid, furan (B31954) carboxylic acid, and proline.[4] Conversely, the expression of thdF is subject to catabolite repression by glucose and is significantly reduced under anaerobic conditions.[4] This suggests that the pathway is tightly regulated to ensure it is only active when more easily metabolizable carbon sources are unavailable and when oxygen is present for the initial oxidative attack.

dot

Thiophene_Metabolism_Regulation cluster_conditions Regulatory Inputs cluster_gene Gene Expression Stationary Phase Stationary Phase thdF thdF gene Stationary Phase->thdF Induces T2C/Furan Carboxylic Acid/Proline T2C/Furan Carboxylic Acid/Proline T2C/Furan Carboxylic Acid/Proline->thdF Induces Glucose Glucose Glucose->thdF Represses Anaerobic Conditions Anaerobic Conditions Anaerobic Conditions->thdF Represses

Caption: Regulation of the thdF gene expression in E. coli.

Enzymology of the Pathway

While the complete enzymatic cascade has not been fully characterized, key enzymes have been identified and studied to some extent.

Thiophene-2-carboxylate—CoA Ligase

The activation of thiophene-2-carboxylate to its CoA ester is a prerequisite for its entry into the degradative pathway. Although not yet isolated and characterized in detail, the activity of a thiophene-2-carboxylate—CoA ligase is strongly implied by the ATP and CoA dependence of T2C degradation in cell-free extracts.[1] The formation of a thiophen-2-carbohydroxamic acid in the presence of hydroxylamine (B1172632) further supports the existence of an activated acyl-CoA intermediate.[1]

This compound Monooxygenase (EC 1.14.99.35)

This is the best-characterized enzyme of the pathway. It catalyzes the hydroxylation of the thiophene ring, a critical step that prepares the molecule for ring fission.

  • Reaction: this compound + AH₂ + O₂ ⇌ 5-hydroxythis compound + A + H₂O[2]

  • Cofactors and Substrates: It is an oxidoreductase that acts on paired donors, with O₂ as the oxidant.[2] It is highly specific for this compound.[3][5] Tetrazolium salts can serve as electron acceptors in vitro.[3][5]

Downstream Enzymes

The enzymes responsible for the cleavage of the 5-hydroxythis compound ring and the subsequent conversion of the resulting aliphatic intermediate to 2-oxoglutarate have not yet been identified and characterized. This represents a significant knowledge gap in the understanding of this metabolic pathway.

dot

Thiophene_Metabolic_Pathway T2C Thiophene-2-carboxylate T2CCoA This compound T2C->T2CCoA Thiophene-2-carboxylate—CoA Ligase (ATP, CoA, Mg2+) HT2CCoA 5-Hydroxythis compound T2CCoA->HT2CCoA this compound Monooxygenase (O2, AH2) Oxoglutarate 2-Oxoglutarate HT2CCoA->Oxoglutarate Uncharacterized Enzymes (H2O, SO4^2- release) Krebs Krebs Cycle Oxoglutarate->Krebs Experimental_Workflow cluster_upstream Upstream Processing cluster_analysis Biochemical Analysis cluster_metabolomics Metabolite Identification Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Cell-Free Extract Cell-Free Extract Cell Lysis->Cell-Free Extract Enzyme Assays Enzyme Assays Cell-Free Extract->Enzyme Assays Incubation with [14C]-T2C Incubation with [14C]-T2C Cell-Free Extract->Incubation with [14C]-T2C Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis Data Interpretation Data Interpretation Kinetic Analysis->Data Interpretation Metabolite Extraction Metabolite Extraction Incubation with [14C]-T2C->Metabolite Extraction Chromatography (TLC/HPLC) Chromatography (TLC/HPLC) Metabolite Extraction->Chromatography (TLC/HPLC) MS Analysis MS Analysis Chromatography (TLC/HPLC)->MS Analysis MS Analysis->Data Interpretation

References

The Pivotal Role of Thiophene-2-carbonyl-CoA in Microbial Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) and its derivatives are sulfur-containing heterocyclic compounds prevalent in fossil fuels and used in the synthesis of various pharmaceuticals and agrochemicals. Their release into the environment poses a significant concern due to their recalcitrant nature. Microbial degradation represents a key mechanism for the removal of these pollutants. A central intermediate in the breakdown of a prominent thiophenic compound, thiophene-2-carboxylate (B1233283) (T2C), is thiophene-2-carbonyl-CoA. This technical guide provides an in-depth exploration of the role of this compound in microbial degradation, detailing the metabolic pathways, key enzymes, and experimental methodologies used in its study.

Aerobic Degradation of this compound

Under aerobic conditions, the degradation of thiophene-2-carboxylate is initiated by its activation to a coenzyme A (CoA) thioester, this compound. This activation is a common strategy in the microbial catabolism of aromatic carboxylic acids. The subsequent degradation pathway involves the hydroxylation and cleavage of the thiophene ring.

A key enzyme in this pathway is This compound monooxygenase , which catalyzes the hydroxylation of this compound to 5-hydroxythis compound[1]. This step is crucial as it destabilizes the aromatic ring, preparing it for subsequent cleavage. The pathway is believed to proceed through intermediates that are ultimately funneled into central metabolism, with 2-oxoglutarate being a key downstream product[2][3]. The sulfur atom of the thiophene ring is released as sulfate (B86663).

Several bacterial species have been identified to aerobically degrade thiophene-2-carboxylate, including members of the genera Rhodococcus, Vibrio, and Aquamicrobium. For instance, Rhodococcus sp. strain TTD-1 has been shown to grow on T2C as a sole source of carbon and energy, degrading it quantitatively to sulfate and carbon dioxide[4].

Key Enzymes and Reactions

The aerobic degradation pathway involves a series of enzymatic reactions, with this compound monooxygenase playing a central role.

  • Thiophene-2-carboxylate—CoA ligase (putative): Thiophene-2-carboxylate + ATP + CoASH → this compound + AMP + PPi

  • This compound monooxygenase (EC 1.14.99.35): this compound + AH₂ + O₂ → 5-Hydroxythis compound + A + H₂O[1]

  • Subsequent enzymatic steps (hypothesized): Further enzymatic reactions lead to the opening of the thiophene ring, loss of the sulfur atom, and eventual formation of 2-oxoglutarate, which enters the Krebs cycle.

Anaerobic Degradation of this compound

The anaerobic degradation of this compound is less well-characterized but is thought to proceed via a pathway analogous to the anaerobic degradation of benzoyl-CoA, a central intermediate in the anaerobic catabolism of many aromatic compounds. This pathway is particularly relevant in anoxic environments such as sediments and wastewater treatment plants.

In the anaerobic benzoyl-CoA pathway, the aromatic ring is first reduced before hydrolytic cleavage. This reductive dearomatization is a highly energy-dependent process. The key enzyme in this process is benzoyl-CoA reductase , which catalyzes the ATP-dependent reduction of the benzene (B151609) ring. By analogy, a putative This compound reductase is expected to catalyze the initial reductive attack on the thiophene ring.

Denitrifying bacteria, such as Thauera aromatica, are well-studied for their ability to anaerobically degrade aromatic compounds via the benzoyl-CoA pathway[5][6][7][8][9][10]. In these bacteria, benzoyl-CoA is reduced to cyclohexa-1,5-diene-1-carbonyl-CoA[11][12]. This is followed by a series of hydration, dehydrogenation, and ring cleavage reactions. It is proposed that this compound undergoes a similar sequence of reactions, ultimately leading to intermediates that can enter central metabolism.

Key Enzymes and Reactions (Analogous to Benzoyl-CoA Pathway)

The anaerobic degradation of this compound is hypothesized to follow these steps:

  • Thiophene-2-carboxylate—CoA ligase (putative): Thiophene-2-carboxylate + ATP + CoASH → this compound + AMP + PPi

  • This compound reductase (putative): this compound + 2[H] + 2ATP → Reduced this compound intermediate + 2ADP + 2Pi

  • Subsequent enzymatic steps: A series of hydration, dehydrogenation, and hydrolytic ring cleavage reactions would follow, mirroring the downstream processing of the reduced benzoyl-CoA intermediate.

Quantitative Data

The study of the enzymes involved in this compound degradation is still an active area of research, and comprehensive quantitative data is limited. The available data primarily focuses on the initial oxidation step in the aerobic pathway.

EnzymeOrganismSubstrateKmVmaxReference
Thiophene-2-carboxylate oxidation systemRhodococcus sp. TTD-1Thiophene-2-carboxylate1.3 x 10-5 MNot Reported[4]

Further research is needed to determine the kinetic parameters of other enzymes in both the aerobic and anaerobic pathways.

Experimental Protocols

Cultivation of Rhodococcus sp. for Thiophene Degradation Studies

Objective: To grow Rhodococcus sp. with thiophene-2-carboxylate as the primary carbon source to induce the expression of degradation pathway enzymes.

Materials:

  • Basal salts medium (e.g., M9 minimal medium)

  • Thiophene-2-carboxylate (T2C) stock solution (filter-sterilized)

  • Rhodococcus sp. inoculum

  • Sterile culture flasks

  • Shaking incubator

Procedure:

  • Prepare the basal salts medium and autoclave.

  • Aseptically add the filter-sterilized T2C stock solution to the cooled medium to a final concentration of 1-5 mM.

  • Inoculate the medium with a fresh culture of Rhodococcus sp.

  • Incubate the culture at the optimal growth temperature for the strain (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure aeration.

  • Monitor growth by measuring the optical density at 600 nm (OD600).

  • Harvest the cells in the mid- to late-exponential growth phase by centrifugation for subsequent enzyme assays or metabolite analysis.

Preparation of Cell-Free Extract for Enzyme Assays

Objective: To obtain a soluble protein fraction containing the enzymes of the degradation pathway.

Materials:

  • Harvested bacterial cell pellet

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA)

  • Lysozyme (B549824) (optional)

  • Sonication equipment

  • High-speed refrigerated centrifuge

Procedure:

  • Wash the cell pellet with lysis buffer and resuspend in a minimal volume of the same buffer.

  • (Optional) Add lysozyme and incubate on ice to facilitate lysis.

  • Disrupt the cells by sonication on ice. Use short bursts to prevent overheating and protein denaturation.

  • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the cell-free extract, and keep it on ice.

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

Spectrophotometric Assay for this compound Monooxygenase

Objective: To measure the activity of this compound monooxygenase by monitoring the consumption of a reduced electron donor.

Materials:

  • Cell-free extract

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • This compound substrate

  • Reduced electron donor (e.g., NADH or NADPH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the reduced electron donor.

  • Add a known amount of the cell-free extract to the cuvette.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at the wavelength corresponding to the oxidation of the electron donor (e.g., 340 nm for NADH or NADPH).

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron donor.

  • Perform control reactions lacking the substrate or the cell-free extract to account for any background activity.

Metabolite Extraction and Analysis by HPLC

Objective: To identify and quantify thiophene-2-carboxylate and its degradation products from a bacterial culture.

Materials:

  • Bacterial culture supernatant or cell lysate

  • Organic solvent (e.g., acetonitrile (B52724), methanol)

  • Centrifuge and filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • Standards of thiophene-2-carboxylate and potential metabolites

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to separate the cells from the supernatant.

    • To analyze extracellular metabolites, filter the supernatant through a 0.22 µm filter.

    • To analyze intracellular metabolites, quench the metabolism of the cell pellet rapidly (e.g., with cold methanol) and extract the metabolites using an appropriate solvent mixture. Centrifuge to remove cell debris and collect the supernatant.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the compounds using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid).

    • Detect the compounds at a wavelength where thiophenic compounds absorb (e.g., around 254 nm).

    • Identify and quantify the metabolites by comparing their retention times and peak areas to those of the analytical standards.

Signaling Pathways and Workflows

Aerobic Degradation Pathway of Thiophene-2-carboxylate

Aerobic_Thiophene_Degradation T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate- CoA ligase (putative) + ATP + CoASH Hydroxy_T2C_CoA 5-Hydroxythis compound T2C_CoA->Hydroxy_T2C_CoA This compound monooxygenase + O2 + AH2 Ring_Cleavage Ring Cleavage Intermediates Hydroxy_T2C_CoA->Ring_Cleavage Hydrolase/Oxidase (putative) Oxoglutarate 2-Oxoglutarate Ring_Cleavage->Oxoglutarate Multiple steps TCA TCA Cycle Oxoglutarate->TCA

Caption: Aerobic degradation pathway of thiophene-2-carboxylate.

Anaerobic Degradation Pathway of this compound (Analogous to Benzoyl-CoA Pathway)

Anaerobic_Thiophene_Degradation T2C_CoA This compound Reduced_Intermediate1 Reduced Intermediate 1 T2C_CoA->Reduced_Intermediate1 This compound reductase (putative) + 2[H] + 2ATP Reduced_Intermediate2 Reduced Intermediate 2 Reduced_Intermediate1->Reduced_Intermediate2 Hydratase (putative) Ring_Cleavage Ring Cleavage Product Reduced_Intermediate2->Ring_Cleavage Dehydrogenase & Ring Opening Enzymes (putative) Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism Further degradation

Caption: Hypothesized anaerobic degradation pathway of this compound.

Experimental Workflow for Identifying Microbial Degradation Pathways

Experimental_Workflow cluster_0 Microbial Cultivation & Induction cluster_1 Metabolite Analysis cluster_2 Enzymatic & Genetic Analysis cluster_3 Pathway Elucidation Enrichment Enrichment Culture on Thiophene-2-carboxylate Isolation Isolation of Pure Cultures Enrichment->Isolation Induction Growth on T2C to Induce Degradative Enzymes Isolation->Induction Sampling Culture Sampling (Time Course) Induction->Sampling CFE_Prep Cell-Free Extract Preparation Induction->CFE_Prep Genomics Genomic & Transcriptomic Analysis (e.g., RNA-Seq) Induction->Genomics Extraction Metabolite Extraction (Intra- & Extracellular) Sampling->Extraction Analysis HPLC / GC-MS Analysis Extraction->Analysis Identification Metabolite Identification Analysis->Identification Pathway_Reconstruction Pathway Reconstruction Identification->Pathway_Reconstruction Enzyme_Assay Enzyme Assays with Putative Intermediates CFE_Prep->Enzyme_Assay Enzyme_Assay->Pathway_Reconstruction Gene_ID Identification of Degradation Genes Genomics->Gene_ID Gene_ID->Pathway_Reconstruction

Caption: A typical workflow for elucidating microbial degradation pathways.

Conclusion

This compound is a critical intermediate in both aerobic and anaerobic microbial degradation of thiophene-2-carboxylate. While the general pathways are beginning to be understood, further research is necessary to fully characterize the enzymes involved, their kinetics, and the genetic regulation of these pathways. The methodologies and information presented in this guide provide a foundation for researchers, scientists, and drug development professionals to further investigate this important area of environmental microbiology and biocatalysis. A deeper understanding of these degradation pathways could lead to the development of more effective bioremediation strategies for thiophene-contaminated sites and the discovery of novel biocatalysts for industrial applications.

References

The Natural Occurrence of Thiophene-2-carbonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a pivotal, yet transient, intermediate in the microbial catabolism of thiophenic compounds. While thiophenes are naturally abundant, found in sources ranging from crude oil to the roots of medicinal plants, the natural occurrence of their CoA-activated form is intrinsically linked to specific metabolic pathways in microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its role in microbial degradation pathways. It details the enzymatic reactions involved in its formation and subsequent metabolism, offers methodologies for its detection and quantification, and presents this information in a format tailored for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

Thiophene-containing compounds are a class of sulfur heterocycles that are both naturally occurring and synthetically important. They are found in petroleum deposits and are also biosynthesized by various plant species, most notably those of the Tagetes genus (marigolds).[1][2] The biological activities of these plant-derived thiophenes, including their pesticidal properties, have been a subject of considerable interest. In the microbial world, certain bacteria have evolved pathways to utilize thiophenic compounds as a source of carbon and energy. A key step in the aerobic and anaerobic degradation of one such compound, thiophene-2-carboxylate (B1233283) (T2C), is its activation to a coenzyme A (CoA) thioester: this compound.[1][3] This activation is a common strategy in microbial metabolism to prepare aromatic and heterocyclic carboxylic acids for ring-cleavage and further degradation. Understanding the natural occurrence and metabolism of this compound is crucial for elucidating the biogeochemical cycling of sulfur-containing organic compounds and may provide insights for bioremediation strategies and the discovery of novel biocatalysts.

Natural Occurrence and Biosynthesis

The primary context for the natural occurrence of this compound is as a metabolic intermediate in microorganisms that degrade thiophene-2-carboxylate. It is not typically found as a terminal product or a stored metabolite.

Microbial Degradation of Thiophene-2-carboxylate

Several bacterial species, including the well-characterized Aquamicrobium defluvii, have been shown to metabolize T2C.[1][2] The initial step in this catabolic pathway is the activation of T2C to its CoA thioester, this compound. This reaction is catalyzed by a dedicated ligase, thiophene-2-carboxylate-CoA ligase, in an ATP-dependent manner.

Once formed, this compound is the substrate for subsequent enzymatic transformations. In the aerobic pathway, a monooxygenase hydroxylates the thiophene (B33073) ring, initiating a series of reactions that lead to ring opening and the eventual release of the sulfur atom as sulfate.[3] The carbon skeleton is further metabolized, ultimately entering central metabolic pathways.

Plant Biosynthesis of Thiophenes

Plants of the Tagetes genus are known to produce a variety of complex thiophenes. The biosynthesis of these compounds has been studied, and it is established that acetyl-CoA serves as a fundamental building block. While CoA esters are undoubtedly involved in the chain elongation and modification steps leading to the diverse thiophenic structures found in these plants, there is currently no direct evidence for the natural accumulation of this compound as a distinct intermediate in these biosynthetic pathways.

Quantitative Data

Direct quantification of the intracellular concentration of this compound in its natural context (i.e., within T2C-degrading bacteria) is not yet documented in the scientific literature. However, based on studies of other short-chain acyl-CoAs in bacteria under various growth conditions, a plausible estimate can be made. The intracellular concentrations of acyl-CoAs are tightly regulated and are generally in the low micromolar to nanomolar range.

The following table provides a summary of reported intracellular concentrations of analogous short-chain acyl-CoAs in bacteria, which can serve as a proxy for estimating the potential concentration range of this compound during active T2C metabolism.

Acyl-CoA SpeciesOrganismGrowth ConditionIntracellular Concentration (nmol/mg dry weight)Molar Concentration (µM)
Acetyl-CoAEscherichia coli K12Aerobic, glucose0.05 - 1.520 - 600
Malonyl-CoAEscherichia coli K12Aerobic, glucose0.01 - 0.234 - 90

Table 1: Reported intracellular concentrations of representative short-chain acyl-CoAs in bacteria.

It is reasonable to hypothesize that the concentration of this compound in a bacterium actively degrading T2C would fall within a similar range, likely at the lower end, due to its transient nature as a metabolic intermediate.

Signaling and Metabolic Pathways

The central role of this compound is as an intermediate in the microbial degradation pathway of thiophene-2-carboxylate.

Thiophene_Degradation_Pathway T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate-CoA ligase (ATP, CoA) Hydroxylated_Intermediate 5-Hydroxythis compound T2C_CoA->Hydroxylated_Intermediate this compound monooxygenase (O2) Ring_Cleavage_Products Ring Cleavage Products Hydroxylated_Intermediate->Ring_Cleavage_Products Further enzymatic steps Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Microbial degradation pathway of Thiophene-2-carboxylate.

Experimental Protocols

Extraction of this compound from Bacterial Cultures

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from bacteria.

Materials:

  • Bacterial culture of a T2C-degrading organism (e.g., Aquamicrobium defluvii) grown in the presence of thiophene-2-carboxylate.

  • Cold (-20°C) extraction solvent: Acetonitrile/Methanol (B129727)/Water (40:40:20, v/v/v).

  • Centrifuge capable of reaching 14,000 x g at 4°C.

  • Lyophilizer or vacuum concentrator.

  • Internal standard (e.g., ¹³C-labeled acyl-CoA, if available, or a structurally similar non-endogenous acyl-CoA).

Procedure:

  • Rapidly harvest a known volume of the bacterial culture by centrifugation at 10,000 x g for 5 minutes at 4°C.

  • Immediately discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solvent. The volume of the pellet should be noted for normalization.

  • Vortex the suspension vigorously for 1 minute.

  • Incubate the mixture on ice for 15 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the extract to completeness using a lyophilizer or vacuum concentrator.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

Extraction_Workflow Start Bacterial Culture Centrifugation1 Centrifugation (Harvest Cells) Start->Centrifugation1 Extraction Add Cold Extraction Solvent & Vortex Centrifugation1->Extraction Incubation Incubate on Ice Extraction->Incubation Centrifugation2 Centrifugation (Pellet Debris) Incubation->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant Drying Dry Extract Supernatant->Drying Resuspension Resuspend for Analysis Drying->Resuspension End LC-MS/MS Analysis Resuspension->End

Workflow for the extraction of this compound.
Quantification by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar compounds (e.g., with a polar endcapping).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard of the compound. The precursor ion will be the [M+H]⁺ ion. Characteristic product ions will be generated upon collision-induced dissociation, often corresponding to the fragmentation of the CoA moiety.

ParameterValue
Ionization ModeESI+
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120°C
Desolvation Temperature350°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
Collision GasArgon

Table 2: Example Mass Spectrometry Parameters (instrument-specific optimization is required).

Quantification: Quantification is achieved by creating a calibration curve using a synthetic standard of this compound of known concentrations. The peak area of the analyte in the biological sample is compared to the calibration curve to determine its concentration. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.

Thiophene-2-carboxylate-CoA Ligase Activity Assay

This assay measures the formation of this compound from T2C, CoA, and ATP.

Materials:

  • Cell-free extract or purified thiophene-2-carboxylate-CoA ligase.

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂.

  • Substrates: Thiophene-2-carboxylate, Coenzyme A, ATP.

  • Quenching Solution: 10% perchloric acid.

  • HPLC system with a UV detector.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and the enzyme preparation.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding thiophene-2-carboxylate.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to the quenching solution.

  • Centrifuge the quenched samples to remove precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of this compound formed. The product can be monitored by its UV absorbance at approximately 260 nm (due to the adenine (B156593) moiety of CoA) and its unique retention time.

Conclusion

This compound is a naturally occurring molecule that plays a crucial role as an intermediate in the microbial degradation of thiophenic compounds. While its direct quantification in natural environments remains a challenge due to its low concentration and transient nature, the methodologies outlined in this guide provide a robust framework for its study. Further research into the enzymology of its formation and degradation will not only enhance our understanding of the microbial metabolism of sulfur heterocycles but also has the potential to uncover novel biocatalysts for applications in bioremediation and green chemistry. The provided experimental protocols, though requiring specific optimization, offer a solid starting point for researchers aiming to investigate this fascinating and important metabolite.

References

The Formation of Thiophene-2-carbonyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a key activated intermediate in the microbial metabolism of thiophene-2-carboxylic acid (T2C). While the de novo biosynthesis of the thiophene (B33073) ring by microorganisms remains unelucidated, the conversion of exogenous T2C to its coenzyme A (CoA) thioester is a critical step in the catabolic pathways of several bacterial genera. This technical guide provides a comprehensive overview of the enzymatic activation of T2C to this compound, focusing on the responsible enzymes, their genetic regulation, and the experimental methodologies used for their characterization. This document is intended to serve as a resource for researchers in microbiology, enzymology, and metabolic engineering, as well as for professionals in drug development interested in thiophene-containing compounds and their metabolism.

Introduction

Thiophene and its derivatives are sulfur-containing heterocyclic compounds found in fossil fuels and produced by some plants.[1] The microbial degradation of these compounds is of significant environmental and industrial interest. A central molecule in the metabolism of several thiophenic compounds is thiophene-2-carboxylic acid (T2C). Before the thiophene ring can be cleaved and assimilated into central metabolism, it must first be activated. This activation is achieved through the formation of a high-energy thioester bond with coenzyme A, yielding this compound.[1]

This guide focuses exclusively on the biosynthesis of this compound from T2C in microorganisms. To date, there is no scientific literature describing a complete de novo biosynthetic pathway for T2C in any microorganism. Therefore, the scope of this document is the enzymatic ligation of T2C to CoA, a key step in the catabolism of this compound.

The Enzymatic Formation of this compound

The conversion of thiophene-2-carboxylic acid to this compound is catalyzed by a thiophene-2-carboxylate-CoA ligase . This enzyme belongs to the family of acyl-CoA synthetases (EC 6.2.1.-). The reaction proceeds via an adenylated intermediate and requires ATP and Mg²⁺ as cofactors.

Reaction:

Thiophene-2-carboxylic acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

Several bacterial species have been identified that can utilize T2C as a sole carbon and energy source, implying the presence of a thiophene-2-carboxylate-CoA ligase. These include species from the genera Rhodococcus, Vibrio, Pseudomonas, and Aquamicrobium.[1][2][3][4]

Key Enzymes and Microorganisms

While the specific thiophene-2-carboxylate-CoA ligase has not been isolated and characterized from all organisms, its activity has been inferred from metabolic studies. The subsequent enzyme in the pathway, This compound monooxygenase , has been identified and classified (EC 1.14.99.35), providing further evidence for the formation of this compound as an intermediate.[5]

MicroorganismEvidence for this compound FormationReference(s)
Rhodococcus sp.Growth on T2C as sole carbon and energy source.[2]
Vibrio YC1Growth on T2C, thiophene-2-acetate, and thiophene-2-carbonyl chloride.[3]
Pseudomonas sp.Degradation of benzothiophene (B83047) and related compounds.[4]
Aquamicrobium defluviiDocumented degradation pathway involving ligation of T2C to CoA.[1]

Genetic Regulation of Thiophene Metabolism

The genetic regulation of thiophene metabolism has been studied in some detail in Escherichia coli, where a set of genes, designated thd, are involved in the degradation of thiophene derivatives. While E. coli does not typically degrade thiophenes, mutations in certain genes can enable this capability.

  • thdF gene: Encodes a protein involved in the oxidation of thiophene derivatives. Its expression is induced during the stationary phase and by the presence of thiophene carboxylic acid and furan (B31954) carboxylic acid. The expression of thdF is subject to catabolite repression by glucose and is significantly reduced under anaerobic conditions.

  • thdA, thdC, and thdD genes: Mutations in these genes are also required for thiophene degradation in E. coli.

In some bacteria, the genes responsible for the degradation of aromatic compounds, including thiophenes, are organized in gene clusters . For instance, in Gordonia terrae, a bdsABC operon is involved in the biodesulfurization of benzothiophene. While a specific gene cluster for the de novo biosynthesis of T2C has not been identified, the genes for its degradation are likely to be clustered in organisms that utilize it as a carbon source.

Experimental Protocols

Assay for Thiophene-2-carboxylate-CoA Ligase Activity

This protocol is a general method for assaying acyl-CoA ligase activity and can be adapted for thiophene-2-carboxylate-CoA ligase. The assay measures the formation of the hydroxamate derivative of the acyl-CoA product in the presence of hydroxylamine (B1172632).

Materials:

  • Cell-free extract or purified enzyme

  • Tris-HCl buffer (pH 7.5)

  • Thiophene-2-carboxylic acid (T2C)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Hydroxylamine hydrochloride (neutralized to pH 7.5 with NaOH)

  • Trichloroacetic acid (TCA)

  • FeCl₃ in HCl

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, T2C, ATP, CoA, and MgCl₂.

  • Add the cell-free extract or purified enzyme to the reaction mixture.

  • Incubate at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Stop the reaction by adding an equal volume of neutralized hydroxylamine hydrochloride and incubate for a further 10 minutes. This converts the this compound to its corresponding hydroxamate.

  • Terminate the reaction and precipitate the protein by adding TCA.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add an acidic solution of FeCl₃.

  • Measure the absorbance of the resulting ferric-hydroxamate complex at 540 nm.

  • A standard curve can be prepared using a known amount of a hydroxamate, such as benzoylhydroxamate.

Heterologous Expression and Purification of Thiophene-2-carboxylate-CoA Ligase

This is a generalized protocol for the expression and purification of a His-tagged recombinant protein from E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the gene encoding the putative thiophene-2-carboxylate-CoA ligase from the genomic DNA of a T2C-degrading microorganism using PCR.

  • Clone the amplified gene into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His₆) tag.

  • Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture when it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the production of soluble protein.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, DNase I, and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

  • Analyze the purified protein fractions by SDS-PAGE.

  • If necessary, further purify the protein using size-exclusion chromatography.

Visualizations

Signaling Pathways and Workflows

Thiophene_2_carbonyl_CoA_Biosynthesis T2C Thiophene-2-carboxylic acid Ligase Thiophene-2-carboxylate-CoA Ligase T2C->Ligase ATP ATP ATP->Ligase CoA Coenzyme A CoA->Ligase T2C_CoA This compound Ligase->T2C_CoA AMP AMP Ligase->AMP PPi PPi Ligase->PPi Degradation Further Degradation T2C_CoA->Degradation

Caption: Enzymatic activation of T2C to this compound.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Expression and Purification cluster_assay Enzyme Activity Assay Genomic_DNA Genomic DNA from T2C-degrading microbe PCR PCR Amplification of Ligase Gene Genomic_DNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET with His-tag) Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture E. coli Culture Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity_Chromo Ni-NTA Affinity Chromatography Lysis->Affinity_Chromo Purified_Protein Purified Ligase Affinity_Chromo->Purified_Protein Enzyme_Addition Add Purified Enzyme Purified_Protein->Enzyme_Addition Assay_Mix Prepare Assay Mixture (T2C, ATP, CoA, MgCl2) Assay_Mix->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Hydroxylamine Add Hydroxylamine Incubation->Hydroxylamine Color_Dev Add FeCl3 and Measure Absorbance Hydroxylamine->Color_Dev

Caption: Workflow for heterologous expression and characterization.

Quantitative Data

Quantitative data for the specific thiophene-2-carboxylate-CoA ligase is limited in the literature. The following table presents hypothetical data based on typical values for acyl-CoA synthetases to illustrate the expected parameters.

ParameterValueConditions
Km (Thiophene-2-carboxylic acid) 10 - 100 µMpH 7.5, 30°C
Km (ATP) 50 - 200 µMpH 7.5, 30°C
Km (CoA) 20 - 150 µMpH 7.5, 30°C
Vmax 1 - 10 µmol/min/mgpH 7.5, 30°C
Optimal pH 7.0 - 8.530°C
Optimal Temperature 25 - 40 °CpH 7.5

Note: These values are illustrative and would need to be determined experimentally for the specific enzyme.

Conclusion and Future Perspectives

The formation of this compound is a crucial activation step in the microbial degradation of thiophene-2-carboxylic acid. While the enzymes responsible for this reaction, thiophene-2-carboxylate-CoA ligases, have been identified in several microorganisms, detailed characterization of these enzymes is still lacking. Furthermore, the de novo biosynthetic pathway for T2C in microorganisms remains an open area of research.

Future work should focus on the isolation and characterization of specific thiophene-2-carboxylate-CoA ligases to determine their kinetic properties and substrate specificities. The identification and characterization of the gene clusters responsible for T2C degradation will provide further insights into the regulation of this metabolic pathway. Elucidating a potential de novo biosynthetic pathway for thiophene-containing compounds in microorganisms would be a significant scientific breakthrough with potential applications in biocatalysis and the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the Thiophene-2-carbonyl-CoA Monooxygenase Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35) is a critical enzyme in the microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic compound found in petroleum and produced by some plants.[1] This enzyme catalyzes the hydroxylation of this compound to 5-hydroxythis compound, a key step that facilitates the opening of the stable thiophene (B33073) ring.[2] Understanding the mechanism of this monooxygenase is of significant interest for bioremediation strategies and for the development of novel biocatalysts. This guide provides a comprehensive overview of the current understanding of the this compound monooxygenase mechanism, drawing on the established principles of flavin-dependent monooxygenases. It includes a proposed catalytic cycle, a summary of known and analogous quantitative data, detailed hypothetical experimental protocols, and visualizations to aid in the comprehension of its function.

Introduction

Thiophene and its derivatives are aromatic sulfur-containing heterocyclic compounds that are recalcitrant to degradation.[1] Microbial metabolism of these compounds is of great environmental and industrial importance. The bacterium Aquamicrobium defluvii, isolated from activated sludge, is capable of utilizing thiophene-2-carboxylate as its sole source of carbon and energy.[1][3] The initial step in this metabolic pathway involves the activation of thiophene-2-carboxylate to its coenzyme A (CoA) thioester, this compound. This is followed by the action of this compound monooxygenase, which introduces a hydroxyl group at the C5 position of the thiophene ring.[2]

This hydroxylation is a crucial step as it destabilizes the aromatic ring, making it susceptible to subsequent cleavage and further degradation. The enzyme belongs to the family of oxidoreductases, specifically those that act on paired donors, with O2 as the oxidant.[2] While the specific details of this enzyme are not extensively characterized in the literature, its mechanism can be inferred from the well-studied class of flavin-dependent monooxygenases.

Proposed Catalytic Mechanism

Based on its classification and the nature of the reaction, this compound monooxygenase is proposed to be a flavin-dependent monooxygenase. These enzymes typically utilize a flavin cofactor (FAD or FMN) and an external electron donor, most commonly NAD(P)H, to activate molecular oxygen for the hydroxylation of a substrate.[4][5] The catalytic cycle can be divided into two main stages: a reductive half-reaction and an oxidative half-reaction.

Reductive Half-Reaction

In the first phase of the catalytic cycle, the flavin cofactor (assumed to be FAD for this model) bound to the enzyme is reduced by an electron donor. The likely physiological electron donor is NADH or NADPH.[4] This two-electron transfer converts the oxidized flavin (FAD) to its reduced form (FADH2).

Oxidative Half-Reaction

The reduced enzyme-flavin complex (E-FADH2) reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. This species is the key oxygenating agent. The substrate, this compound, then binds to the active site. The C4a-hydroperoxyflavin transfers a hydroxyl group to the C5 position of the thiophene ring, likely through an electrophilic aromatic substitution-type mechanism. Following the hydroxylation of the substrate, the resulting C4a-hydroxyflavin intermediate eliminates a molecule of water to regenerate the oxidized flavin (FAD), completing the catalytic cycle.

Figure 1: Proposed catalytic cycle of this compound monooxygenase.

Quantitative Data

Specific kinetic parameters for the purified this compound monooxygenase are not yet available in the published literature. However, data from related enzymes that act on CoA thioesters can provide a comparative context.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism
This compound Monooxygenase This compoundData not availableData not availableData not availableAquamicrobium defluvii
RpaL ThioesteraseDLBH-CoA--1.6 x 10⁴Rhodopseudomonas palustris[6]
RpaL ThioesteraseiBut-CoA--1.4 x 10⁴Rhodopseudomonas palustris[6]
RpaL ThioesteraseBenzoyl-CoA--1.2 x 10⁴Rhodopseudomonas palustris[6]
Acyl-CoA LigaseAcetate4000--Pseudomonas putida[7]
Acyl-CoA LigaseCoA700--Pseudomonas putida[7]
Acyl-CoA LigaseATP5200--Pseudomonas putida[7]

Table 1: Comparative kinetic parameters of enzymes acting on CoA thioesters.

Experimental Protocols

The following are detailed, generalized protocols for the study of this compound monooxygenase, based on standard methods for characterizing flavin-dependent monooxygenases.

Enzyme Purification (Hypothetical Protocol)

A hypothetical purification protocol for this compound monooxygenase from Aquamicrobium defluvii could involve the following steps:

  • Cell Culture and Lysis:

    • Grow Aquamicrobium defluvii in a minimal medium with thiophene-2-carboxylate as the sole carbon source to induce enzyme expression.

    • Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Lyse cells using sonication or a French press.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Chromatography:

    • Anion Exchange Chromatography: Load the soluble fraction onto a Q-Sepharose column and elute with a linear gradient of NaCl.

    • Hydrophobic Interaction Chromatography: Pool active fractions, adjust the salt concentration, and load onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

    • Size Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a Superdex 200 column to separate proteins based on size.

  • Purity Assessment:

    • Assess the purity of the enzyme at each stage using SDS-PAGE.

Enzyme Purification Workflow start Aquamicrobium defluvii Culture lysis Cell Lysis and Clarification start->lysis anion_exchange Anion Exchange (Q-Sepharose) lysis->anion_exchange hic Hydrophobic Interaction (Phenyl-Sepharose) anion_exchange->hic sec Size Exclusion (Superdex 200) hic->sec end Purified Enzyme sec->end Enzyme Assay Workflow prepare Prepare Reaction Mixture (Buffer, Substrate, NAD(P)H, NBT) incubate Incubate at Constant Temperature prepare->incubate initiate Initiate Reaction (Add Enzyme) incubate->initiate measure Monitor Absorbance Change (Spectrophotometer) initiate->measure calculate Calculate Enzyme Activity measure->calculate

References

Degradation of Thiophene-2-carbonyl-CoA: A Comparative Analysis of Aerobic and Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The microbial degradation of thiophene-containing compounds is a critical area of research with implications for environmental bioremediation and the development of novel therapeutics. A key intermediate in the breakdown of thiophene-2-carboxylate (B1233283) (T2C) is its activated form, thiophene-2-carbonyl-CoA. The metabolic fate of this compound varies significantly depending on the presence or absence of oxygen. This technical guide provides an in-depth comparison of the aerobic and anaerobic degradation pathways of this compound, offering detailed experimental protocols and quantitative data to support further research in this field.

Introduction to this compound Metabolism

Thiophene (B33073) and its derivatives are heterocyclic aromatic compounds found in fossil fuels and are also components of various pharmaceuticals and agrochemicals. Their persistence in the environment and their presence in drug candidates necessitate a thorough understanding of their metabolic pathways. The bacterium Aquamicrobium defluvii is a key organism in this context, capable of utilizing T2C as a sole carbon and energy source under both aerobic and anaerobic conditions.[1] The initial step in the degradation of T2C is its activation to this compound by a CoA ligase.[2] From this central intermediate, the degradation pathways diverge significantly.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of this compound is initiated by an oxygen-dependent hydroxylation reaction.

Key Enzyme and Reaction

The primary enzyme involved in the initial aerobic attack on the thiophene ring is This compound monooxygenase .[3] This enzyme catalyzes the incorporation of one atom of molecular oxygen into the thiophene ring, resulting in the formation of 5-hydroxythis compound.[3]

Reaction:

This compound + NAD(P)H + H⁺ + O₂ → 5-hydroxythis compound + NAD(P)⁺ + H₂O[3]

Subsequent steps in the aerobic pathway are thought to involve the hydrolytic cleavage of the thiophene ring, eventually leading to intermediates that can enter central metabolic pathways.

Signaling Pathway for Aerobic Degradation

Aerobic_Degradation_Pathway T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA CoA Ligase (ATP, CoA-SH) 5_OH_T2C_CoA 5-Hydroxythis compound T2C_CoA->5_OH_T2C_CoA this compound Monooxygenase (O2, NADPH) Ring_Cleavage Ring Cleavage Products 5_OH_T2C_CoA->Ring_Cleavage Hydrolysis Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism Anaerobic_Degradation_Logical_Flow T2C_CoA This compound Reduced_Intermediate Reduced Thiophene Ring Intermediate T2C_CoA->Reduced_Intermediate Dearomatizing Reductase (ATP-dependent) Ring_Cleavage Ring Cleavage Reduced_Intermediate->Ring_Cleavage Hydrolase Aliphatic_Acids Aliphatic Dicarboxylic Acids Ring_Cleavage->Aliphatic_Acids Beta_Oxidation Modified β-Oxidation Aliphatic_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Metabolite_Analysis_Workflow Culture Microbial Culture (Aerobic or Anaerobic) Quenching Metabolic Quenching (e.g., Cold Methanol) Culture->Quenching Extraction Metabolite Extraction (Solvent System) Quenching->Extraction Centrifugation Removal of Cell Debris Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

References

Methodological & Application

Synthesis of Thiophene-2-carbonyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-Coenzyme A (T2C-CoA) is a critical reagent for in vitro studies of various metabolic pathways, particularly those involving xenobiotic metabolism. It serves as a key substrate for enzymes such as thiophene-2-carbonyl-CoA monooxygenase. The availability of high-purity T2C-CoA is essential for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis, purification, and characterization of this compound for use in in vitro assays.

Introduction

The thiophene (B33073) moiety is a common scaffold in many pharmaceutical compounds. Understanding the metabolism of these compounds is crucial in drug development to assess their efficacy and potential toxicity. This compound is an activated form of thiophene-2-carboxylic acid, a potential metabolite of various thiophene-containing drugs. In vitro assays utilizing T2C-CoA are instrumental in elucidating the enzymatic pathways involved in its further transformation. This document outlines two reliable methods for the synthesis of T2C-CoA: a chemical approach via an acyl chloride intermediate and an enzymatic approach using an acyl-CoA ligase.

Data Presentation

Table 1: Summary of Chemical Synthesis Steps and Typical Yields
StepReactionKey ReagentsTypical YieldReference
1Thiophene-2-carboxylic acid to Thiophene-2-carbonyl chlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)80-95%[1]
2Thiophene-2-carbonyl chloride to this compoundCoenzyme A trilithium salt50-70% (estimated)Adapted from[2]
Table 2: Comparison of Synthesis Methods
FeatureChemical SynthesisEnzymatic Synthesis
Starting Material Thiophene-2-carboxylic acidThiophene-2-carboxylic acid
Key Reagents Thionyl chloride/Oxalyl chloride, Coenzyme AATP, Coenzyme A, Acyl-CoA Ligase
Reaction Conditions Anhydrous, inert atmosphereAqueous buffer, physiological pH
Advantages Higher throughput, no need for enzyme purificationHigh specificity, milder reaction conditions
Disadvantages Harsher reagents, potential for side productsRequires active enzyme, lower throughput

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol involves a two-step process: the activation of thiophene-2-carboxylic acid to its acyl chloride, followed by the coupling with Coenzyme A.

Step 1: Synthesis of Thiophene-2-carbonyl chloride

  • Materials:

    • Thiophene-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (B109758) (DCM) or toluene

    • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with thionyl chloride, or CO, CO₂ and HCl with oxalyl chloride).

    • After the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is a pale yellow oil and should be used immediately in the next step due to its moisture sensitivity.[1]

Step 2: Synthesis of this compound

  • Materials:

    • Thiophene-2-carbonyl chloride (freshly prepared)

    • Coenzyme A trilithium salt

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated sodium bicarbonate solution

    • Dry glassware under an inert atmosphere

  • Procedure:

    • Dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of cold, saturated sodium bicarbonate solution. Keep the solution on ice.

    • In a separate flask, dissolve the freshly prepared thiophene-2-carbonyl chloride (1.2 equivalents) in anhydrous THF.

    • Slowly add the THF solution of thiophene-2-carbonyl chloride to the Coenzyme A solution dropwise with vigorous stirring, while maintaining the temperature at 0-4 °C.

    • Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB). The reaction is typically complete within 1-2 hours.

    • Once the reaction is complete, the crude this compound is ready for purification.

Protocol 2: Enzymatic Synthesis of this compound

This method utilizes an acyl-CoA ligase to catalyze the formation of the thioester bond between thiophene-2-carboxylic acid and Coenzyme A. Aromatic acid CoA ligases from microbial sources have been shown to have broad substrate specificity.[3][4]

  • Materials:

    • Thiophene-2-carboxylic acid

    • Coenzyme A trilithium salt

    • Adenosine triphosphate (ATP)

    • Magnesium chloride (MgCl₂)

    • Tris-HCl buffer (pH 7.5-8.0)

    • A suitable acyl-CoA ligase (e.g., from Pseudomonas sp. or a commercially available broad-specificity ligase)

  • Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 2 mM Thiophene-2-carboxylic acid

    • Add the acyl-CoA ligase to a final concentration of 1-5 µM.

    • Incubate the reaction mixture at 30-37 °C for 1-4 hours.

    • Monitor the formation of this compound by HPLC.

    • Once the reaction has reached completion (or equilibrium), the enzyme can be removed by ultrafiltration, and the product can be purified.[3][4]

Protocol 3: Purification of this compound
  • Method 1: Solid-Phase Extraction (SPE)

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Load the acidified solution onto a C18 SPE cartridge pre-equilibrated with 0.1% trifluoroacetic acid (TFA) in water.

    • Wash the cartridge with 0.1% TFA in water to remove unreacted Coenzyme A, ATP, and salts.

    • Elute the this compound with a solution of 50-70% acetonitrile (B52724) in water containing 0.1% TFA.

    • Lyophilize the collected fractions to obtain the purified product.

  • Method 2: High-Performance Liquid Chromatography (HPLC)

    • Use a C18 reverse-phase HPLC column.

    • A typical mobile phase gradient would be:

    • Gradient: 5-50% B over 30 minutes.

    • Monitor the elution at 260 nm (for the adenine (B156593) ring of CoA) and a wavelength corresponding to the absorbance of the thiophene ring (around 280-300 nm).

    • Collect the fractions containing the product and desalt using SPE or lyophilize directly if a volatile buffer system (e.g., ammonium (B1175870) acetate) is used.

Protocol 4: Characterization of this compound
  • Mass Spectrometry (MS):

    • Use electrospray ionization (ESI) in positive ion mode.

    • The expected molecular weight of this compound is approximately 877.7 g/mol .[5] The exact mass can be calculated and compared with the observed mass for confirmation.

    • Look for the characteristic molecular ion peak [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified product in D₂O.

    • In the ¹H NMR spectrum, expect to see characteristic peaks for the thiophene ring protons, as well as the protons of the Coenzyme A molecule. The chemical shifts of the thiophene protons will be shifted downfield compared to thiophene-2-carboxylic acid due to the thioester linkage.

Protocol 5: In Vitro Assay for this compound Monooxygenase

This is a general protocol that can be adapted for the specific monooxygenase being studied.

  • Materials:

    • Purified this compound monooxygenase

    • Synthesized this compound

    • A suitable electron donor (e.g., NADH or NADPH)

    • An electron transfer partner if required (e.g., a reductase)

    • Oxygen-saturated buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Procedure:

    • Prepare a reaction mixture in a temperature-controlled cuvette or microplate well containing the buffer, electron donor, and any necessary electron transfer partners.

    • Initiate the reaction by adding the this compound monooxygenase.

    • Start the assay by adding a known concentration of this compound.

    • Monitor the reaction progress by:

      • Following the consumption of the electron donor (NADH or NADPH) spectrophotometrically at 340 nm.

      • Following the consumption of oxygen using an oxygen electrode.

      • Quenching the reaction at different time points and analyzing the formation of the hydroxylated product by HPLC or LC-MS. The expected product is 5-hydroxythis compound.[6]

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling & Purification TCA Thiophene-2-carboxylic acid TCC Thiophene-2-carbonyl chloride TCA->TCC Activation SOCl2 Thionyl Chloride (SOCl2) or Oxalyl Chloride T2CCoA_crude Crude this compound TCC->T2CCoA_crude Coupling CoA Coenzyme A Purification Purification (SPE or HPLC) T2CCoA_crude->Purification T2CCoA_pure Pure this compound Purification->T2CCoA_pure

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction TCA Thiophene-2-carboxylic acid T2CCoA_crude Crude this compound TCA->T2CCoA_crude Reagents CoA + ATP + Mg2+ Reagents->T2CCoA_crude Enzyme Acyl-CoA Ligase Enzyme->T2CCoA_crude Catalysis Purification Purification (Ultrafiltration, SPE/HPLC) T2CCoA_crude->Purification T2CCoA_pure Pure this compound Purification->T2CCoA_pure

Caption: Enzymatic synthesis workflow for this compound.

Monooxygenase_Assay_Pathway T2CCoA This compound Enzyme This compound Monooxygenase T2CCoA->Enzyme Product 5-Hydroxythis compound Enzyme->Product Electron_Acceptor NAD(P)+ Enzyme->Electron_Acceptor Water H2O Enzyme->Water Electron_Donor NAD(P)H + H+ Electron_Donor->Enzyme Oxygen O2 Oxygen->Enzyme

Caption: Signaling pathway for the in vitro monooxygenase assay.

References

Application Notes and Protocols for the Analytical Detection of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a key intermediate in the microbial degradation pathway of thiophene-2-carboxylate (B1233283). Its detection and quantification are crucial for studying the metabolic fate of thiophene-containing compounds, which are prevalent in pharmaceuticals and industrial chemicals. Understanding the analytical methods for this molecule is essential for researchers in drug metabolism, environmental science, and metabolic engineering.

These application notes provide detailed protocols for the detection and quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed enzymatic assay.

Metabolic Significance of this compound

This compound is a central metabolite in the aerobic and anaerobic degradation of thiophene-2-carboxylate by various bacterial species. The pathway involves the activation of thiophene-2-carboxylate to its CoA thioester, followed by oxidative cleavage of the thiophene (B33073) ring.[1][2] The initial step is the ligation of coenzyme A (CoA) to thiophene-2-carboxylate, a reaction that forms this compound. This intermediate is then hydroxylated by the enzyme this compound monooxygenase, leading to the formation of 5-hydroxythis compound.[3]

Thiophene_Metabolism T2C Thiophene-2-carboxylate T2CCoA This compound T2C->T2CCoA CoA Ligase HT2CCoA 5-Hydroxythiophene- 2-carbonyl-CoA T2CCoA->HT2CCoA this compound monooxygenase RingOpening Ring Opening Products HT2CCoA->RingOpening Oxoglutarate 2-Oxoglutarate RingOpening->Oxoglutarate Hydrolysis

Caption: Metabolic pathway of thiophene-2-carboxylate degradation.

Analytical Methods Overview

The quantification of acyl-CoA species, including this compound, presents analytical challenges due to their low abundance and instability in biological matrices. The most robust and sensitive method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative approach is the use of enzymatic assays, which can offer high throughput and specificity.

ParameterLC-MS/MSEnzymatic Assay
Principle Separation by HPLC followed by detection based on mass-to-charge ratio.Enzymatic conversion of the analyte leading to a detectable signal (e.g., fluorescence, absorbance).
Specificity High, based on precursor and product ion masses.High, dependent on enzyme specificity.
Sensitivity High (typically nM to sub-nM).[4]Moderate to High.
Throughput Moderate.High.
Instrumentation LC system coupled to a triple quadrupole or high-resolution mass spectrometer.Plate reader (fluorescence or absorbance).
Sample Prep More extensive (extraction, protein precipitation).Simpler, often direct analysis of lysate.

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a method for the extraction and quantification of this compound from biological samples such as cell cultures or tissue homogenates.

I. Sample Preparation and Extraction

Proper sample handling and extraction are critical for the accurate measurement of acyl-CoAs. It is recommended to perform all steps on ice to minimize degradation.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Perchloric Acid (PCA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS): A stable isotope-labeled or structurally similar acyl-CoA (e.g., C17-CoA) is recommended for accurate quantification.

Procedure for Cultured Cells:

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to the plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Sonicate the samples briefly (e.g., 3 cycles of 10 seconds) on ice to ensure complete cell lysis and protein precipitation.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Procedure for Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in an appropriate volume of ice-cold extraction solution (e.g., 2:2:1 acetonitrile:methanol:water or 10% TCA).

  • Add the internal standard.

  • Proceed with sonication and centrifugation as described for cultured cells.

Sample_Prep_Workflow start Biological Sample (Cells or Tissue) wash Wash with ice-cold PBS (for cells) start->wash extract Add ice-cold extraction solvent (e.g., 10% TCA) and Internal Standard wash->extract lyse Homogenize/Sonicate on ice extract->lyse centrifuge Centrifuge at 17,000 x g, 4°C lyse->centrifuge collect Collect supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Caption: Workflow for sample preparation and extraction.
II. LC-MS/MS Method

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Acyl-CoAs exhibit characteristic fragmentation patterns, including a neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety) and a product ion at m/z 428.[1] The precursor ion for this compound (molecular weight 877.7 g/mol ) is [M+H]+ at m/z 878.1.[5]

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
This compound 878.1371.1 ([M-507+H]+)Optimize experimentally
878.1428.0Optimize experimentally
Internal Standard (e.g., C17-CoA) Determine based on ISDetermine based on ISOptimize experimentally

Note: The optimal collision energy should be determined empirically by infusing a standard of the analyte.

III. Data Analysis and Quantification
  • Generate a calibration curve using a commercially available or synthesized standard of this compound.

  • Process the LC-MS/MS data using the instrument's software.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Protocol 2: Enzymatic Assay for this compound Detection (Proposed)

This protocol describes a conceptual enzymatic assay based on the activity of this compound monooxygenase. The assay would indirectly measure the substrate by quantifying the consumption of a cofactor or the formation of a product.

Principle: The enzyme this compound monooxygenase utilizes this compound, an electron donor (AH2), and oxygen to produce 5-hydroxythis compound.[3] A coupled enzyme system can be used to link the consumption of the electron donor (e.g., NADH or NADPH) to a change in absorbance or fluorescence.

Materials:

  • Purified this compound monooxygenase (requires expression and purification)

  • Sample lysates prepared as described in Protocol 1 (with a neutral pH buffer instead of acid)

  • NAD(P)H

  • A coupled enzyme system that regenerates the oxidized electron donor while producing a colored or fluorescent product.

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, the coupled enzyme system, and the electron donor (e.g., NADH).

  • Add a known volume of the sample or standard to each well of the microplate.

  • Initiate the reaction by adding this compound monooxygenase.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • The rate of change is proportional to the concentration of this compound in the sample.

Enzymatic_Assay_Logic cluster_0 Primary Reaction cluster_1 Detection Reaction T2CCoA This compound Enzyme This compound Monooxygenase T2CCoA->Enzyme NADH NADH (Electron Donor) NADH->Enzyme HT2CCoA 5-Hydroxythiophene- 2-carbonyl-CoA Enzyme->HT2CCoA NAD NAD+ Enzyme->NAD CoupledEnzyme Coupled Enzyme System NAD->CoupledEnzyme Signal Detectable Signal (Color/Fluorescence) CoupledEnzyme->Signal

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of thiophene-2-carbonyl-CoA and its related metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is crucial for researchers in drug metabolism, toxicology, and biochemistry who are investigating pathways involving thiophene-containing compounds. This document includes comprehensive procedures for sample preparation, HPLC analysis, and data interpretation, along with visual representations of the metabolic pathway and experimental workflow.

Introduction

This compound is an acyl-CoA derivative that plays a role in the metabolism of various thiophene-containing xenobiotics. Accurate quantification of this metabolite and its related compounds is essential for understanding the biochemical pathways, enzyme kinetics, and potential toxicological implications of these substances. This application note outlines a robust and reliable reversed-phase HPLC method for the separation and quantification of this compound, its precursor thiophene-2-carboxylic acid, and its hydroxylated metabolite, 5-hydroxythis compound.

Metabolic Pathway of Thiophene-2-carboxylic Acid

The metabolism of thiophene-2-carboxylic acid involves its activation to the coenzyme A thioester, this compound. This intermediate can then be further metabolized, for instance, by hydroxylation. The enzyme this compound monooxygenase catalyzes the conversion of this compound to 5-hydroxythis compound.[1]

T2CA Thiophene-2- carboxylic acid T2CCoA This compound T2CA->T2CCoA Acyl-CoA Synthetase (ATP, CoA-SH) HT2CCoA 5-Hydroxythiophene- 2-carbonyl-CoA T2CCoA->HT2CCoA This compound monooxygenase (O2, AH2)

Figure 1: Metabolic activation and hydroxylation of thiophene-2-carboxylic acid.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Liver Tissue)

This protocol is adapted from established methods for the extraction of short-chain acyl-CoA esters from tissues.[2]

Reagents and Materials:

  • Perchloric acid (PCA), 1 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium (B1175870) acetate

  • Deionized water

Procedure:

  • Homogenization: Weigh the frozen tissue sample and homogenize it in 5 volumes of ice-cold 1 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by dropwise addition of 2 M K2CO3 while vortexing. Monitor the pH until it reaches 6.0-7.0.

  • Precipitation Removal: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Load the neutralized supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove unbound contaminants.

  • Elution: Elute the acyl-CoA esters with 2 mL of a 65:35 (v/v) ethanol/water solution containing 0.1 M ammonium acetate.[2]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 200 µL of the initial HPLC mobile phase.

HPLC Analysis

This method utilizes a reversed-phase C18 column and a gradient elution to separate the compounds of interest. Detection is performed by monitoring the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of coenzyme A.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 220 mM Potassium Phosphate, pH 4.0.[3]

  • Mobile Phase B: 98% Methanol / 2% Chloroform.[3]

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 15% B (linear gradient)

    • 25-30 min: 15% B (isocratic)

    • 30-35 min: 15% to 2% B (linear gradient)

    • 35-45 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm[2]

  • Injection Volume: 20 µL

Data Presentation

The following table summarizes the expected retention times and limits of detection for the target analytes based on the described HPLC method. These values are representative and may vary depending on the specific HPLC system and column used.

CompoundExpected Retention Time (min)Limit of Detection (LOD) (pmol)
Thiophene-2-carboxylic acid~ 8.5~ 75
5-Hydroxythis compound~ 15.2~ 50
This compound~ 18.8~ 50

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Tissue Homogenization (Perchloric Acid) Neutralization Neutralization & Centrifugation Homogenization->Neutralization SPE Solid-Phase Extraction (C18) Neutralization->SPE Reconstitution Drying & Reconstitution SPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification

Figure 2: Workflow for the HPLC analysis of this compound metabolites.

Conclusion

The methods detailed in this application note provide a comprehensive framework for the reliable analysis of this compound and its key metabolites. The combination of a robust sample preparation protocol and a specific HPLC-UV method allows for the accurate quantification of these compounds in biological samples. This will enable researchers to further investigate the metabolic fate and biological activity of thiophene-containing compounds in various physiological and pathological contexts.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is an activated thioester of thiophene-2-carboxylic acid, a compound of interest in drug development and metabolic research due to the prevalence of the thiophene (B33073) motif in pharmaceuticals.[1] As a xenobiotic acyl-CoA, its characterization is crucial for understanding the metabolic fate and potential bioactivation of thiophene-containing drugs. This document provides detailed application notes and protocols for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Context and Signaling Pathway

Thiophene-2-carboxylic acid can be metabolized in biological systems through conjugation with Coenzyme A (CoA) to form this compound. This activation is a common pathway for carboxylic acids, preparing them for further metabolic transformations. The formation of such acyl-CoA thioesters can be a critical step in the metabolism and potential toxicity of xenobiotic compounds.[2][3]

Thiophene_drug Thiophene-containing Drug/Xenobiotic T2CA Thiophene-2-carboxylic acid Thiophene_drug->T2CA Metabolism T2CCoA This compound T2CA->T2CCoA Acyl-CoA Synthetase Metabolites Further Metabolites T2CCoA->Metabolites Metabolic Pathways Protein_Adducts Protein Adducts T2CCoA->Protein_Adducts Transacylation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample Extraction Extraction of Acyl-CoAs Biological_Sample->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation Reverse-Phase LC Separation Supernatant_Collection->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis Tandem MS (MS/MS) Analysis ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Notes and Protocols for Thiophene-2-carbonyl-CoA-dependent Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are significant in pharmaceuticals and industrial chemicals. Their metabolism in biological systems often involves the activation of thiophene-2-carboxylic acid to its coenzyme A (CoA) thioester, thiophene-2-carbonyl-CoA. This activation is typically catalyzed by acyl-CoA synthetases (or ligases). Other enzymes, such as monooxygenases or dehydrogenases, may then use this compound as a substrate for further transformations[1]. The characterization of these enzymes is crucial for understanding the metabolic fate of thiophene (B33073) derivatives and for the development of drugs targeting these pathways.

These application notes provide a detailed protocol for a continuous spectrophotometric enzyme assay for enzymes that produce or consume this compound, with a primary focus on acyl-CoA synthetases that catalyze its formation. The principle can be adapted for enzymes that catalyze the reverse reaction (thioesterases) or for coupled assays measuring the activity of downstream enzymes.

Principle of the Assay

The primary protocol described is a continuous spectrophotometric assay for an acyl-CoA synthetase. The enzyme catalyzes the following reaction:

Thiophene-2-carboxylic acid + ATP + Coenzyme A → this compound + AMP + Pyrophosphate (PPi)

For enzymes that catalyze the reverse reaction or release free Coenzyme A (CoASH), a direct and convenient method is to measure the release of the free thiol group of CoASH. This is achieved using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free thiol of CoASH to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored product with a maximum absorbance at 412 nm[2][3]. The rate of TNB formation is directly proportional to the rate of the enzyme-catalyzed reaction.

An alternative, for reactions that consume CoASH, is a coupled-enzyme assay. In this setup, the product of the primary reaction (e.g., this compound) is used by a second enzyme (the coupling enzyme) in a reaction that can be easily monitored. For instance, the production of acyl-CoA can be coupled to its oxidation by an acyl-CoA oxidase, which produces hydrogen peroxide (H2O2). The H2O2 is then used by a peroxidase to oxidize a chromogenic substrate[4][5][6].

Data Presentation

Enzyme Kinetics

The following table presents hypothetical, yet typical, kinetic parameters for a this compound synthetase, determined using the described DTNB assay.

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)
Thiophene-2-carboxylic acid1502.5
ATP2502.8
Coenzyme A1002.6
Inhibitor Screening

The assay is suitable for high-throughput screening of potential enzyme inhibitors. The table below shows sample data for the inhibition of a this compound-dependent enzyme by two hypothetical compounds.

InhibitorType of InhibitionIC_50_ (µM)
Compound XCompetitive15
Compound YNon-competitive42

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay using DTNB

This protocol is designed for enzymes that release Coenzyme A, such as a this compound thioesterase. It measures the rate of CoASH production.

Materials and Reagents:

  • Enzyme: Purified or partially purified this compound-dependent enzyme.

  • Substrate: this compound.

  • Buffer: 100 mM Tris-HCl, pH 7.5.

  • DTNB Solution: 10 mM DTNB in 100 mM potassium phosphate (B84403) buffer, pH 7.0.

  • Microplate Reader or Spectrophotometer: Capable of reading absorbance at 412 nm.

  • 96-well UV-transparent microplates.

Methodology:

  • Prepare the Reaction Mixture: For a final volume of 200 µL per well, prepare a master mix containing the buffer and DTNB. The final concentration of DTNB in the reaction should be 0.5 mM.

  • Add the Substrate: Add this compound to the wells to achieve the desired final concentration (e.g., a range from 10 µM to 500 µM for kinetic studies).

  • Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add the enzyme solution to each well to start the reaction. A typical final enzyme concentration might be in the range of 1-10 µg/mL.

  • Monitor Absorbance: Immediately begin reading the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate Activity: Determine the initial reaction velocity (V_o_) from the linear portion of the absorbance vs. time plot. The rate of CoASH production can be calculated using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).

Protocol 2: Coupled Assay for this compound Synthetase

This protocol is for the forward reaction, where thiophene-2-carboxylic acid, ATP, and CoA are converted to this compound. The production of pyrophosphate (PPi) is coupled to the oxidation of NADH.

Coupling Principle:

  • Primary Reaction: Thiophene-2-carboxylate + ATP + CoA → this compound + AMP + PPi

  • Coupling Reaction 1 (Pyrophosphatase): PPi + H₂O → 2 Pi

  • Coupling Reaction 2 (Aldolase): Fructose-1,6-bisphosphate → Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate

  • Coupling Reaction 3 (Triosephosphate Isomerase): Dihydroxyacetone phosphate → Glyceraldehyde-3-phosphate

  • Coupling Reaction 4 (Glyceraldehyde-3-Phosphate Dehydrogenase): 2 Glyceraldehyde-3-phosphate + 2 Pi + 2 NAD⁺ → 2 1,3-Bisphosphoglycerate + 2 NADH + 2 H⁺

The rate of NADH production is monitored by the increase in absorbance at 340 nm. A more direct coupled assay for PPi detection can also be purchased as a kit.

Materials and Reagents:

  • Enzyme: this compound synthetase.

  • Substrates: Thiophene-2-carboxylic acid, ATP, Coenzyme A.

  • Coupling Enzymes: Inorganic pyrophosphatase, aldolase, triosephosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase. (These are often available as a mixture).

  • Other Reagents: Fructose-1,6-bisphosphate, NAD⁺, MgCl₂.

  • Buffer: 100 mM HEPES, pH 8.0.

  • Spectrophotometer or Microplate Reader: Capable of reading absorbance at 340 nm.

Methodology:

  • Prepare the Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing HEPES buffer, MgCl₂, NAD⁺, fructose-1,6-bisphosphate, and the coupling enzymes.

  • Add Substrates: Add thiophene-2-carboxylic acid and Coenzyme A to the mixture.

  • Equilibrate: Incubate at the desired temperature for 5 minutes.

  • Initiate the Reaction: Add ATP to start the reaction.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm for 10-20 minutes.

  • Calculate Activity: Determine the reaction rate from the linear phase of the curve using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹). Note that one mole of PPi produced results in the formation of two moles of NADH.

Mandatory Visualizations

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, DTNB) plate Aliquot Master Mix to Plate reagents->plate enzyme Prepare Enzyme Dilution start Initiate with Enzyme/Substrate enzyme->start equilibrate Equilibrate at 37°C plate->equilibrate equilibrate->start read Read Absorbance at 412 nm (Kinetic Mode) start->read plot Plot Absorbance vs. Time read->plot velocity Calculate Initial Velocity (V_o) plot->velocity kinetics Determine Kinetic Parameters (K_m, V_max, IC_50) velocity->kinetics

Caption: Experimental workflow for the this compound enzyme assay.

Metabolic_Pathway Xenobiotic Thiophene-2-Carboxylic Acid (Xenobiotic) T2C_CoA This compound Xenobiotic->T2C_CoA Acyl-CoA Synthetase (Target Enzyme) Metabolite Hydroxylated Metabolite T2C_CoA->Metabolite Monooxygenase Conjugate Conjugated Product (e.g., with Glycine) T2C_CoA->Conjugate Acyltransferase Excretion Excretion Metabolite->Excretion Conjugate->Excretion

References

Purification of Thiophene-2-Carbonyl-CoA from Reaction Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of thiophene-2-carbonyl-CoA from reaction mixtures. The methodologies described herein are based on established techniques for the purification of acyl-CoA thioesters, emphasizing solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a crucial intermediate in various metabolic pathways and serves as a key precursor in the synthesis of numerous pharmacologically active compounds. Its efficient purification from complex reaction mixtures is paramount to ensure the accuracy and reproducibility of downstream applications, including enzymatic assays and drug discovery screening. This note details two primary methods for its purification, providing step-by-step protocols and expected quantitative outcomes based on data from analogous acyl-CoA purifications.

Data Presentation

The following tables summarize the expected quantitative data for the purification of this compound based on typical recoveries for similar short-chain aromatic and heterocyclic acyl-CoA thioesters.

Table 1: Expected Recovery Rates for Solid-Phase Extraction (SPE) Purification

AnalyteSPE SorbentElution SolventAverage Recovery (%)Reference
Aromatic Acyl-CoAsC18Methanol (B129727)~85%N/A
Long-Chain Acyl-CoAsOligonucleotide Purification Column2-Propanol70-80%[1]
Various Acyl-CoAs2-(2-pyridyl)ethyl-functionalized silicaAcetonitrile (B52724)/Buffer83-90%[2]

Table 2: Typical Performance Data for RP-HPLC Purification of Acyl-CoAs

ParameterValueConditions
Purity>95%C18 column with gradient elution
Recovery70-80%Based on a modified extraction and HPLC analysis method[1]
Retention TimeDependent on specific gradient conditionsTypically 10-20 minutes

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the initial cleanup and enrichment of this compound from a crude reaction mixture.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Trifluoroacetic Acid (TFA)

  • Reaction mixture containing this compound

  • Vacuum manifold

Protocol:

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 2 mL of deionized water with 0.1% TFA. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dilute the reaction mixture with an equal volume of deionized water containing 0.1% TFA.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water containing 0.1% TFA to remove salts and other polar impurities.

    • Perform a second wash with 1 mL of 10% acetonitrile in deionized water (with 0.1% TFA) to elute less hydrophobic impurities.

  • Elution:

    • Elute the this compound with 1-2 mL of 50-70% acetonitrile in deionized water (with 0.1% TFA) into a clean collection tube.

  • Post-Elution Processing:

    • The eluted fraction can be concentrated using a centrifugal evaporator or by lyophilization.

    • The sample is now ready for downstream applications or further purification by RP-HPLC.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification of this compound to a high degree of purity.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Deionized water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • SPE-purified this compound sample

Protocol:

  • Sample Preparation:

    • Reconstitute the SPE-purified and dried sample in 100-200 µL of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm (adenine moiety of CoA) and 280 nm (thiophene moiety)

    • Injection Volume: 20-100 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B (linear gradient)

      • 25-30 min: 60% to 90% B (wash)

      • 30-35 min: 90% to 10% B (re-equilibration)

      • 35-40 min: 10% B (re-equilibration)

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the peak corresponding to this compound. The retention time will need to be determined using a standard if available, or by analyzing fractions.

  • Purity Analysis and Quantification:

    • Re-inject a small aliquot of the collected fraction to assess purity.

    • Quantify the purified product using a standard curve of a known concentration of a similar acyl-CoA or by measuring the absorbance at 260 nm and using the extinction coefficient of Coenzyme A.

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

PurificationWorkflow reaction_mixture Crude Reaction Mixture spe Solid-Phase Extraction (SPE) (C18 Cartridge) reaction_mixture->spe Sample Loading hplc Reverse-Phase HPLC (C18 Column) spe->hplc Elution waste1 Polar Impurities (Salts, etc.) spe->waste1 Wash 1 pure_product Purified this compound hplc->pure_product Peak Collection waste2 Less & More Hydrophobic Impurities hplc->waste2 Fractionation SPE_Protocol_Flowchart start Start condition Condition C18 Cartridge (Methanol, then Water + 0.1% TFA) start->condition load Load Diluted Reaction Mixture condition->load wash1 Wash with Water + 0.1% TFA (Removes polar impurities) load->wash1 wash2 Wash with 10% Acetonitrile + 0.1% TFA (Removes less hydrophobic impurities) wash1->wash2 elute Elute with 50-70% Acetonitrile + 0.1% TFA wash2->elute collect Collect Eluted Fraction elute->collect end Proceed to HPLC or Analysis collect->end

References

Application Notes and Protocols for Utilizing Thiophene-2-carbonyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of thiophene-2-carbonyl-CoA and its precursor, thiophene-2-carboxylic acid, in the study of enzyme kinetics. This document details the synthesis of this compound, its application as a substrate, and the use of its corresponding carboxylic acid as an inhibitor for key enzymes in metabolic and neurological pathways.

Introduction

Thiophene-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This compound, an activated thioester of thiophene-2-carboxylic acid, serves as a crucial intermediate in the microbial degradation of thiophene-2-carboxylate[1]. Furthermore, the thiophene-2-carboxylic acid moiety has been identified as a potent inhibitor of enzymes such as D-amino acid oxidase (DAO) and branched-chain α-ketoacid dehydrogenase kinase (BDK), making it a valuable tool for studying their roles in various disease states.

This document provides detailed protocols for the synthesis of this compound and its application in enzyme kinetic assays, focusing on its role as a substrate for this compound monooxygenase and the inhibitory effects of its precursor on DAO and BDK.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of thiophene-2-carbonyl chloride with coenzyme A (CoA). This method is analogous to general protocols for the synthesis of acyl-CoA thioesters.

Protocol 2.1: Synthesis of this compound

Materials:

  • Thiophene-2-carbonyl chloride

  • Coenzyme A (free acid or lithium salt)

  • Sodium bicarbonate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water (degassed)

  • Argon or nitrogen gas

  • Stir plate and stir bar

  • pH meter or pH paper

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • In a round-bottom flask, dissolve Coenzyme A in a minimal amount of cold, degassed water.

  • Add a 2-fold molar excess of sodium bicarbonate to the Coenzyme A solution to maintain a basic pH (around 8.0-8.5).

  • In a separate, dry flask under an inert atmosphere (argon or nitrogen), dissolve a 1.5-fold molar excess of thiophene-2-carbonyl chloride in anhydrous THF.

  • Slowly add the thiophene-2-carbonyl chloride solution dropwise to the stirring Coenzyme A solution on an ice bath.

  • Monitor the pH of the reaction mixture and add more sodium bicarbonate solution as needed to maintain the pH between 8.0 and 8.5.

  • Allow the reaction to proceed for 1-2 hours at room temperature after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

  • Once the reaction is complete, remove the THF by rotary evaporation.

  • Purify the aqueous solution containing this compound by preparative reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain this compound as a white powder.

  • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the extinction coefficient of CoA.

Experimental Workflow for Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification CoASH Dissolve Coenzyme A in cold, degassed water Bicarb Add Sodium Bicarbonate (pH 8.0-8.5) CoASH->Bicarb Mix Slowly add T2CCl solution to CoASH solution on ice Bicarb->Mix T2CCl Dissolve Thiophene-2-carbonyl chloride in anhydrous THF (inert atmosphere) T2CCl->Mix Monitor_pH Monitor and adjust pH (8.0-8.5) Mix->Monitor_pH Stir Stir for 1-2 hours at room temperature Monitor_pH->Stir Evap Remove THF by rotary evaporation Stir->Evap HPLC Purify by reverse-phase HPLC Evap->HPLC Lyophilize Lyophilize to obtain pure product HPLC->Lyophilize

Caption: Workflow for the chemical synthesis of this compound.

This compound as an Enzyme Substrate: this compound Monooxygenase

This compound is a substrate for the enzyme this compound monooxygenase, which catalyzes its hydroxylation.

Reaction:

This compound + AH₂ + O₂ ⇌ 5-hydroxythis compound + A + H₂O[1]

Protocol 3.1: Assay for this compound Monooxygenase Activity

This assay is based on monitoring the consumption of O₂ using an oxygen electrode or the oxidation of a reduced electron donor (AH₂) spectrophotometrically.

Materials:

  • Purified this compound monooxygenase

  • This compound

  • Reduced electron donor (e.g., NADH or NADPH)

  • Oxygen-saturated buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Oxygen electrode or spectrophotometer

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare an oxygen-saturated reaction buffer.

  • In a temperature-controlled reaction vessel or cuvette, add the reaction buffer, the reduced electron donor (e.g., NADH to a final concentration of 0.2 mM), and this compound to the desired final concentration.

  • Allow the mixture to equilibrate to the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding a known amount of purified this compound monooxygenase.

  • Monitor the decrease in oxygen concentration using an oxygen electrode or the decrease in absorbance at 340 nm for NADH oxidation.

  • Calculate the initial rate of the reaction from the linear portion of the curve.

  • To determine the kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping the concentrations of other substrates constant.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Thiophene-2-carboxylic Acid as an Enzyme Inhibitor

Thiophene-2-carboxylic acid and its derivatives are known inhibitors of D-amino acid oxidase (DAO) and branched-chain α-ketoacid dehydrogenase kinase (BDK).

Inhibition of D-amino acid oxidase (DAO)

DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Its inhibition is a therapeutic target for schizophrenia, as it can increase the levels of the NMDA receptor co-agonist D-serine[2][3].

G

Caption: BDK's role in the regulation of BCAA catabolism through the phosphorylation and inactivation of BCKDC.

Protocol 4.2.1: Kinetic Analysis of BDK Inhibition

This assay measures the incorporation of ³²P from [γ-³²P]ATP into a synthetic peptide substrate of BDK.

Materials:

  • Purified recombinant BDK

  • Synthetic peptide substrate (e.g., a peptide corresponding to the phosphorylation site of the E1α subunit of BCKDC)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, and DTT)

  • Thiophene (B33073) derivative inhibitor (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a stock solution of the thiophene derivative inhibitor in DMSO.

  • Set up the kinase reaction in a microcentrifuge tube containing the kinase assay buffer, peptide substrate, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

  • To determine the Ki and mode of inhibition, perform the assay with varying concentrations of ATP and the inhibitor.

  • Analyze the data using appropriate kinetic models.

Quantitative Data for BDK Inhibition by a Thiophene Derivative

CompoundStructureIC₅₀ (µM)Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)A benzothiophene (B83047) derivative with a carboxylic acid group3.19[4]

Data Presentation and Interpretation

All quantitative data from enzyme kinetic studies should be summarized in clearly structured tables for easy comparison. This includes Km, Vmax, kcat, Ki, and IC₅₀ values. Graphical representations such as Michaelis-Menten plots, Lineweaver-Burk plots, and dose-response curves are essential for data interpretation.

When using thiophene-2-carboxylic acid or its derivatives as inhibitors, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) as this provides valuable insights into the inhibitor's binding site and its interaction with the enzyme.

Conclusion

This compound and its precursor, thiophene-2-carboxylic acid, are versatile tools for studying enzyme kinetics. This compound can be used as a substrate to investigate the mechanism of enzymes such as this compound monooxygenase. In parallel, thiophene-2-carboxylic acid and its derivatives serve as potent inhibitors for enzymes like DAO and BDK, enabling the elucidation of their roles in physiological and pathological processes. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize these compounds in their studies.

References

Application Notes and Protocols for Thiophene-2-carbonyl-CoA as a Monooxygenase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a critical intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283). Its metabolism is initiated by a specific monooxygenase, this compound monooxygenase (EC 1.14.99.35), which hydroxylates the thiophene (B33073) ring, making it susceptible to further degradation. This enzymatic reaction is of significant interest to researchers studying microbial metabolism, bioremediation, and the bioactivation of thiophene-containing drugs. Thiophene moieties are present in numerous pharmaceuticals and their metabolism by monooxygenases, such as cytochrome P450 enzymes, can lead to the formation of reactive metabolites, a crucial consideration in drug development and toxicology.

These application notes provide a comprehensive overview of this compound as a substrate for monooxygenase, including its enzymatic conversion, relevant protocols for its synthesis and use in enzyme assays, and a summary of available quantitative data.

Enzymatic Reaction and Signaling Pathway

The enzymatic hydroxylation of this compound is catalyzed by this compound monooxygenase. This enzyme belongs to the family of oxidoreductases and specifically acts on paired donors, with O2 as the oxidant. The reaction incorporates one atom of oxygen into the substrate.

The overall chemical reaction is as follows:

This compound + AH₂ + O₂ ⇌ 5-hydroxythis compound + A + H₂O [1]

Where AH₂ represents a reduced electron donor and A is its oxidized form.

This initial hydroxylation is a key step in the aerobic degradation pathway of thiophene-2-carboxylate in bacteria such as Aquamicrobium defluvii. Following this monooxygenase-catalyzed step, the hydroxylated intermediate is further metabolized.

Diagram of the Enzymatic Reaction:

Enzymatic_Reaction cluster_substrates Substrates cluster_products Products T2CCoA This compound Enzyme This compound Monooxygenase (EC 1.14.99.35) T2CCoA->Enzyme O2 O₂ O2->Enzyme AH2 AH₂ (Reduced Electron Donor) AH2->Enzyme Product 5-hydroxythis compound A A (Oxidized Electron Donor) H2O H₂O Enzyme->Product Enzyme->A Enzyme->H2O

Caption: Enzymatic conversion of this compound.

Quantitative Data

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To chemically synthesize this compound for use as a substrate in enzymatic assays. This protocol is adapted from general methods for the synthesis of acyl-CoA esters.

Materials:

  • Thiophene-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dry nitrogen or argon gas

  • Glassware (dried in an oven)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • HPLC system for purification and analysis

Procedure:

Part A: Synthesis of Thiophene-2-carbonyl Chloride

  • In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol (B129727) and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting thiophene-2-carbonyl chloride is typically used immediately in the next step without further purification.

Part B: Synthesis of this compound

  • Prepare a solution of Coenzyme A (1 equivalent) in a saturated sodium bicarbonate solution. The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction and to keep the thiol group of Coenzyme A in its nucleophilic thiolate form.

  • Cool the Coenzyme A solution to 0°C in an ice bath.

  • Dissolve the crude thiophene-2-carbonyl chloride from Part A in a minimal amount of anhydrous THF.

  • Slowly add the thiophene-2-carbonyl chloride solution dropwise to the stirred Coenzyme A solution.

  • Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding additional saturated sodium bicarbonate solution as needed.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by HPLC. The formation of the thioester bond results in a characteristic UV absorbance shift.

  • Once the reaction is complete, purify the this compound by preparative HPLC using a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Lyophilize the fractions containing the pure product to obtain this compound as a solid.

  • Store the final product at -80°C to prevent degradation.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_partA Part A: Thiophene-2-carbonyl Chloride Synthesis cluster_partB Part B: this compound Synthesis T2CA Thiophene-2-carboxylic acid T2CCl Thiophene-2-carbonyl chloride T2CA->T2CCl Reaction in THF Reagent Oxalyl Chloride / Thionyl Chloride Reagent->T2CCl T2CCoA This compound T2CCl->T2CCoA Reaction in NaHCO₃ buffer CoA Coenzyme A CoA->T2CCoA Purification HPLC Purification T2CCoA->Purification Lyophilization Lyophilization Purification->Lyophilization Storage Storage at -80°C Lyophilization->Storage

Caption: Workflow for the chemical synthesis of this compound.

Protocol 2: Assay of this compound Monooxygenase Activity

Objective: To determine the activity of this compound monooxygenase by monitoring the consumption of the substrate or the formation of the product.

Materials:

  • Purified or partially purified this compound monooxygenase

  • This compound solution (prepared in buffer)

  • Reduced electron donor (e.g., NADH or NADPH)

  • An appropriate electron transfer partner (if required by the specific monooxygenase)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • HPLC system with a UV-Vis detector

  • Spectrophotometer (for continuous assays)

Procedure:

Method A: HPLC-Based Discontinuous Assay

  • Prepare a reaction mixture containing the reaction buffer, the electron donor (and its partner, if necessary), and the enzyme solution.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of this compound.

  • At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots of the reaction mixture.

  • Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., an equal volume of ice-cold acetonitrile or perchloric acid).

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by reverse-phase HPLC on a C18 column.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of 5-hydroxythis compound over time.

  • Calculate the rate of reaction from the change in concentration of the substrate or product over time. The extinction coefficients of the substrate and product will be needed for accurate quantification.

Method B: Spectrophotometric Continuous Assay

This method is applicable if there is a detectable change in absorbance upon the conversion of the substrate to the product, or if the oxidation of the electron donor (e.g., NADH or NADPH) can be monitored.

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, this compound, and the enzyme.

  • Place the cuvette in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding the electron donor (e.g., NADH or NADPH).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

  • Calculate the rate of reaction using the Beer-Lambert law and the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

Diagram of the Assay Workflow:

Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Mix Prepare Reaction Mixture: - Buffer - Electron Donor - Enzyme Preinc Pre-incubate at Optimal Temperature Mix->Preinc Start Initiate with this compound Preinc->Start Incubate Incubate and Take Aliquots at Time Intervals Start->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC or Spectrophotometry Quench->Analyze Calculate 4. Calculate Reaction Rate Analyze->Calculate

Caption: General workflow for the monooxygenase assay.

Concluding Remarks

The study of this compound monooxygenase provides valuable insights into the microbial degradation of thiophene compounds and the metabolic fate of thiophene-containing drugs. The protocols outlined above offer a framework for the synthesis of the necessary substrate and the subsequent analysis of the enzymatic activity. Further characterization of this and related monooxygenases will be crucial for applications in bioremediation and for a deeper understanding of drug metabolism and toxicity.

References

Application Notes and Protocols: Preparation of Thiophene-2-carbonyl chloride as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of thiophene-2-carbonyl chloride, a critical precursor in the development of pharmaceuticals and agrochemicals. The information compiled herein offers a comprehensive guide to various synthetic methodologies, enabling researchers to select the most suitable approach based on available starting materials, desired purity, and scale.

Introduction

Thiophene-2-carbonyl chloride is a highly reactive intermediate widely employed in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride group, which readily participates in reactions with a variety of nucleophiles to form amides, esters, and ketones. This reactivity profile has positioned thiophene-2-carbonyl chloride as a key building block in the synthesis of numerous commercial products, including the nematicide Tioxazafen and the anticoagulant drug Rivaroxaban.[1][2] It is also a precursor to the diuretic ticrynafen and various GPR119 agonists.[3][4]

Synthetic Methodologies

Several synthetic routes to thiophene-2-carbonyl chloride have been established, each with distinct advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, reaction conditions, and desired product purity. Below are detailed protocols for the most common and effective synthetic preparations.

Protocol 1: Chlorination of 2-Thiophenecarboxylic Acid with Thionyl Chloride

This is a classic and widely used method for the preparation of acyl chlorides from carboxylic acids. The use of a catalytic amount of N,N-dimethylformamide (DMF) facilitates the reaction.

Experimental Protocol:

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a thermocouple, and an addition funnel, dissolve 2-thiophenecarboxylic acid (63.1 g, 493 mmol) in ethyl acetate (B1210297) (208 g).[5] Purge the system with nitrogen. The outlet of the reflux condenser should be connected to a trap containing an aqueous sodium hydroxide (B78521) solution (20%) to neutralize the evolving HCl and SO2 gases.[5]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL, 0.005 eq.) to the reaction mixture.[5]

  • Reagent Addition: Heat the mixture to 65°C with stirring.[5] Slowly add thionyl chloride (67.2 g, 565 mmol, 1.15 eq.) through the addition funnel.[5] An initial drop in temperature to around 58°C may be observed.[5]

  • Reaction Monitoring: Maintain the reaction at 65°C for approximately 2.5 hours.[5] The reaction progress can be monitored by techniques such as GC/MS to confirm the complete consumption of the starting carboxylic acid.[5]

  • Work-up and Purification: After cooling the reaction mixture, add a stabilizer such as 4-methoxyphenol (B1676288) (8.9 mg).[5] The ethyl acetate and excess thionyl chloride are removed by distillation under reduced pressure (approximately 60 to 125 mmHg).[5] The desired product, thiophene-2-carbonyl chloride, is then purified by vacuum distillation (short path, approximately 4 mmHg) at a vapor temperature of about 63°C.[5]

Data Summary:

ParameterValueReference
Starting Material2-Thiophenecarboxylic Acid[5]
ReagentsThionyl Chloride, DMF (cat.)[5]
SolventEthyl Acetate[5]
Reaction Temperature58 - 65°C[5]
Reaction Time2.5 hours[5]
Yield81%[5]
Purity> 98 area% (GC-FID)[5]
Protocol 2: Synthesis from 2-Acetylthiophene (B1664040)

This method provides an alternative route starting from the more readily available 2-acetylthiophene.

Experimental Protocol:

  • Setup: In a suitable reaction vessel, prepare a solution of 2-acetylthiophene (0.108 mL, 1.0 mmol), pyridine (B92270) (0.016 mL, 0.20 mmol), and chlorobenzene (B131634) (0.35 mL).[4][5]

  • First Chlorination: While stirring at room temperature, slowly add disulfur (B1233692) dichloride (S2Cl2, 0.16 mL, 2.0 mmol).[4][5] Continue stirring for 1 hour and 45 minutes.[4][5]

  • Second Chlorination: Add sulfuryl chloride (SO2Cl2, 0.162 mL, 2.0 mmol) dropwise to the mixture and continue stirring at room temperature for an additional 30 minutes.[4][5]

  • Reaction Completion: Heat the reaction mixture to 132°C and maintain this temperature with stirring for 14 hours.[4][5]

  • Analysis: After completion, the reaction mixture can be diluted with a deuterated solvent such as CDCl3 and an internal standard (e.g., tributyl phosphate) added for yield determination by 1H NMR analysis.[4][5]

Data Summary:

ParameterValueReference
Starting Material2-Acetylthiophene[4][5]
ReagentsDisulfur dichloride, Sulfuryl chloride, Pyridine[4][5]
SolventChlorobenzene[4][5]
Reaction TemperatureRoom Temperature, then 132°C[4][5]
Reaction Time~16.25 hours[4][5]
Yield90% (by 1H NMR)[4][5]
Protocol 3: Direct Acylation of Thiophene (B33073) with Phosgene (B1210022)

This method allows for the direct synthesis of thiophene-2-carbonyl chloride from thiophene, but requires careful control of reaction conditions to avoid the formation of byproducts.

Experimental Protocol:

  • Setup: Cool a solution of phosgene (0.01 mole) in methylene (B1212753) chloride (16 mL) to -20°C using a dry ice/carbon tetrachloride bath.[3]

  • Catalyst Addition: Add anhydrous aluminum chloride (1.34 g, 0.01 mole) to form a grey slurry.[3]

  • Substrate Addition: Slowly add a solution of thiophene (0.8 mL, 0.01 mole) in methylene chloride (8 mL) over approximately 20 minutes.[3]

  • Quenching: Immediately after the addition is complete, pour the reaction mixture into iced 25% hydrochloric acid with vigorous stirring.[3] The color of the mixture will change from red to yellow.[3]

  • Work-up and Purification: Separate the organic phase. Extract the aqueous phase twice with methylene chloride. Combine the organic phases and dry over anhydrous magnesium sulfate.[3] The product can be purified by distillation at 85°C under aspirator pressure.[3]

Data Summary:

ParameterValueReference
Starting MaterialThiophene[3]
ReagentsPhosgene, Aluminum Chloride[3]
SolventMethylene Chloride[3]
Reaction Temperature-20°C to -15°C[3]
Product Purity96-100% (by GLC), 99.8% after distillation[3]
Key ConsiderationLow temperature and immediate quenching are critical to minimize ketone byproduct formation.[3]
Protocol 4: Reaction of Thiophene with Oxalyl Chloride

This method utilizes the less hazardous oxalyl chloride and can be performed at elevated temperatures.

Experimental Protocol:

  • Batch Reaction: In a closed vessel (autoclave), heat a mixture of thiophene and oxalyl chloride (molar ratio 1:2) to 200°C for 2 hours.[2]

  • Continuous Flow Reaction (Optimized): A mixture of oxalyl chloride and thiophene (molar ratio 2:1) is fed through a heated reactor at 200°C with a residence time of 45 minutes.[2]

  • Analysis and Purification: The yield can be determined by 1H NMR using an internal standard.[2] The product is purified by distillation under reduced pressure.[2]

Data Summary:

ParameterValue (Batch)Value (Continuous Flow)Reference
Starting MaterialThiopheneThiophene[2]
ReagentOxalyl ChlorideOxalyl Chloride[2]
Reaction Temperature200°C200°C[2]
Reaction Time2 hours45 minutes[2]
Yield72%93%[2]

Logical Workflow for Drug Development

The synthesis of thiophene-2-carbonyl chloride is an initial but crucial step in the drug discovery and development pipeline. The following diagram illustrates a generalized workflow from precursor synthesis to a potential drug candidate.

G cluster_synthesis Precursor Synthesis cluster_derivatization Lead Generation cluster_screening Screening & Optimization cluster_development Preclinical Development start Starting Materials (e.g., Thiophene, 2-Thiophenecarboxylic Acid) synth Synthesis of Thiophene-2-carbonyl chloride start->synth purify Purification (e.g., Distillation) synth->purify qc Quality Control (Purity, Identity) purify->qc precursor Thiophene-2-carbonyl chloride qc->precursor reaction Reaction with Nucleophiles (Amines, Alcohols, etc.) precursor->reaction library Compound Library Synthesis reaction->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate preclinical Preclinical Studies (In vivo, In vitro) candidate->preclinical

Caption: Workflow for Drug Development using Thiophene-2-carbonyl chloride.

Synthetic Pathway Overview

The following diagram outlines the primary synthetic transformations for preparing thiophene-2-carbonyl chloride from different starting materials.

G thiophene Thiophene acetylthiophene 2-Acetylthiophene thiophene->acetylthiophene Acetylation product Thiophene-2-carbonyl chloride thiophene->product Direct Acylation (Phosgene or Oxalyl Chloride) carboxylic_acid 2-Thiophenecarboxylic Acid acetylthiophene->carboxylic_acid Oxidation acetylthiophene->product Direct Chlorination (S2Cl2, SO2Cl2) carboxylic_acid->product Chlorination (Thionyl Chloride)

Caption: Synthetic Routes to Thiophene-2-carbonyl chloride.

Conclusion

The preparation of thiophene-2-carbonyl chloride can be achieved through various synthetic strategies, each presenting a unique set of reaction parameters and outcomes. The protocols and data presented in these application notes provide a practical guide for researchers to synthesize this valuable precursor for applications in drug discovery and materials science. Careful consideration of safety, particularly when handling reagents like thionyl chloride, phosgene, and oxalyl chloride, is paramount.

References

Application Notes and Protocols for the Quantification of Thiophene-2-carbonyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Methodologies for Quantification

The two primary methods for the quantification of thiophene-2-carbonyl-CoA in biological samples are LC-MS/MS and HPLC with UV detection. LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for low-abundance analytes.[1][2][3][4]

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of acyl-CoAs in complex biological matrices.[1][2][3] The method involves chromatographic separation of the analyte followed by mass spectrometric detection using multiple reaction monitoring (MRM) for specific quantification.[2]

B. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more widely available technique that can also be used for acyl-CoA quantification.[5][6] While generally less sensitive than LC-MS/MS, it can be a robust and reliable method for relatively abundant acyl-CoAs.[6][7]

II. Experimental Protocols

A. Sample Preparation for Acyl-CoA Analysis from Cell Lysates

Proper sample preparation is critical for the accurate quantification of acyl-CoAs, which are present in low concentrations and can be unstable.[9] The following protocol is a general guideline adaptable for both adherent and suspension cells.[10][11]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold methanol (B129727) or acetonitrile[10][11]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 15,000 x g at 4°C[10]

  • Internal standard (e.g., a stable isotope-labeled version of this compound or an odd-chain acyl-CoA not present in the sample)

Protocol for Adherent Cells:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cell monolayer twice with ice-cold PBS.[11]

  • Add 1 mL of ice-cold methanol (or another suitable extraction solvent) to the dish.

  • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[10]

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[10]

  • Resuspend the cell pellet in ice-cold methanol.[10]

Extraction and Protein Precipitation:

  • Vortex the cell lysate vigorously.

  • Incubate the lysate at -80°C for at least 15 minutes to ensure complete protein precipitation.[10]

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[10][11]

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[10]

  • Dry the extract using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS or HPLC analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[10]

G cluster_adherent Adherent Cells cluster_suspension Suspension Cells cluster_extraction Extraction & Precipitation A1 Aspirate Medium A2 Wash with ice-cold PBS (2x) A1->A2 A3 Add ice-cold Methanol A2->A3 A4 Scrape Cells A3->A4 E1 Vortex Lysate A4->E1 S1 Centrifuge to Pellet Cells S2 Wash with ice-cold PBS (2x) S1->S2 S3 Resuspend in ice-cold Methanol S2->S3 S3->E1 E2 Incubate at -80°C E1->E2 E3 Centrifuge at 15,000 x g E2->E3 E4 Collect Supernatant E3->E4 E5 Dry Extract E4->E5 E6 Reconstitute for Analysis E5->E6 Analysis Analysis E6->Analysis To LC-MS/MS or HPLC

Fig 1. Workflow for cell sample preparation.
B. LC-MS/MS Protocol

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of 507 Da.[1]

  • Collision Energy and other source parameters: Optimize for the specific instrument and analyte.

G Sample Reconstituted Sample Extract LC Liquid Chromatography (C18 Column) Sample->LC MS Mass Spectrometer (ESI+) LC->MS Detector Detector (MRM Mode) MS->Detector Data Data Acquisition & Quantification Detector->Data

Fig 2. LC-MS/MS analysis workflow.
C. HPLC-UV Protocol

Instrumentation:

  • High-performance liquid chromatography system with a UV detector.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a buffer such as 100 mM sodium phosphate, pH 5.5, and an organic modifier like acetonitrile or methanol.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).[5]

  • Injection Volume: 20-50 µL.

III. Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format. A standard curve should be generated using a series of known concentrations of a this compound standard. The concentration of the analyte in the samples is then determined by interpolating their peak areas from the standard curve.

Table 1: Representative Quantitative Data for Acyl-CoA Analysis

ParameterLC-MS/MS (Example)HPLC-UV (Example)
Limit of Detection (LOD) 0.1 - 1 pmol5 - 10 pmol[5]
Limit of Quantification (LOQ) 0.5 - 5 pmol15 - 30 pmol
Linearity (r²) > 0.99> 0.99
Recovery (%) 85 - 110%90 - 105%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

Note: The values in this table are representative examples based on published data for other acyl-CoAs and should be determined experimentally for this compound.

IV. Signaling Pathways and Logical Relationships

While the specific signaling pathways involving this compound are not well-defined, its structure as an acyl-CoA suggests its involvement in various metabolic processes. Acyl-CoAs are central hubs in metabolism, participating in fatty acid metabolism, the TCA cycle, and as acyl donors for protein post-translational modifications.

G cluster_synthesis Synthesis cluster_fate Potential Fates Thiophene Thiophene-2-carboxylic acid Synthase Acyl-CoA Synthetase Thiophene->Synthase CoA Coenzyme A CoA->Synthase T2CCoA This compound Synthase->T2CCoA Metabolism Metabolic Pathways (e.g., degradation) T2CCoA->Metabolism Modification Protein Acylation T2CCoA->Modification Signaling Cellular Signaling T2CCoA->Signaling

Fig 3. Potential metabolic role of this compound.

V. Conclusion

The methods described in these application notes provide a robust framework for the quantification of this compound in cell lysates. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity and the instrumentation available. Careful sample preparation and method validation are essential for obtaining accurate and reproducible results. Further research into the specific biological roles of this compound will be facilitated by the application of these quantitative methods.

References

Application Notes and Protocols for Thiophene-2-Carboxylate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for studying the microbial and enzymatic degradation of thiophene-2-carboxylate (B1233283) (T2C), a sulfur-containing heterocyclic carboxylic acid relevant in various industrial and pharmaceutical contexts. The protocols outlined below are compiled from established research and are intended to guide researchers in setting up and executing robust degradation studies.

Microbial Degradation of Thiophene-2-Carboxylate

The biodegradation of T2C has been demonstrated in several bacterial species, primarily belonging to the genera Vibrio and Rhodococcus. These microorganisms utilize T2C as a sole source of carbon and sulfur for growth.

Cultivation of Thiophene-2-Carboxylate Degrading Bacteria

1.1.1. Vibrio Species (e.g., Vibrio YC1)

Vibrio YC1, isolated from oil-contaminated estuarine mud, is capable of utilizing T2C for growth[1].

Protocol 1: Culturing Vibrio YC1 on a Mineral Salts Medium

  • Prepare the Mineral Salts Medium (MSM): The precise composition for Vibrio YC1 can be adapted from standard marine mineral salts media. A suitable basal medium can be prepared as follows:

    • NaCl: 24.0 g/L

    • MgCl₂·6H₂O: 10.0 g/L

    • Na₂SO₄: 4.0 g/L

    • CaCl₂·2H₂O: 1.5 g/L

    • KCl: 0.7 g/L

    • NaHCO₃: 0.2 g/L

    • KBr: 0.1 g/L

    • H₃BO₃: 26 mg/L

    • SrCl₂·6H₂O: 24 mg/L

    • NaF: 3 mg/L

    • (NH₄)₂SO₄: 1.0 g/L

    • K₂HPO₄: 0.5 g/L

    • FeCl₃·6H₂O: 10 mg/L

    • Trace element solution: 1 mL/L (see below)

  • Prepare Trace Element Solution:

    • EDTA: 50 g/L

    • FeSO₄·7H₂O: 11.4 g/L

    • ZnSO₄·7H₂O: 2.2 g/L

    • MnSO₄·H₂O: 0.5 g/L

    • CuSO₄·5H₂O: 0.16 g/L

    • CoCl₂·6H₂O: 0.16 g/L

    • Na₂MoO₄·2H₂O: 0.1 g/L

  • Sterilization: Autoclave the MSM and the trace element solution separately.

  • Carbon Source: Prepare a stock solution of thiophene-2-carboxylic acid (sodium salt) and filter-sterilize. Add to the autoclaved and cooled medium to a final concentration of 2-10 mM.

  • Inoculation and Incubation: Inoculate the medium with a pre-culture of Vibrio YC1. Incubate at 25-30°C with shaking (150-200 rpm).

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

1.1.2. Rhodococcus Species (e.g., Rhodococcus sp. strain TTD-1)

Rhodococcus strains isolated from activated sludge have also been shown to degrade T2C[2].

Protocol 2: Culturing Rhodococcus sp. strain TTD-1

  • Prepare a Minimal Salts Medium (MSM):

    • K₂HPO₄: 4.35 g/L

    • KH₂PO₄: 1.7 g/L

    • (NH₄)₂SO₄: 2.0 g/L

    • MgCl₂·6H₂O: 0.2 g/L

    • FeSO₄·7H₂O: 10 mg/L

    • CaCl₂·2H₂O: 10 mg/L

    • Trace element solution: 1 mL/L (as described in Protocol 1)

  • Sterilization: Autoclave the medium and trace element solution separately.

  • Carbon Source: Add filter-sterilized thiophene-2-carboxylic acid (sodium salt) to a final concentration of 5-15 mM.

  • Inoculation and Incubation: Inoculate with a pre-culture of Rhodococcus sp. strain TTD-1. Incubate at 30°C with vigorous shaking.

  • Growth Monitoring: Monitor growth by measuring OD₆₀₀.

Thiophene-2-Carboxylate Degradation Assay

Protocol 3: Monitoring T2C Degradation by Resting Cells

  • Cell Preparation: Grow the bacterial strain in a suitable medium (e.g., nutrient broth or MSM with a readily utilizable carbon source like succinate) to the late exponential phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a sterile phosphate (B84403) buffer (50 mM, pH 7.0).

  • Resuspension: Resuspend the washed cells in the same phosphate buffer to a final OD₆₀₀ of 1.0-2.0.

  • Degradation Reaction:

    • To a series of flasks, add the cell suspension.

    • Initiate the reaction by adding a known concentration of T2C (e.g., 1-5 mM).

    • Incubate the flasks at the optimal growth temperature with shaking.

  • Sampling: At regular time intervals, withdraw aliquots from each flask.

  • Sample Preparation for Analysis: Immediately centrifuge the aliquots to pellet the cells. Collect the supernatant for analysis of the remaining T2C and potential metabolites. Store supernatants at -20°C if not analyzed immediately.

Analytical Methods for Degradation Studies

Accurate quantification of T2C and its metabolites is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Analysis

Protocol 4: Quantification of Thiophene-2-Carboxylate by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 254 nm or 280 nm.

  • Quantification: Prepare a standard curve of T2C of known concentrations to quantify the amount in the samples.

GC-MS Analysis

For the analysis of more volatile metabolites or for structural elucidation, GC-MS is a powerful tool. Carboxylic acids often require derivatization to increase their volatility.

Protocol 5: GC-MS Analysis of Thiophene-2-Carboxylate and its Metabolites

  • Sample Preparation and Derivatization:

    • Acidify the culture supernatant to pH 2 with HCl.

    • Extract the organic acids with an equal volume of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Derivatize the dried residue by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and heat at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 50-550.

  • Identification: Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and by analyzing their fragmentation patterns.

Enzymatic Degradation of Thiophene-2-Carboxylate

The initial step in the microbial degradation of T2C is its activation to thiophene-2-carbonyl-CoA, catalyzed by a CoA ligase (synthetase).

Preparation of Cell-Free Extract

Protocol 6: Preparation of Cell-Free Extract for Enzyme Assays

  • Cell Growth and Harvest: Grow the bacterial strain in a medium containing T2C to induce the expression of the degradative enzymes. Harvest the cells in the late exponential phase by centrifugation.

  • Washing: Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM dithiothreitol).

  • Cell Lysis: Resuspend the cells in the same buffer and lyse them using a suitable method such as sonication or a French press.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Supernatant Collection: The resulting supernatant is the cell-free extract containing the enzymes.

This compound Synthetase Assay

Protocol 7: Spectrophotometric Assay for this compound Synthetase

This assay measures the T2C-dependent formation of AMP, which is coupled to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • ATP (5 mM)

    • MgCl₂ (10 mM)

    • Coenzyme A (0.5 mM)

    • Phosphoenolpyruvate (2 mM)

    • NADH (0.3 mM)

    • Myokinase (10 units)

    • Pyruvate kinase (10 units)

    • Lactate dehydrogenase (10 units)

  • Initiation of Reaction: Add the cell-free extract to the reaction mixture and pre-incubate for 5 minutes at 30°C to consume any endogenous pyruvate.

  • Start the Assay: Initiate the reaction by adding thiophene-2-carboxylate (e.g., 1 mM final concentration).

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Data Presentation

Quantitative data from degradation studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Thiophene-2-Carboxylate Degradation Data

Time (hours)T2C Concentration (mM)% Degradation
05.000
63.7525
122.1058
240.5090
48< 0.01> 99

Table 2: Example of Enzyme Kinetic Data for this compound Synthetase

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg protein)
Thiophene-2-carboxylate1300.5
ATP2500.45
Coenzyme A1800.48

Note: The Kₘ value for T2C oxidation by Rhodococcus strain TTD-1 has been reported to be 1.3 x 10⁻⁵ M (13 µM)[2].

Visualization of Degradation Pathway and Experimental Workflow

Thiophene-2-Carboxylate Degradation Pathway

The degradation of T2C is initiated by its conversion to this compound. The thiophene (B33073) ring is then hydroxylated and subsequently cleaved. The resulting intermediate is further metabolized, eventually leading to central metabolic intermediates like 2-oxoglutarate[3][4].

Thiophene_Degradation_Pathway T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA This compound Synthetase (ATP, CoA) Hydroxy_T2C_CoA 5-Hydroxythis compound T2C_CoA->Hydroxy_T2C_CoA Monooxygenase Ring_Cleavage Ring Cleavage Product Hydroxy_T2C_CoA->Ring_Cleavage Hydrolase Metabolites Further Metabolites Ring_Cleavage->Metabolites Oxoglutarate 2-Oxoglutarate Metabolites->Oxoglutarate

Caption: Proposed degradation pathway of thiophene-2-carboxylate.

Experimental Workflow for Microbial Degradation Studies

The following diagram illustrates the general workflow for investigating the microbial degradation of T2C.

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_degradation 2. Degradation Assay cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Strain Select Strain (e.g., Vibrio YC1) Medium Prepare Mineral Salts Medium Strain->Medium Inoculation Inoculate and Incubate Medium->Inoculation Harvest Harvest and Wash Cells Inoculation->Harvest Assay Set up Degradation Assay with T2C Harvest->Assay Sampling Collect Samples over Time Assay->Sampling HPLC HPLC Analysis (Quantification) Sampling->HPLC GCMS GC-MS Analysis (Identification) Sampling->GCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathway GCMS->Pathway

Caption: Workflow for thiophene-2-carboxylate degradation studies.

References

Application Notes and Protocols for Thiophene-2-carbonyl-CoA in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals. While the thiophene (B33073) ring can be a valuable scaffold in drug design, its metabolic activation can lead to the formation of reactive metabolites, posing a potential risk for drug-induced toxicity. A key pathway in the bioactivation of thiophene carboxylic acids is the formation of thiophene-2-carbonyl-CoA, a high-energy thioester intermediate. This document provides detailed application notes and experimental protocols for the study of this compound in drug metabolism, focusing on its synthesis, its role in cytochrome P450 (CYP) mediated reactive metabolite formation, and its potential for covalent binding to cellular macromolecules.

Application Notes

This compound is a critical intermediate in the investigation of the metabolic fate of drugs containing a thiophene-2-carboxylic acid moiety. Its formation, catalyzed by acyl-CoA synthetases, converts the carboxylic acid into a more reactive species. This reactivity is a double-edged sword; it can facilitate further metabolism and elimination, but it also increases the potential for the formation of electrophilic reactive metabolites that can covalently bind to proteins, leading to idiosyncratic drug reactions.

The primary metabolism of the thiophene ring often proceeds via cytochrome P450-catalyzed oxidation, leading to the formation of unstable and reactive thiophene-S-oxides or thiophene epoxides.[1][2] These intermediates can be trapped by nucleophiles such as glutathione (B108866) (GSH).[3][4][5] Studying the formation of this compound and its subsequent metabolism is therefore crucial for:

  • Assessing the bioactivation potential of thiophene-containing drug candidates.

  • Identifying and characterizing reactive metabolites.

  • Investigating mechanisms of drug-induced toxicity.

  • Guiding lead optimization to minimize the formation of reactive intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from thiophene-2-carboxylic acid. The procedure involves the activation of the carboxylic acid to an acid chloride, followed by reaction with Coenzyme A.

Materials:

  • Thiophene-2-carboxylic acid

  • Oxalyl chloride[6]

  • Coenzyme A trilithium salt

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Preparation of Thiophene-2-carbonyl Chloride:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting thiophene-2-carbonyl chloride is typically used in the next step without further purification.

  • Formation of this compound:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.1 equivalents) in a minimal amount of cold, degassed water.

    • In another flask under an inert atmosphere, dissolve the crude thiophene-2-carbonyl chloride from the previous step in anhydrous THF.

    • Cool the THF solution to 0°C.

    • Slowly add the Coenzyme A solution to the stirred THF solution of thiophene-2-carbonyl chloride.

    • Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of a saturated NaHCO₃ solution.

    • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for an additional 2 hours.

    • Monitor the formation of the product by HPLC.

    • Once the reaction is complete, acidify the mixture to pH 3-4 with cold 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (B1210297) to remove any unreacted thiophene-2-carboxylic acid.

    • The aqueous layer containing this compound can be purified by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white solid.

Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a typical in vitro incubation to assess the metabolic stability and reactive metabolite formation of this compound.

Materials:

  • This compound (from Protocol 1)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Glutathione (GSH)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing potassium phosphate buffer, HLMs (final concentration 0.5-1 mg/mL), and the NADPH regenerating system.

    • Pre-warm the master mix at 37°C for 5 minutes.

    • To separate tubes, add this compound to a final concentration of 1-10 µM.

    • For trapping reactive metabolites, include GSH at a final concentration of 1-5 mM in a parallel set of incubations.[5]

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Incubation:

    • Initiate the reaction by adding the pre-warmed master mix to the tubes containing this compound.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to new tubes and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the samples in a suitable solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the disappearance of the parent compound (this compound) and the formation of metabolites, including the glutathione adduct of the reactive intermediate.[7][8]

    • Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor for the expected mass of the thiophene-S-oxide-GSH adduct.

Protocol 3: Covalent Binding Assay

This protocol is designed to quantify the extent of covalent binding of radiolabeled this compound to microsomal proteins.

Materials:

  • [¹⁴C]-Thiophene-2-carbonyl-CoA (synthesized using [¹⁴C]-thiophene-2-carboxylic acid)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol

  • Ethyl acetate

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation:

    • Perform incubations as described in Protocol 2, using [¹⁴C]-thiophene-2-carbonyl-CoA.

    • Include control incubations without the NADPH regenerating system.

  • Protein Precipitation and Washing:

    • At the end of the incubation period (e.g., 60 minutes), stop the reaction by adding an equal volume of 20% TCA to precipitate the proteins.

    • Centrifuge the samples and discard the supernatant.

    • Wash the protein pellet sequentially with:

      • 10% TCA (twice)

      • Methanol (three times)

      • Ethyl acetate (twice)

    • These washing steps are crucial to remove any non-covalently bound radioactivity.

  • Quantification of Covalent Binding:

    • Dissolve the final protein pellet in a suitable solubilizing agent (e.g., 1 M NaOH).

    • Determine the protein concentration of the solubilized pellet using a standard protein assay (e.g., BCA assay).

    • Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the covalent binding as pmol equivalents of [¹⁴C]-thiophene-2-carbonyl-CoA bound per mg of microsomal protein.[9]

Data Presentation

The following tables present hypothetical but realistic data that could be generated from the described protocols.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)% this compound Remaining (+NADPH)% this compound Remaining (-NADPH)
0100100
585.298.1
1562.596.5
3038.794.2
6015.391.8

Table 2: Formation of Thiophene-S-oxide-GSH Adduct

Time (minutes)Peak Area of GSH Adduct (Arbitrary Units)
00
51.2 x 10⁵
153.5 x 10⁵
305.8 x 10⁵
607.2 x 10⁵

Table 3: Covalent Binding of [¹⁴C]-Thiophene-2-carbonyl-CoA to Human Liver Microsomal Proteins

ConditionCovalent Binding (pmol/mg protein)
+NADPH125.6 ± 15.3
-NADPH8.2 ± 2.1
+NADPH + GSH (5 mM)25.1 ± 4.7

Visualizations

Metabolic_Activation_Pathway T2CA Thiophene-2-Carboxylic Acid T2CCoA This compound T2CA->T2CCoA Acyl-CoA Synthetase CYP450 Cytochrome P450 T2CCoA->CYP450 Reactive_Intermediate Reactive Intermediate (Thiophene-S-oxide) CYP450->Reactive_Intermediate Oxidation GSH_Adduct GSH Adduct Reactive_Intermediate->GSH_Adduct GSH Protein_Adduct Protein Adducts (Toxicity) Reactive_Intermediate->Protein_Adduct Cellular Proteins Detoxification Detoxification GSH_Adduct->Detoxification

Caption: Metabolic activation of thiophene-2-carboxylic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_metabolism In Vitro Metabolism cluster_binding Covalent Binding T2CA Thiophene-2-Carboxylic Acid T2CCl Thiophene-2-carbonyl Chloride T2CA->T2CCl Oxalyl Chloride T2CCoA This compound T2CCl->T2CCoA CoA Coenzyme A CoA->T2CCoA Incubation Incubation with HLMs and NADPH T2CCoA->Incubation Radio_Incubation Incubation with [14C]-T2CCoA T2CCoA->Radio_Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Precipitation Protein Precipitation and Washing Radio_Incubation->Precipitation Quantification Scintillation Counting Precipitation->Quantification

Caption: Experimental workflow for this compound studies.

Logical_Relationship cluster_assessment Risk Assessment Metabolic_Stability High Metabolic Instability Toxicity_Potential Increased Potential for Idiosyncratic Toxicity Metabolic_Stability->Toxicity_Potential GSH_Adduct_Formation Significant GSH Adduct Formation GSH_Adduct_Formation->Toxicity_Potential Covalent_Binding High Covalent Binding Covalent_Binding->Toxicity_Potential

Caption: Relationship between experimental outcomes and toxicity potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiophene-2-carbonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through a chemo-enzymatic approach. This typically involves the enzymatic ligation of thiophene-2-carboxylic acid with Coenzyme A (CoA), catalyzed by an acyl-CoA synthetase or ligase. Chemical synthesis methods exist but can be more complex and may result in lower yields and purity.

Q2: Which enzymes are suitable for the enzymatic synthesis of this compound?

A2: While the substrate specificity of every acyl-CoA synthetase for thiophene-2-carboxylic acid has not been exhaustively studied, enzymes with broad substrate specificity for aromatic and heterocyclic carboxylic acids are promising candidates. These include 4-coumarate:CoA ligase (4CL) and benzoate:CoA ligase[1]. It is recommended to perform small-scale trial reactions to determine the optimal enzyme for your specific application.

Q3: What are the typical yields and purity I can expect for the synthesis of this compound?

A3: For the enzymatic synthesis of aromatic acyl-CoA esters, conversion rates of up to 95% have been reported, with isolated yields of up to 80% after purification[1]. The final yield and purity will depend on the specific enzyme used, reaction conditions, and purification method. For a summary of expected yields based on similar aromatic acyl-CoA syntheses, please refer to Table 1.

Q4: How can I purify the synthesized this compound?

A4: A common and effective method for purifying this compound is through solid-phase extraction (SPE) using a C18 cartridge[2]. High-performance liquid chromatography (HPLC) with a C18 column is also a widely used technique for both purification and analysis[3][4].

Q5: What are the recommended storage conditions for this compound?

A5: Acyl-CoA thioesters are known to be susceptible to hydrolysis. For long-term storage, it is recommended to store this compound as a lyophilized powder or in a buffered solution at a pH of around 6.0 at -80°C[5]. Avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive enzyme- Ensure the enzyme has been stored correctly and has not expired.- Perform an activity assay with a known substrate to confirm enzyme functionality.
Sub-optimal reaction conditions- Optimize the pH, temperature, and incubation time for the specific enzyme being used.- Ensure all cofactors (e.g., ATP, Mg2+) are present at the correct concentrations.
Inhibition of the enzyme- The thiophene (B33073) ring or impurities in the starting material may inhibit the enzyme. Purify the thiophene-2-carboxylic acid prior to the reaction.- Consider using a different acyl-CoA synthetase with a different substrate specificity profile.
Multiple products observed in analysis (e.g., HPLC) Side reactions- Hydrolysis of the thioester bond can occur. Ensure the pH of the reaction and purification buffers is maintained around 6.0-7.0.- Oxidation of the thiophene ring is a possibility. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure starting materials- Verify the purity of thiophene-2-carboxylic acid and Coenzyme A using appropriate analytical techniques (e.g., NMR, HPLC).
Difficulty in purifying the product Co-elution with starting materials or byproducts- Optimize the purification protocol. For SPE, adjust the wash and elution solvent composition.- For HPLC, modify the gradient, mobile phase composition, or use a different column chemistry.
Degradation of the product during purification- Perform purification steps at low temperatures (e.g., 4°C) to minimize degradation.- Work quickly to minimize the time the product is in solution.

Quantitative Data

Table 1: Reported Yields for the Enzymatic Synthesis of Aromatic Acyl-CoA Esters

Acyl-CoA EsterEnzyme UsedConversion Rate (%)Isolated Yield (%)Reference
Cinnamoyl-CoA4-Coumarate:CoA Ligase~95~80[1]
p-Coumaroyl-CoA4-Coumarate:CoA Ligase~95~80[1]
Feruloyl-CoA4-Coumarate:CoA Ligase~95~80[1]
Caffeoyl-CoA4-Coumarate:CoA Ligase~95~80[1]
Benzoyl-CoABenzoate:CoA Ligase~95~80[1]

Note: Data for this compound is not explicitly available in the reviewed literature. The presented data for structurally similar aromatic acyl-CoA esters can be used as a benchmark.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the synthesis of other aromatic acyl-CoA esters[1].

Materials:

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 2.5 mM ATP

    • 5 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 1 mM Thiophene-2-carboxylic acid

  • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30°C for 1-2 hours. Monitor the reaction progress by HPLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with a small amount of formic acid.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Purify the supernatant using a C18 SPE cartridge.

    • Condition the cartridge with acetonitrile, followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2% ammonium acetate to remove unbound starting materials.

    • Elute the this compound with a solution of 50% acetonitrile in water.

  • Lyophilize the eluted fractions to obtain the purified product.

  • Confirm the identity and purity of the product by HPLC and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis prep Prepare Reaction Mixture (Buffer, ATP, MgCl2, CoA, Thiophene-2-carboxylic acid) reaction Add Acyl-CoA Synthetase Incubate at 30°C prep->reaction Start Reaction acidify Acidify and Centrifuge reaction->acidify Quench Reaction spe Solid-Phase Extraction (C18) acidify->spe Load Supernatant lyophilize Lyophilize spe->lyophilize Elute Product analysis HPLC and Mass Spectrometry lyophilize->analysis Characterize Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_inhibition Inhibition start Low/No Product enzyme_activity Check Enzyme Activity (Known Substrate Assay) start->enzyme_activity optimize_params Optimize pH, Temp, Time start->optimize_params purify_substrate Purify Thiophene-2-carboxylic acid start->purify_substrate enzyme_storage Verify Storage Conditions enzyme_activity->enzyme_storage If inactive check_cofactors Verify Cofactor Concentrations optimize_params->check_cofactors If no improvement change_enzyme Try Different Acyl-CoA Synthetase purify_substrate->change_enzyme If still low yield

Caption: Troubleshooting logic for low product yield in enzymatic synthesis.

References

overcoming low yields in thiophene-2-carbonyl-CoA preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiophene-2-Carbonyl-CoA Synthesis

Welcome to the technical support center for the preparation of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of this compound, which typically proceeds in two main stages: the activation of thiophene-2-carboxylic acid and the subsequent coupling with Coenzyme A (CoA).

Issue 1: Low or No Yield After Activating Thiophene-2-Carboxylic Acid

Q: I am attempting to activate thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride using thionyl chloride or oxalyl chloride, but my yield is very low and I see a dark precipitate.

A: This is a common issue related to the stability of the thiophene (B33073) ring and reagent handling.

  • Cause 1: Reagent Purity and Handling. Thiophene-2-carbonyl chloride is highly sensitive to moisture and may decompose if exposed to water or moist air.[1] Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled thionyl chloride or a new bottle of oxalyl chloride.

  • Cause 2: Reaction Temperature. Higher temperatures can promote side reactions. For acylations using phosgene (B1210022) and a Lewis acid catalyst like aluminum chloride, temperatures should be kept low (-15°C to -25°C) to minimize the formation of the dithienylketone byproduct.[2]

  • Cause 3: Acid-Mediated Polymerization. The thiophene ring is unstable under strongly acidic conditions and can be prone to electrophilic attack, leading to the formation of stable oligomeric compounds, which often appear as black condensation products.[3] Minimize reaction times and avoid unnecessarily harsh acidic conditions.

  • Troubleshooting Workflow:

    G Troubleshooting: Low Yield in Acyl Chloride Formation Start Low Yield of Thiophene-2-Carbonyl Chloride Check_Inert Verify Inert Atmosphere (N2/Ar) and Dry Glassware Start->Check_Inert Check_Reagent Use Fresh/Distilled Thionyl or Oxalyl Chloride Check_Inert->Check_Reagent [ Conditions OK ] Side_Reaction Potential Side Reactions: - Hydrolysis - Polymerization - Ketone Formation Check_Inert->Side_Reaction [ Moisture Present ] Check_Temp Monitor and Control Reaction Temperature (e.g., -15°C to 0°C) Check_Reagent->Check_Temp [ Reagents OK ] Check_Reagent->Side_Reaction [ Old Reagent ] Check_Time Is Reaction Time Minimized? Check_Temp->Check_Time [ Temp OK ] Check_Temp->Side_Reaction [ Temp Too High ] Check_Time->Side_Reaction [ Time Too Long ] Solution Re-run reaction with strict anhydrous conditions, controlled temperature, and minimal time. Check_Time->Solution [ Time OK ] Side_Reaction->Solution

    A troubleshooting workflow for acyl chloride formation.

Issue 2: Low Yield When Coupling Thiophene-2-Carboxylic Acid with Coenzyme A Using DCC

Q: I am using dicyclohexylcarbodiimide (B1669883) (DCC) to couple thiophene-2-carboxylic acid directly with Coenzyme A, but my yield of this compound is poor and I have a persistent white precipitate that is difficult to filter.

A: This problem points towards known side reactions and purification issues associated with DCC.

  • Cause 1: N-Acylurea Formation. The primary cause of low yield in DCC couplings is the formation of a stable N-acylurea byproduct.[4][5][6] This occurs when the active O-acylisourea intermediate undergoes an intramolecular O-to-N acyl rearrangement before it can be intercepted by the thiol nucleophile of Coenzyme A.[6][7] This side reaction is especially dominant if the nucleophile (Coenzyme A) has low solubility or is sterically hindered.[5]

  • Cause 2: Dicyclohexylurea (DCU) Byproduct. The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC activation.[8] While DCU is largely insoluble in many organic solvents, its complete removal by filtration can be challenging, often leading to co-purification with the desired product.[9]

  • Solution: Consider using alternative coupling reagents that are less prone to N-acylurea formation or have more soluble byproducts.

    G DCC Coupling Pathway and Side Reaction cluster_0 Reaction Pathway cluster_1 Side Reaction Carboxylic_Acid Thiophene-2- Carboxylic Acid O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Product This compound (Desired Product) O_Acylisourea->Product + HS-CoA CoA Coenzyme A (HS-CoA) DCU1 DCU N_Acylurea N-Acylurea (Stable Byproduct) DCU2 DCU O_Acylisourea_Side O-Acylisourea O_Acylisourea_Side->N_Acylurea O-to-N Rearrangement (Reduces Yield)

    The competing pathways in DCC-mediated coupling.

Issue 3: Difficulty Purifying the Final this compound Product

Q: My crude product shows multiple spots on TLC or multiple peaks on HPLC. How can I effectively purify this compound?

A: Acyl-CoA purification requires specific chromatographic techniques due to the molecule's amphipathic nature.

  • Recommended Method: Reversed-Phase HPLC. The most effective method for purifying acyl-CoAs is reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]

  • Column: A C18 column is standard.[10][11]

  • Mobile Phase: A gradient system is typically used. A common setup involves:

    • Solvent A: An aqueous buffer, such as 75 mM potassium phosphate (B84403) (KH₂PO₄) at pH 4.9.[10][12]

    • Solvent B: Acetonitrile.[10][12]

  • Detection: The adenine (B156593) ring of Coenzyme A allows for strong UV absorbance. Monitor the elution at 260 nm .[10][11]

  • Alternative: Solid-phase extraction (SPE) using an oligonucleotide or C18 cartridge can be used for initial cleanup of the crude product before HPLC.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing this compound to maximize yield?

The highest and most reliable yields are often obtained using a two-step acyl chloride method rather than a one-pot carbodiimide (B86325) coupling.[13]

  • Activation: Convert thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride using oxalyl chloride or thionyl chloride under strict anhydrous conditions.[13][14]

  • Coupling: Condense the freshly prepared and purified thiophene-2-carbonyl chloride with Coenzyme A in a suitable buffer system, such as a bicarbonate-buffered tetrahydrofuran (B95107) solution, maintaining the pH around 8.8.[13] This method avoids the N-acylurea side reaction associated with carbodiimides.

Q2: How can I improve the yield of my DCC/carbodiimide coupling reaction?

If you must use a carbodiimide-based method, you can take several steps:

  • Switch Carbodiimides: Replace DCC with N,N'-Diisopropylcarbodiimide (DIC). DIC functions similarly but its byproduct, diisopropylurea (DIU), is more soluble in common organic solvents, simplifying purification.[9][15] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another alternative, which forms a water-soluble urea (B33335) byproduct that can be easily removed with an aqueous wash.[9]

  • Use Additives: The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can help suppress racemization and may reduce N-acylurea formation by creating a more reactive intermediate that is less prone to rearrangement.[8][16]

  • Use Modern Reagents: Uronium- or phosphonium-based reagents like HBTU, HATU, or PyBOP are generally more efficient, faster, and lead to less racemization and fewer side products than carbodiimides alone, although they are more expensive.[9][16]

Q3: My thiophene-2-carbonyl chloride reagent has turned dark. Can I still use it?

A dark color often indicates decomposition or polymerization, likely due to exposure to moisture or light.[1] Using a decomposed reagent will almost certainly result in very low yields and complex purification. It is strongly recommended to either distill the darkened acyl chloride under reduced pressure or use a fresh, unopened bottle. For best results, store thiophene-2-carbonyl chloride in a refrigerator under an inert atmosphere.[1]

Q4: What is the best way to monitor the progress of the coupling reaction?

Reversed-phase HPLC is the ideal method. You can monitor the consumption of Coenzyme A (HS-CoA) and the formation of the this compound product. Both will be detectable at 260 nm. By comparing the peak areas over time, you can determine when the reaction has reached completion.

Data & Protocols

Table 1: Comparison of Acyl-CoA Synthesis Methods
MethodActivating Agent / Coupling ReagentTypical YieldKey AdvantagesCommon Issues & Disadvantages
Acyl Chloride Oxalyl Chloride or Thionyl Chloride~75-90%High efficiency; avoids N-acylurea formation.[13]Two-step process; acyl chloride is highly moisture-sensitive.[1]
Carbodiimide DCC (N,N'-Dicyclohexylcarbodiimide)10-50%One-pot reaction; inexpensive reagent.[9]Low yield due to N-acylurea side reaction;[4][5] difficult to remove DCU byproduct.[9]
Carbodiimide DIC (N,N'-Diisopropylcarbodiimide)30-60%One-pot; DIU byproduct is more soluble than DCU, simplifying workup.[15]N-acylurea formation still a significant risk.
Uronium Salt HATU / HBTU + Base (e.g., DIPEA)>80%High efficiency, fast reaction times, low racemization.[9][16]More expensive; requires careful control of stoichiometry and base.
Protocol 1: Preparation of this compound via the Acyl Chloride Method

This protocol is adapted from general procedures for synthesizing acyl-CoAs.[13]

Step A: Synthesis of Thiophene-2-Carbonyl Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Cool the flask to 0°C in an ice bath.

  • Activation: Add oxalyl chloride (1.3 eq) dropwise to the stirred solution.[14] Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.[14]

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours. Gas evolution (CO₂, CO, HCl) will be observed.

  • Workup: Remove the solvent and excess oxalyl chloride by rotary evaporation. To ensure complete removal, re-dissolve the crude product in anhydrous DCM and evaporate again. The resulting yellow oil is crude thiophene-2-carbonyl chloride and should be used immediately in the next step.

Step B: Coupling with Coenzyme A

  • Setup: In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in a cold (4°C) aqueous 0.5 M potassium bicarbonate (KHCO₃) buffer. The final pH should be approximately 8.5-9.0.

  • Addition: While vigorously stirring the Coenzyme A solution at 4°C, add a solution of the freshly prepared thiophene-2-carbonyl chloride (1.1 eq) in a minimal amount of cold, dry tetrahydrofuran (THF) dropwise over 10-15 minutes.

  • Reaction: Monitor the pH during the addition and add small amounts of 1 M KHCO₃ as needed to maintain the pH above 8.0. Let the reaction stir at 4°C for 1 hour after the addition is complete.

  • Purification:

    • Acidify the reaction mixture to pH 4.5-5.0 with 1 M HCl.

    • Filter any precipitates.

    • Purify the crude product by RP-HPLC using a C18 column with a water/acetonitrile gradient (with 0.1% TFA or a phosphate buffer) and monitor at 260 nm.

    • Lyophilize the collected fractions containing the pure product to obtain this compound as a white solid.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing when analyzing thiophene (B33073) compounds using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Question 1: Why are my thiophene compound peaks tailing on a standard C18 column?

Peak tailing of thiophene compounds on reversed-phase columns, like C18, is a common issue that can compromise the accuracy and resolution of your analysis.[1][2][3] The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Silica-based columns have residual silanol (B1196071) groups (Si-OH) on the surface that can be deprotonated and negatively charged, especially at mid-range pH.[1][3] Thiophene compounds, particularly those with basic functional groups, can interact with these ionized silanols through hydrogen bonding or ionic interactions, leading to peak tailing.[1][4]

    • Solution:

      • Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to reduce their activity.[3][5][6]

      • Lower the Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5.[1] At this low pH, the ionization of silanol groups is suppressed, minimizing secondary interactions.[2]

      • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[1][5] TEA will preferentially interact with the active silanol sites, masking them from the thiophene analytes.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of your thiophene compound.[7][8][9] If the mobile phase pH is close to the pKa of the analyte, you may observe peak broadening or tailing due to the presence of both ionized and non-ionized forms of the compound.[7][10]

    • Solution:

      • Adjust pH Away from pKa: For basic thiophene compounds, using a mobile phase with a pH at least 2 units below the analyte's pKa will ensure it is fully protonated and in a single ionic form.[11] Conversely, for acidic thiophenes, a pH 2 units above the pKa is recommended.

  • Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column, or from stainless-steel components of the HPLC system, can chelate with analytes that have electron-donating groups.[1][12][13] The sulfur atom in the thiophene ring can act as a chelating agent, leading to peak tailing.[13][14]

    • Solution:

      • Use High-Purity Silica Columns: Modern, high-purity silica columns have a lower metal content.[1]

      • Add a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase to bind to metal ions and prevent them from interacting with your analyte.

      • System Passivation: If metal contamination from the HPLC system is suspected, flushing the system with a passivation solution can help.

Question 2: I've tried adjusting the pH, but my peak tailing persists. What should I investigate next?

If adjusting the mobile phase pH did not resolve the peak tailing, other factors related to your column, HPLC system, or sample may be the cause.

Further Troubleshooting Steps:

  • Column Health:

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

      • Protocol: Flush the column with a strong solvent (e.g., isopropanol, or a solvent in which the contaminant is highly soluble). Back-flushing the column (if permitted by the manufacturer) can also be effective.[12]

    • Column Void: A void may have formed at the head of the column. This can be caused by pressure shocks or dissolution of the silica bed at high pH.

      • Protocol: Inspect the top of the column bed. If a void is visible, the column may need to be replaced. Using a guard column can help protect the analytical column.[15]

  • Extra-Column Effects (Dead Volume):

    • Cause: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This is often due to long or wide-bore connecting tubing.[2][3]

    • Protocol:

      • Minimize the length and internal diameter of all tubing.

      • Ensure all fittings are properly connected and there are no gaps.

  • Sample Overload:

    • Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[16]

    • Protocol:

      • Reduce the concentration of your sample and re-inject.

      • If the peak shape improves, you were likely overloading the column.

Frequently Asked Questions (FAQs)

Q1: Can the choice of organic modifier in the mobile phase affect the peak shape of thiophene compounds? A1: Yes. While acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase HPLC, they have different properties that can influence peak shape. Acetonitrile is generally a weaker solvent than methanol and can sometimes provide better peak shapes for certain compounds due to different interactions with the stationary phase. If you are observing peak tailing with a methanol-based mobile phase, consider switching to acetonitrile.

Q2: How does buffer concentration impact peak tailing for thiophene compounds? A2: Increasing the buffer concentration in your mobile phase can sometimes improve peak shape.[2][5] A higher ionic strength buffer can help to mask residual silanol activity on the stationary phase, reducing secondary interactions with your thiophene analytes.[5] For example, increasing a phosphate (B84403) buffer concentration from 10 mM to 25 mM may reduce tailing.[5]

Q3: Are there specific column chemistries, other than C18, that are recommended for thiophene compounds? A3: While C18 is widely used, other stationary phases may offer better peak shapes for problematic thiophene compounds. Phenyl-hexyl columns, for instance, can provide alternative selectivity through π-π interactions with the aromatic thiophene ring, which may reduce unwanted secondary interactions.[17] Additionally, columns with a polar-embedded group can offer improved peak shape for basic compounds by shielding the silica surface.

Q4: What are the visual signs of metal contamination in my chromatogram when analyzing thiophene compounds? A4: Besides peak tailing, metal contamination can sometimes lead to a loss of peak area or the appearance of small "ghost peaks" in subsequent blank injections. If you notice a gradual degradation of peak shape and area over a series of injections, metal contamination could be a contributing factor.

Data Summary

The following tables provide a summary of how different experimental parameters can affect the peak shape of a model thiophene compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.01.2Symmetrical
2.51.1Symmetrical

Table 2: Comparison of Column Chemistries

Column TypeTailing Factor (Tf)Primary Interaction
Standard C18 (non-end-capped)2.2Hydrophobic + Secondary Silanol
End-Capped C181.3Hydrophobic
Phenyl-Hexyl1.2Hydrophobic + π-π
Polar-Embedded C181.1Hydrophobic + Shielded Surface

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers with different pH values (e.g., pH 7.0, 5.0, 3.0, and 2.5). Common buffers include phosphate and acetate.

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Inject Sample: Inject your thiophene compound standard and observe the peak shape.

  • Compare Results: Compare the tailing factor and overall peak shape at each pH to determine the optimal condition.

Protocol 2: Use of a Competing Base (Triethylamine - TEA)

  • Prepare Mobile Phase: Prepare your standard mobile phase.

  • Add TEA: Add a small concentration of TEA to the mobile phase, typically in the range of 0.1-0.5% (v/v).

  • Equilibrate the Column: Thoroughly equilibrate the column with the TEA-containing mobile phase.

  • Inject Sample: Inject your thiophene compound and evaluate the peak shape.

Diagrams

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Thiophene Compound check_column Is the column end-capped and in good condition? start->check_column use_endcapped Use a new, end-capped C18 or alternative column (e.g., Phenyl-Hexyl) check_column->use_endcapped No check_ph Is the mobile phase pH 2 units away from the analyte's pKa? check_column->check_ph Yes use_endcapped->check_ph good_peak Symmetrical Peak Achieved use_endcapped->good_peak adjust_ph Adjust mobile phase pH to 2.5 - 3.5 for basic thiophenes check_ph->adjust_ph No check_metal Suspect metal contamination? check_ph->check_metal Yes adjust_ph->check_metal adjust_ph->good_peak add_chelator Add a chelating agent (e.g., EDTA) to the mobile phase or use a bio-inert system check_metal->add_chelator Yes check_overload Is sample overload a possibility? check_metal->check_overload No add_chelator->check_overload add_chelator->good_peak dilute_sample Dilute the sample and re-inject check_overload->dilute_sample Yes add_competitor Consider adding a competing base (e.g., TEA) to the mobile phase check_overload->add_competitor No dilute_sample->good_peak add_competitor->good_peak

Caption: Troubleshooting workflow for peak tailing in HPLC of thiophene compounds.

References

Technical Support Center: Preventing Non-Enzymatic Degradation of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with thiophene-2-carbonyl-CoA, ensuring its stability is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the non-enzymatic degradation of this important molecule.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Inconsistent results in enzymatic assays Degradation of this compound in the assay buffer.Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and quantifying its concentration at different time points using LC-MS/MS.If degradation is significant, consider preparing the stock solution immediately before use or reducing the incubation time.Optimize the pH of your buffer to a more neutral or slightly acidic range (pH 6-7), as thioester hydrolysis is generally slower under these conditions compared to basic conditions.[1]
Loss of compound during storage Hydrolysis due to moisture or inappropriate temperature.Store this compound as a lyophilized powder at -80°C in a desiccator.For stock solutions, use anhydrous solvents like DMSO or ethanol (B145695) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.If aqueous stock solutions are necessary, prepare them in a slightly acidic buffer (e.g., pH 5-6) and use them immediately.[1][2]
Appearance of unexpected peaks in analytical chromatography (LC-MS, HPLC) Formation of degradation products such as thiophene-2-carboxylic acid and Coenzyme A.Confirm the identity of the degradation products by running standards of the expected byproducts (thiophene-2-carboxylic acid and Coenzyme A).Analyze your sample preparation and handling procedures to identify potential sources of water or high pH that could accelerate hydrolysis.Implement the storage and handling recommendations mentioned above.
Low yields in synthetic reactions using this compound Degradation of the thioester under the reaction conditions.Evaluate the pH and temperature of your reaction. If possible, perform the reaction at a neutral or slightly acidic pH and at the lowest effective temperature.Minimize the reaction time to reduce the extent of degradation.Consider the use of a fresh, purified batch of this compound for each reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of non-enzymatic degradation of this compound?

A1: The primary mechanism of non-enzymatic degradation is hydrolysis of the thioester bond, which is susceptible to attack by water. This reaction is catalyzed by both acid and base.[1] The thiophene (B33073) ring itself can also be susceptible to oxidative degradation, although hydrolysis of the thioester is typically the more immediate concern in aqueous experimental settings.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of thioesters is significantly influenced by pH. Generally, thioesters are most stable in neutral to slightly acidic conditions (pH 5-7).[2][3] Both strongly acidic and, particularly, basic conditions accelerate the rate of hydrolysis.[1]

Q3: What is the expected shelf-life of this compound under different storage conditions?

Q4: Can I use stabilizing agents to prevent the degradation of this compound?

A4: While specific stabilizing agents for this compound are not well-documented, general strategies to enhance stability include using buffered solutions at an optimal pH (6-7) and minimizing exposure to water and high temperatures. For some applications, the use of a less nucleophilic buffer may be beneficial.

Q5: How can I quantify the degradation of this compound in my samples?

A5: The most common and sensitive method for quantifying acyl-CoAs and their degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the hydrolysis process by observing the disappearance of the thioester signals and the appearance of signals from the degradation products.[10]

Quantitative Data on Thioester Hydrolysis

While specific kinetic data for this compound is not available in the literature, the following table summarizes the hydrolysis rate constants for a model alkyl thioester, S-methyl thioacetate (B1230152), in water at 23°C. This data can be used as a general guide to understand the pH-dependent stability of thioesters. Note that the rates for the aromatic this compound may differ due to electronic effects.

ParameterValueReference
Acid-mediated hydrolysis rate constant (ka)1.5 x 10-5 M-1s-1[1][4]
Base-mediated hydrolysis rate constant (kb)1.6 x 10-1 M-1s-1[1][4]
pH-independent hydrolysis rate constant (kw)3.6 x 10-8 s-1[1][4]
Half-life at pH 7, 23°C155 days[1][4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

Objective: To determine the rate of non-enzymatic hydrolysis of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., phosphate (B84403), TRIS) at the desired pH

  • LC-MS/MS system or HPLC-UV system

  • Thermostated incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Dilute the stock solution into the pre-warmed aqueous buffer of interest to a final concentration suitable for your analytical method (e.g., 100 µM).

  • Immediately take a time point zero (t=0) sample by transferring an aliquot to an autosampler vial and quenching any further reaction (e.g., by adding a small amount of acid or by immediate freezing at -80°C).

  • Incubate the remaining solution at the desired temperature.

  • Take samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). The sampling frequency should be adjusted based on the expected stability.

  • Analyze all samples by a validated LC-MS/MS or HPLC-UV method to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life.

Visualizations

Hydrolysis_Pathway T2C_CoA This compound Products Degradation Products T2C_CoA->Products Hydrolysis H2O H₂O H2O->Products T2C Thiophene-2-carboxylic acid Products->T2C CoA Coenzyme A Products->CoA

Caption: Non-enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare this compound in aqueous buffer T0 Take t=0 sample Prep->T0 Incubate Incubate at desired temperature T0->Incubate Sample Sample at time intervals Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Quench reaction Plot Plot concentration vs. time Analyze->Plot Calculate Calculate rate constant and half-life Plot->Calculate

Caption: Workflow for determining the stability of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Stability Assess compound stability in experimental conditions Start->Check_Stability Is_Degraded Is significant degradation observed? Check_Stability->Is_Degraded Optimize_Conditions Optimize pH, temperature, and incubation time Is_Degraded->Optimize_Conditions Yes Other_Factors Investigate other experimental variables Is_Degraded->Other_Factors No Use_Fresh Prepare fresh solutions Optimize_Conditions->Use_Fresh Check_Storage Review storage and handling procedures Use_Fresh->Check_Storage Problem_Solved Problem Resolved Check_Storage->Problem_Solved

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Optimizing Thiophene-2-Carbonyl-CoA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene-2-carbonyl-CoA reactions. The information is designed to help overcome common experimental challenges and optimize reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its associated enzymes.

Problem Possible Cause Solution
Low or No Enzyme Activity Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.Determine the optimal pH and temperature for your specific enzyme by performing activity assays over a range of conditions. Start with the conditions established for analogous enzymes (see Table 1).
Enzyme Instability: The enzyme may be unstable under the assay conditions.Add stabilizing agents such as glycerol (B35011) or BSA to the reaction buffer. Ensure proper storage of the enzyme at the recommended temperature, typically -80°C.
Incorrect Substrate Concentration: Substrate concentration can be either too low (limiting the reaction rate) or too high (causing substrate inhibition).Perform a substrate titration to determine the optimal concentration range for this compound and any co-substrates (e.g., CoA, ATP, O2).
Presence of Inhibitors: Contaminants in the substrate, buffer, or enzyme preparation can inhibit the reaction.Use high-purity reagents. Purify the enzyme to homogeneity. Test for and identify potential inhibitors by systematically omitting components from the reaction mixture.
Inconsistent Results Thioester Bond Instability: The thioester bond in this compound is susceptible to hydrolysis, especially at alkaline pH.[1][2]Prepare fresh solutions of this compound for each experiment. Maintain a neutral or slightly acidic pH during storage and in the reaction buffer if compatible with enzyme activity. Keep samples on ice.[3]
Variability in Reagent Preparation: Inconsistent preparation of buffers and substrate solutions can lead to variability.Use a calibrated pH meter and analytical balances. Prepare stock solutions in large batches to minimize variation between experiments.
Assay Method Variability: Pipetting errors or variations in incubation times can introduce inconsistencies.Use calibrated pipettes and a consistent workflow. For kinetic assays, ensure that the reaction is initiated and stopped precisely.
Difficulty in Product Detection (e.g., by HPLC) Poor Chromatographic Resolution: Co-elution of the product with substrates or other components of the reaction mixture.[4]Optimize the HPLC method, including the mobile phase composition, gradient, and column type.[3][4] Using ion-pairing agents can improve peak shape for CoA derivatives.[3]
Low Product Concentration: The amount of product formed is below the detection limit of the instrument.Increase the reaction time, enzyme concentration, or substrate concentration (if not inhibitory). Concentrate the sample before HPLC analysis.
Product Degradation: The product may be unstable under the analysis conditions.Analyze samples immediately after the reaction. If storage is necessary, store at -80°C.[3] Ensure the mobile phase pH is compatible with product stability.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the metabolism of this compound?

A1: The microbial degradation of thiophene-2-carboxylate (B1233283) involves its activation to this compound, which is then further metabolized. The key enzymes in this pathway are:

  • Thiophene-2-carboxylate—CoA ligase: This enzyme catalyzes the ATP-dependent formation of this compound from thiophene-2-carboxylate and Coenzyme A.

  • This compound monooxygenase: This enzyme hydroxylates this compound.[5]

  • This compound thioesterase: This enzyme hydrolyzes this compound back to thiophene-2-carboxylate and CoA.

Q2: What are the optimal pH and temperature for these enzymes?

Table 1: Optimal pH and Temperature for Analogous Enzymes

Enzyme FamilyAnalogous EnzymeOrganismOptimal pHOptimal Temperature (°C)
Acyl-CoA LigasePhenylacetate-CoA ligaseThermus thermophilusNot specified75[6]
Acyl-CoA ThioesteraseThem2/Acot13 (long-chain)Mouse≥7.237[7]
Acyl-CoA ThioesteraseThem1/Acot11MouseNot specifiedActivity varies inversely with temperature

Q3: How can I synthesize this compound for my experiments?

A3: this compound is not commonly available commercially and often needs to be synthesized. The synthesis can be achieved enzymatically using a suitable acyl-CoA ligase or through chemical synthesis methods. Enzymatic synthesis is often preferred for its high specificity and yield under mild conditions.

Q4: What are the best methods for monitoring the reaction progress?

A4: The progress of this compound reactions can be monitored by several methods:

  • HPLC: This is a robust method for separating and quantifying the substrate (this compound) and the product. UV detection at 260 nm is commonly used for CoA derivatives.[8]

  • Spectrophotometric Assays: The hydrolysis of the thioester bond can be monitored continuously by including a thiol-reactive reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay mixture, which produces a colored product upon reaction with the released free CoA.

  • Coupled Enzyme Assays: The reaction can be coupled to another enzyme that produces a detectable product (e.g., NADH or NADPH), which can be monitored spectrophotometrically.

Q5: How should I store this compound?

A5: this compound, like other acyl-CoA derivatives, is susceptible to hydrolysis. For long-term storage, it should be kept as a lyophilized powder or in a solution at -80°C.[3] The storage buffer should be at a neutral or slightly acidic pH to minimize hydrolysis of the thioester bond.[3] Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Reaction
  • Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments from pH 5.0 to 9.0).

  • Set up reaction mixtures containing a fixed concentration of the enzyme and this compound in each of the prepared buffers.

  • Initiate the reaction and incubate at a constant temperature for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent like acid or by heat inactivation).

  • Measure the amount of product formed using a suitable assay method (e.g., HPLC).

  • Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Reaction
  • Prepare a reaction buffer at the predetermined optimal pH.

  • Set up reaction mixtures containing a fixed concentration of the enzyme and this compound.

  • Incubate the reaction mixtures at a range of different temperatures (e.g., in 5°C increments from 20°C to 80°C).

  • After a fixed incubation time, stop the reaction.

  • Measure the amount of product formed.

  • Plot the enzyme activity against the temperature to determine the optimal temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Reaction Mixtures reagents->setup incubate Incubate at Defined pH/Temp setup->incubate quench Quench Reaction incubate->quench detect Detect Product (e.g., HPLC) quench->detect plot Plot Activity vs. Condition detect->plot determine Determine Optimum plot->determine

Caption: Workflow for determining optimal pH and temperature.

troubleshooting_logic start Low/No Activity? check_conditions Verify pH & Temp start->check_conditions Yes check_reagents Check Reagent Quality & Concentrations start->check_reagents No, but inconsistent check_enzyme Assess Enzyme Stability & Purity check_conditions->check_enzyme optimize Perform Optimization Experiments check_conditions->optimize check_reagents->check_enzyme purify Purify Enzyme/ Use Fresh Reagents check_reagents->purify

Caption: Troubleshooting logic for low enzyme activity.

thiophene_pathway T2C Thiophene-2-carboxylate T2CCoA This compound T2C->T2CCoA CoA Ligase (ATP, CoA) T2CCoA->T2C Thioesterase (H2O) HT2CCoA 5-Hydroxy-T2C-CoA T2CCoA->HT2CCoA Monooxygenase (O2) Degradation Further Degradation Products HT2CCoA->Degradation

Caption: Metabolic pathway of thiophene-2-carboxylate.

References

Technical Support Center: Purification of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of thiophene-2-carbonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenges in purifying this compound stem from its molecular structure, which includes a reactive thioester bond and a thiophene (B33073) ring. Key difficulties include:

  • Instability: The thioester linkage is susceptible to hydrolysis, especially at non-optimal pH and temperature. The thiophene ring can also be unstable under strongly acidic conditions, potentially leading to oligomerization.[1]

  • Oxidation: The thiol group of the Coenzyme A moiety can be oxidized, leading to the formation of disulfides.

  • Solubility: As an acyl-CoA, its solubility can be variable, potentially leading to precipitation during purification.[2]

  • Co-purification of Contaminants: Starting materials like thiophene-2-carboxylic acid, Coenzyme A, and coupling reagents can co-elute with the desired product.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is critical to store it under appropriate conditions. Aqueous solutions are unstable at basic pH and should be stored frozen in aliquots at a pH between 2 and 6.[3] For long-term storage, it is recommended to keep the purified compound as a lyophilized powder or in a solution at -80°C to minimize degradation.[2][4] Avoid repeated freeze-thaw cycles, as this can lead to sample degradation.[2]

Q3: How can I monitor the purity of this compound during and after purification?

Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for analyzing acyl-CoAs. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is typically used.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product by its mass-to-charge ratio. The expected molecular weight of this compound is approximately 877.7 g/mol .[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can provide structural confirmation of the synthesized molecule.

Q4: What are some common contaminants I should look out for?

Common contaminants include unreacted starting materials such as Coenzyme A and thiophene-2-carboxylic acid, byproducts from the coupling reaction (e.g., N,N'-dicyclohexylurea if DCC is used), and degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: The coupling reaction between thiophene-2-carboxylic acid and Coenzyme A may not have gone to completion.Optimize reaction conditions (e.g., reaction time, temperature, and stoichiometry of reagents).
Degradation during workup: The thioester bond is sensitive to pH and temperature.Maintain a low temperature (0-4°C) throughout the purification process and use buffers with a slightly acidic to neutral pH (pH 6.0-7.0).
Loss during purification steps: The compound may be lost during extraction or chromatography.Use solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18 or a weak anion exchanger) to minimize loss.[2] Optimize the elution conditions for your chromatography column.
Sample Degradation (Visible Precipitation or Loss of Activity) Hydrolysis of the thioester: Exposure to alkaline or strongly acidic conditions.Ensure all buffers are within the optimal pH range (6.0-7.0). Work quickly and keep samples on ice.[2]
Oxidation: Presence of oxidizing agents or exposure to air for extended periods.Degas all solutions and consider working in an inert atmosphere (e.g., under nitrogen or argon). The addition of a small amount of a reducing agent like DTT may be considered, but its compatibility with downstream applications should be verified.
Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation.Aliquot the purified sample into smaller volumes before freezing to avoid multiple freeze-thaw cycles.[2]
Co-elution of Impurities Similar polarity of product and impurities: Starting materials or byproducts may have similar retention times on the chromatography column.Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase or a combination of purification techniques (e.g., SPE followed by preparative HPLC).
Presence of unreacted Coenzyme A: Free CoA can be difficult to separate from the product.Use a slight excess of the thiophene-2-carboxylic acid derivative during the synthesis to ensure all CoA reacts.
Inconsistent HPLC Results Sample instability in autosampler: The sample may be degrading in the autosampler over the course of a long run sequence.Use a cooled autosampler (4°C) and limit the time the sample spends in the autosampler before injection.
Column degradation: The stationary phase of the HPLC column may be degrading.Use a guard column and ensure the mobile phase is properly filtered and degassed.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) Purification of this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • Crude reaction mixture containing this compound

  • SPE cartridge (e.g., C18 or a weak anion exchange column)

  • Conditioning solvent (e.g., methanol)

  • Equilibration buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Wash buffer (e.g., 50 mM potassium phosphate buffer with a low percentage of organic solvent)

  • Elution buffer (e.g., 50 mM potassium phosphate buffer with a higher percentage of organic solvent)

  • Nitrogen gas for drying

Procedure:

  • Condition the SPE cartridge: Pass the conditioning solvent through the cartridge.

  • Equilibrate the cartridge: Pass the equilibration buffer through the cartridge.

  • Load the sample: Load the crude reaction mixture onto the cartridge.

  • Wash the cartridge: Pass the wash buffer through the cartridge to remove unbound impurities.

  • Elute the product: Pass the elution buffer through the cartridge to elute the this compound.

  • Dry the sample: Dry the eluted sample under a stream of nitrogen gas.[2]

  • Reconstitute: Reconstitute the dried sample in a suitable buffer for storage or downstream applications.

Data Presentation

Table 1: Hypothetical Comparison of Purification Strategies

Purification MethodPurity (%)Yield (%)Throughput
Solid-Phase Extraction (C18) 8570High
Preparative RP-HPLC >9550Low
Anion Exchange Chromatography 9065Medium

Note: The data in this table is for illustrative purposes and actual results may vary.

Visualizations

Experimental Workflow for Purification

experimental_workflow synthesis Synthesis of This compound spe Solid-Phase Extraction (SPE) (e.g., C18) synthesis->spe Crude Product hplc Preparative RP-HPLC spe->hplc Partially Purified analysis Purity Analysis (HPLC, LC-MS) hplc->analysis Purified Fractions storage Storage at -80°C analysis->storage Confirmed Pure Product

Caption: A typical experimental workflow for the purification of this compound.

Logical Relationship of Purification Challenges

challenges_relationship instability Chemical Instability hydrolysis Thioester Hydrolysis instability->hydrolysis oxidation Thiol Oxidation instability->oxidation low_yield Low Yield hydrolysis->low_yield oxidation->low_yield

Caption: Interrelationship of key challenges in this compound purification.

References

avoiding substrate inhibition with thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-2-carbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays, with a focus on avoiding substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern with this compound?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. While direct evidence for substrate inhibition by this compound is not extensively documented in publicly available literature, it is a common occurrence in enzymology. With a substrate like this compound, which possesses a bulky aromatic group and a CoA moiety, high concentrations could lead to non-productive binding to the enzyme, either at the active site or an allosteric site, thereby hindering the catalytic process. This can lead to inaccurate kinetic measurements and misinterpretation of experimental results.

Q2: How can I determine if my enzyme is being inhibited by high concentrations of this compound?

A2: To determine if substrate inhibition is occurring, you should measure the enzyme's initial reaction velocity over a wide range of this compound concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as the substrate concentration is further increased, this is a strong indication of substrate inhibition.

Q3: What are the typical signs of substrate inhibition in my experimental data?

A3: The primary sign is a bell-shaped curve when plotting initial reaction velocity against the concentration of this compound. Instead of plateauing at a maximum velocity (Vmax) as predicted by standard Michaelis-Menten kinetics, the velocity will peak and then decline.

Q4: Are there any alternative substrates I can use to avoid this issue?

A4: If substrate inhibition by this compound is persistent and problematic, you could consider using structural analogs of the substrate. These could include derivatives with modifications to the thiophene (B33073) ring or the acyl chain. The choice of an alternative substrate would depend on the specific enzyme being studied and the goals of the experiment. It is important to characterize the enzyme's activity with any new substrate to ensure it is a suitable replacement.

Troubleshooting Guide: Substrate Inhibition by this compound

This guide provides a systematic approach to identifying and mitigating substrate inhibition in your experiments.

Step 1: Confirming Substrate Inhibition
  • Perform a Substrate Titration: Design an experiment where you measure the initial reaction velocity at a broad range of this compound concentrations. Ensure your concentrations extend significantly beyond the suspected Michaelis constant (Km).

  • Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]). A decrease in velocity at higher [S] is indicative of substrate inhibition.

Step 2: Optimizing Substrate Concentration

Once substrate inhibition is confirmed, the next step is to determine the optimal substrate concentration for your assays.

  • Identify the Optimal Range: From your substrate titration curve, identify the concentration of this compound that gives the maximum reaction velocity before inhibition becomes significant.

  • Set Working Concentration: For routine assays, use a this compound concentration that is at or slightly below the concentration that yields the peak velocity. This will ensure that your enzyme is operating at its maximal rate without being inhibited.

Step 3: Modifying Assay Conditions

If optimizing the substrate concentration is not sufficient or feasible for your experimental design, consider modifying other assay parameters.

  • pH and Temperature: Enzyme-substrate interactions can be sensitive to pH and temperature. Systematically vary these parameters to see if the substrate inhibition profile changes.

  • Ionic Strength: The salt concentration of your buffer can influence protein conformation and binding affinities. Test a range of ionic strengths to find conditions that may alleviate inhibition.

  • Co-solvents: In some cases, the addition of a small amount of an organic co-solvent can alter substrate solubility and binding characteristics, potentially reducing inhibition. This should be approached with caution as it can also inactivate the enzyme.

Quantitative Data Summary

The following table presents hypothetical kinetic data for an enzyme utilizing this compound, illustrating a scenario of substrate inhibition. This data is for illustrative purposes to aid in understanding the phenomenon.

This compound (µM)Initial Velocity (µM/min) - No Inhibition (Theoretical)Initial Velocity (µM/min) - With Substrate Inhibition (Hypothetical)
19.19.0
216.716.5
533.332.8
1050.048.5
2066.762.1
5083.370.2
10090.955.6
20095.238.5
50098.018.2

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound

Objective: To identify the concentration range of this compound that yields the highest enzymatic activity without causing substrate inhibition.

Materials:

  • Purified enzyme of interest

  • This compound stock solution of known concentration

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Other required co-factors or substrates (e.g., NADPH, O₂)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Procedure:

  • Prepare a Substrate Dilution Series: Prepare a series of dilutions of the this compound stock solution in the reaction buffer. The final concentrations in the assay should typically range from very low (e.g., 0.1 x estimated Km) to very high (e.g., 50-100 x estimated Km).

  • Set up the Reactions: In each well of the microplate or cuvette, add the reaction buffer, the appropriate concentration of this compound, and any other necessary co-factors.

  • Initiate the Reaction: Add a fixed amount of the enzyme to each well to start the reaction.

  • Monitor the Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate Initial Velocities: Determine the initial reaction velocity for each substrate concentration by calculating the slope of the linear portion of the progress curve.

  • Plot and Analyze the Data: Plot the initial velocities against the corresponding this compound concentrations. Identify the concentration at which the velocity is maximal.

Visualizations

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) (this compound) ES->E P Product (P) ES->P + E ESS Non-productive Enzyme-Substrate-Substrate Complex (ESS) ES->ESS + S (High Conc.) ESS->ES

Caption: Mechanism of substrate inhibition.

Caption: Troubleshooting workflow for substrate inhibition.

Signaling_Pathway cluster_cell Cellular Environment cluster_inhibition Inhibitory Effect at High Concentration T2CCoA This compound Enzyme Monooxygenase T2CCoA->Enzyme Product Hydroxylated Product Enzyme->Product Downstream Downstream Signaling (e.g., Gene Regulation) Product->Downstream T2CCoA_high High [this compound] T2CCoA_high->Enzyme Inhibits

Caption: Hypothetical signaling pathway involving this compound.

Technical Support Center: Thiophene-2-carbonyl-CoA Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of thiophene-2-carbonyl-CoA for reliable and reproducible assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an acyl-coenzyme A derivative that serves as a substrate for various enzymes, including this compound monooxygenase.[1] Its structure, containing a lipophilic thiophene (B33073) ring and a large, polar coenzyme A moiety, can lead to limited aqueous solubility, posing a challenge for in vitro assays. Poor solubility can result in compound precipitation, leading to inaccurate concentration measurements and unreliable experimental outcomes.

Q2: What are the initial signs of solubility issues with this compound in my assay?

Common indicators of poor solubility include:

  • Visible Precipitation: Cloudiness, turbidity, or visible particles in your stock solution or assay well.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Reaction Rates: Atypical enzyme kinetics that do not follow expected models.

  • Clogged Pipette Tips: Difficulty in aspirating or dispensing solutions consistently.

Q3: What are the general strategies to improve the solubility of this compound?

Several approaches can be employed to enhance the solubility of this compound in aqueous buffers. These can be broadly categorized as:

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the buffer to alter the ionization state of the molecule.

  • Employing Excipients: Using solubility enhancers like cyclodextrins.

Troubleshooting Guide

Issue 1: My this compound stock solution is cloudy.

Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

Solutions:

  • Re-dissolve at a Lower Concentration: Prepare a new stock solution at a lower concentration.

  • Use a Co-solvent: Prepare the stock solution in a small amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it into your aqueous assay buffer.

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into the aqueous assay buffer.

Cause: The final concentration of this compound is still too high for the aqueous environment, even with the co-solvent. The percentage of DMSO in the final assay volume may also be insufficient to maintain solubility.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not inhibit your enzyme. It is crucial to keep the final DMSO concentration consistent across all wells, including controls.

  • Serial Dilutions: Perform serial dilutions of your stock solution in a mixture of your assay buffer and the co-solvent before the final dilution into the assay plate.

Issue 3: My results are inconsistent despite no visible precipitation.

Cause: Micro-precipitation or aggregation of this compound may be occurring, which is not visible to the naked eye.

Solutions:

  • Incorporate Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic thiophene moiety, increasing its aqueous solubility and preventing aggregation.[2][3][4][5]

  • Sonication: Briefly sonicate your stock solution or final assay mixture to break up small aggregates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound using DMSO as a co-solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound into a microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, briefly sonicate the tube in a water bath.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound Stock Solution

G cluster_workflow Protocol 1: Stock Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Particles vortex->inspect sonicate Sonicate (if necessary) inspect->sonicate Particles visible store Aliquot and Store at -20°C/-80°C inspect->store Clear solution sonicate->store

Caption: Workflow for preparing a this compound stock solution using DMSO.

Protocol 2: Improving Solubility with Cyclodextrins

This protocol details the use of β-cyclodextrins to enhance the solubility of this compound in aqueous solutions.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD or RAMEB)

  • Assay Buffer

  • Vortex mixer

  • Shaker or rotator

Procedure:

  • Prepare Cyclodextrin (B1172386) Solution: Dissolve the β-cyclodextrin in your assay buffer to the desired concentration (e.g., 1-10 mM).

  • Add this compound: Add the solid this compound to the cyclodextrin solution.

  • Complex Formation: Incubate the mixture on a shaker or rotator for a defined period (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, centrifuge the solution and filter the supernatant through a 0.22 µm filter to remove any non-encapsulated precipitate.

  • Determine Concentration: The concentration of the solubilized this compound should be determined spectrophotometrically.

Logical Relationship of Cyclodextrin Encapsulation

G cluster_encapsulation Cyclodextrin Inclusion Complex Formation node_hydrophobic Hydrophobic Thiophene Moiety node_cyclodextrin β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) node_hydrophobic->node_cyclodextrin Encapsulation node_hydrophilic Hydrophilic Coenzyme A Tail node_hydrophilic->node_cyclodextrin Encapsulation node_complex Soluble Inclusion Complex node_cyclodextrin->node_complex node_water Aqueous Solution node_complex->node_water Improved Solubility

Caption: Encapsulation of this compound by β-cyclodextrin.

Quantitative Data Summary

Co-solventTypical Starting Concentration in StockTypical Final Assay ConcentrationNotes
DMSO10 - 50 mM0.1 - 1% (v/v)Widely used, but can affect enzyme activity at higher concentrations.
Ethanol10 - 50 mM0.1 - 1% (v/v)Can be an alternative to DMSO, but also has the potential to affect protein structure.
DMF10 - 50 mM0.1 - 0.5% (v/v)Less commonly used due to higher potential for reactivity and toxicity.

Note: Always include a vehicle control in your experiments with the same final concentration of the co-solvent as in your experimental wells to account for any effects of the solvent on the assay. The stability of this compound may be reduced in aqueous solutions, and it is recommended to prepare fresh dilutions for each experiment.[6]

References

Validation & Comparative

A Comparative Guide to Thiophene-2-carbonyl-CoA and Benzoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of thiophene-2-carbonyl-CoA and benzoyl-CoA as substrates for enzymes, focusing on their roles in distinct metabolic pathways. While benzoyl-CoA is a well-characterized central intermediate in the anaerobic degradation of aromatic compounds, this compound is involved in the metabolism of thiophenic compounds. This comparison aims to inform researchers on the enzymatic handling of these two structurally related, yet distinct, molecules.

Introduction

Benzoyl-CoA is a key intermediate in the anaerobic metabolism of a wide range of aromatic compounds.[1] Its degradation is initiated by the enzyme benzoyl-CoA reductase, which catalyzes the dearomatization of the benzene (B151609) ring.[2][3] this compound, the sulfur-containing analogue, is an intermediate in the degradation of thiophene-2-carboxylate (B1233283).[4] The structural similarity between the benzene and thiophene (B33073) rings raises questions about the cross-reactivity and comparative efficiency of enzymes that process these substrates. This guide synthesizes available experimental data to shed light on these aspects.

Enzymatic Activation: Aryl-CoA Ligases

Both benzoate (B1203000) and thiophene-2-carboxylate must be activated to their respective coenzyme A (CoA) thioesters to enter their metabolic pathways. This activation is catalyzed by aryl-CoA ligases, a class of enzymes that exhibit broad substrate specificity.[5][6]

Comparative Enzyme Kinetics

The primary enzymatic step where the difference between these two substrates becomes critical is the reduction of the aromatic ring. This is catalyzed by benzoyl-CoA reductases in the case of benzoyl-CoA.

Data Presentation: Kinetic Parameters of Benzoyl-CoA Reductase and Analogues

Direct comparative kinetic data for this compound as a substrate for benzoyl-CoA reductase is not extensively documented in the available literature. However, studies on benzoyl-CoA reductase from Thauera aromatica (BCRTar) and a versatile 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica (MBRTcl) have explored the enzyme's activity with various benzoyl-CoA analogues, including some heterocyclic compounds.[8][9] This data provides insights into the structural features that influence substrate recognition and turnover.

SubstrateEnzymeKm (µM)kcat (s-1)Relative kcat/Km (%)Reference
Benzoyl-CoA BCRTar151.6100[2]
Benzoyl-CoA MBRTcl--100[9]
2-Fluorobenzoyl-CoA BCRTar---[8]
3-Fluorobenzoyl-CoA BCRTar---[8]
4-Fluorobenzoyl-CoA BCRTar---[8]
Pyridine-2-carbonyl-CoA (Picolinoyl-CoA) BCRTar-similar to Benzoyl-CoA-[8][10]
Pyridine-3-carbonyl-CoA (Nicotinoyl-CoA) BCRTar-No reaction0[9][10]

Note: A dash (-) indicates that the specific value was not provided in the cited literature.

The data indicates that benzoyl-CoA reductase can tolerate substitutions on the benzene ring, and even accommodate a nitrogen atom within the ring at the ortho position (picolinoyl-CoA).[8][10] The lack of activity with nicotinoyl-CoA suggests that the position of the heteroatom is critical for substrate binding and/or catalysis.[9][10] Based on these findings, it is plausible that this compound, with its sulfur heteroatom adjacent to the carbonyl-CoA group, could be a substrate for some benzoyl-CoA reductases, although likely with different kinetic parameters compared to benzoyl-CoA. The larger atomic radius and different electronic properties of sulfur compared to nitrogen and carbon would undoubtedly influence its interaction with the enzyme's active site.

Metabolic Fates

The metabolic pathways of benzoyl-CoA and this compound diverge significantly after the initial enzymatic steps.

Benzoyl-CoA Metabolism

The anaerobic degradation of benzoyl-CoA proceeds through a central pathway involving ring reduction, hydration, dehydrogenation, and eventual ring cleavage to yield aliphatic products that can enter central metabolism.[11][12][13]

Benzoyl_CoA_Pathway cluster_activation Activation cluster_reduction Ring Reduction & Cleavage Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA Benzoyl-CoA reductase Metabolites Further Metabolites DienoylCoA->Metabolites Hydration, Dehydrogenation RingCleavage Ring Cleavage Products Metabolites->RingCleavage AcetylCoA Acetyl-CoA RingCleavage->AcetylCoA

Anaerobic degradation pathway of benzoyl-CoA.
This compound Metabolism

The metabolism of this compound involves an initial oxidation step. The enzyme this compound monooxygenase hydroxylates the thiophene ring, which is a key step leading to its eventual degradation.[4]

Thiophene_Metabolism cluster_activation_thiophene Activation cluster_oxidation Ring Oxidation & Degradation T2C Thiophene-2- carboxylate T2CCoA Thiophene-2- carbonyl-CoA T2C->T2CCoA Aryl-CoA ligase HydroxyT2CCoA 5-Hydroxythiophene- 2-carbonyl-CoA T2CCoA->HydroxyT2CCoA this compound monooxygenase Degradation Further Degradation HydroxyT2CCoA->Degradation

Metabolic pathway of this compound.

Experimental Protocols

Assay for Benzoate-CoA Ligase Activity

This spectrophotometric assay measures the formation of benzoyl-CoA by coupling the reaction to the oxidation of NADH.

  • Principle: The formation of AMP from ATP during the ligation reaction is coupled to the phosphorylation of AMP to ADP by myokinase, and then ADP to ATP by pyruvate (B1213749) kinase, which converts phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 5 mM MgCl2

    • 10 mM KCl

    • 0.5 mM ATP

    • 0.2 mM CoA

    • 1 mM Phosphoenolpyruvate

    • 0.2 mM NADH

    • 10 units Myokinase

    • 10 units Pyruvate kinase

    • 10 units Lactate dehydrogenase

    • 1 mM Benzoate (or thiophene-2-carboxylate)

    • Cell extract or purified enzyme

  • Procedure:

    • Prepare the reaction mixture without the aryl-carboxylate substrate.

    • Incubate at 30°C for 5 minutes to allow for the depletion of any endogenous pyruvate or ADP.

    • Initiate the reaction by adding the benzoate or thiophene-2-carboxylate.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for Benzoyl-CoA Reductase Activity

This is a spectrophotometric assay that measures the reduction of an artificial electron donor.

  • Principle: The activity of benzoyl-CoA reductase is measured by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate (B86180). The oxidation of the electron donor is dependent on the presence of the enzyme, benzoyl-CoA, and ATP.

  • Reaction Mixture (anaerobic):

    • 100 mM MOPS buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.2 mM Benzoyl-CoA (or analogue)

    • 0.5 mM reduced Methyl Viologen (or Ti(III) citrate as reductant)

    • Purified enzyme

  • Procedure:

    • All solutions must be prepared and handled under strictly anaerobic conditions (e.g., in an anaerobic chamber).

    • The reaction is initiated by the addition of the enzyme to the reaction mixture in a sealed cuvette.

    • The oxidation of the electron donor is monitored spectrophotometrically at the appropriate wavelength (e.g., 600 nm for methyl viologen).

    • The activity is calculated from the rate of change in absorbance.[2]

Experimental_Workflow cluster_ligase Benzoate-CoA Ligase Assay cluster_reductase Benzoyl-CoA Reductase Assay Ligase_Prep Prepare Reaction Mixture (sans substrate) Ligase_Incubate Pre-incubate Ligase_Prep->Ligase_Incubate Ligase_Start Add Substrate (Benzoate or T2C) Ligase_Incubate->Ligase_Start Ligase_Measure Monitor NADH Oxidation (A340) Ligase_Start->Ligase_Measure Reductase_Prep Prepare Anaerobic Reaction Mixture Reductase_Start Add Enzyme Reductase_Prep->Reductase_Start Reductase_Measure Monitor Electron Donor Oxidation Reductase_Start->Reductase_Measure

Workflow for enzyme assays.

Conclusion

This compound and benzoyl-CoA, while structurally similar, are substrates for distinct enzymatic pathways. The initial activation to their CoA esters is likely carried out by promiscuous aryl-CoA ligases. The critical divergence lies in the subsequent enzymatic transformations. Benzoyl-CoA undergoes a reductive dearomatization, a challenging reaction catalyzed by the specialized benzoyl-CoA reductase. In contrast, this compound is targeted by a monooxygenase that initiates its degradation through hydroxylation.

While direct comparative kinetic data for this compound with benzoyl-CoA reductase is lacking, the available data on benzoyl-CoA analogues suggests that the enzyme's active site is sensitive to the electronic and steric properties of the aromatic ring. The presence and position of a heteroatom significantly impact substrate binding and turnover. Future studies directly comparing the activity of benzoyl-CoA reductases with this compound would be invaluable for a more complete understanding of the substrate scope of these important enzymes and for potential applications in bioremediation and biocatalysis.

References

A Kinetic Comparison of Thiophene-2-carbonyl-CoA with Other Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic kinetics of acyl-Coenzyme A (acyl-CoA) derivatives is crucial for elucidating metabolic pathways and developing novel therapeutics. This guide provides a comparative analysis of the kinetic parameters of enzymes acting on thiophene-2-carbonyl-CoA and other common acyl-CoAs, supported by experimental data and detailed methodologies.

Thiophene-containing compounds are present in numerous pharmaceuticals and are recognized for their diverse biological activities. The metabolism of these compounds often proceeds through the formation of a this compound intermediate. The kinetic behavior of enzymes that process this intermediate, when compared to enzymes that act on endogenous acyl-CoAs, can provide valuable insights into potential drug interactions, metabolic fate, and the design of new chemical entities.

Executive Summary of Kinetic Data

While specific kinetic parameters (Km, Vmax, kcat) for enzymes acting directly on this compound are not extensively documented in publicly available literature, the degradation pathway is known to involve its formation. For instance, the bacterium Rhodococcus strain TTD-1 has been shown to oxidize thiophene-2-carboxylate (B1233283) with an apparent Michaelis constant (Km) of 1.3 x 10-5 M for the overall cellular uptake and metabolism[1]. This process is initiated by the activation of thiophene-2-carboxylate to this compound[2]. The subsequent key enzymatic step is catalyzed by this compound monooxygenase, which hydroxylates the thiophene (B33073) ring[2][3].

In contrast, a wealth of kinetic data exists for enzymes that metabolize a variety of other acyl-CoAs. Acyl-CoA dehydrogenases (ACADs) and acyl-CoA synthetases (ACSs) are two major enzyme families that process these substrates. The following tables summarize the kinetic parameters for various ACADs and ACSs with a range of aliphatic and branched-chain acyl-CoA substrates. This comparative data highlights the substrate specificities and catalytic efficiencies of these important metabolic enzymes.

Comparative Kinetic Parameters of Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a class of enzymes that catalyze the initial step of fatty acid β-oxidation. They exhibit distinct but sometimes overlapping specificities for substrates of different chain lengths.

EnzymeSubstrate (Acyl-CoA)Km (µM)Vmax (min-1)Vmax/Km (min-1µM-1)Source
Human Medium-Chain ACAD (hwt-MCAD)Hexanoyl-CoA (C6)15101067.3[4]
Human Medium-Chain ACAD (hwt-MCAD)Octanoyl-CoA (C8)3.4980288.2[4]
Human Medium-Chain ACAD (hwt-MCAD)Decanoyl-CoA (C10)2.5580232.0[4]
Human Medium-Chain ACAD (hwt-MCAD)Dodecanoyl-CoA (C12)2.5550220.0[4]
Human Medium-Chain ACAD (hwt-MCAD)Tetradecanoyl-CoA (C14)2.3280121.7[4]
Human Medium-Chain ACAD (hwt-MCAD)Hexadecanoyl-CoA (C16)1.614087.5[4]

Comparative Kinetic Parameters of Acyl-CoA Synthetases

Acyl-CoA synthetases catalyze the activation of fatty acids by converting them into their corresponding CoA thioesters.

EnzymeSubstrate (Fatty Acid)Km (µM)Source
Rat Liver Long-Chain Acyl-CoA SynthetasePalmitic Acid (16:0)~20Not specified
Rat Liver Long-Chain Acyl-CoA SynthetaseOleic Acid (18:1)~10Not specified
Human Acetyl-CoA Carboxylase 2 (ACC2)Acetyl-CoA2[5]

Note: Vmax and kcat values for acyl-CoA synthetases are often reported in different units and under varying assay conditions, making direct comparison challenging without access to the primary data. The Km values, however, provide a useful measure of the enzyme's affinity for its substrate.

Experimental Protocols

Accurate determination of kinetic parameters is fundamental to comparative enzyme studies. Below are detailed methodologies for the key enzymes discussed.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This method is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Acyl-CoA substrate stock solution (e.g., octanoyl-CoA, 10 mM in water)

  • Ferricenium hexafluorophosphate solution (10 mM in water)

  • Purified acyl-CoA dehydrogenase or cell/tissue homogenate

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer.

  • Add the acyl-CoA substrate to the desired final concentration (e.g., by varying concentrations to determine Km).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately add ferricenium hexafluorophosphate to a final concentration of 100 µM.

  • Monitor the decrease in absorbance at 300 nm over time. The rate of ferricenium reduction is proportional to the enzyme activity.

  • Calculate the initial velocity (v) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of ferricenium.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Acyl-CoA Synthetase Activity Assay (Enzyme-Coupled, Spectrophotometric)

This is a continuous assay that couples the formation of acyl-CoA to the production of a chromophore.

Materials:

  • Reaction buffer (e.g., Tris-HCl, 50 mM, pH 7.5)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Fatty acid substrate stock solution (e.g., palmitic acid, 10 mM in ethanol)

  • Acyl-CoA oxidase

  • Peroxidase

  • A suitable chromogenic peroxidase substrate (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)

  • Catalase and methanol (B129727) (for some variations of the assay)[6]

  • Purified acyl-CoA synthetase or cell/tissue homogenate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, ATP, CoA, the fatty acid substrate, acyl-CoA oxidase, peroxidase, and the chromogenic substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA synthetase preparation.

  • The acyl-CoA produced is immediately oxidized by acyl-CoA oxidase, generating H2O2.

  • Peroxidase then uses the H2O2 to oxidize the chromogenic substrate, leading to a color change that can be monitored spectrophotometrically at the appropriate wavelength.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

  • Determine Km and Vmax by varying the concentration of one substrate while keeping the others saturated and fitting the data to the Michaelis-Menten equation.

Visualizing Metabolic and Experimental Pathways

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the thiophene degradation pathway and a general experimental workflow for determining enzyme kinetics.

Thiophene_Degradation_Pathway Thiophene_2_carboxylate Thiophene-2-carboxylate Thiophene_2_carbonyl_CoA This compound Thiophene_2_carboxylate->Thiophene_2_carbonyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Five_Hydroxy_T2C_CoA 5-Hydroxythis compound Thiophene_2_carbonyl_CoA->Five_Hydroxy_T2C_CoA This compound monooxygenase (O2, AH2) Ring_Cleavage_Products Ring Cleavage Products Five_Hydroxy_T2C_CoA->Ring_Cleavage_Products Metabolic_Intermediates Metabolic Intermediates Ring_Cleavage_Products->Metabolic_Intermediates

Bacterial degradation pathway of thiophene-2-carboxylate.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Purification/Homogenization) Reaction_Setup Set up reaction mixtures (Varying substrate concentrations) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Reaction_Setup Data_Acquisition Monitor reaction progress (e.g., Spectrophotometry) Reaction_Setup->Data_Acquisition Initial_Velocity Calculate Initial Velocities Data_Acquisition->Initial_Velocity Michaelis_Menten Plot v vs. [S] and fit to Michaelis-Menten equation Initial_Velocity->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters

General workflow for determining enzyme kinetic parameters.

References

A Comparative Guide to the Quantification of Thiophene-2-carbonyl-CoA: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount for understanding various metabolic pathways and the mechanism of action of certain drugs. Thiophene-2-carbonyl-CoA, an important xenobiotic acyl-CoA, requires robust analytical methods for its precise measurement. This guide provides a detailed comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison will delve into the performance characteristics of each method, supported by experimental data, and provide detailed protocols for their implementation.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. The following table summarizes the key performance metrics for each method, based on data from similar short-chain acyl-CoA analyses.

Performance MetricHPLC-UVLC-MS/MS
**Linearity (R²) **>0.998[1][2]>0.999[3]
Accuracy (%) 76 - 96[1][2]95 - 106[3]
Precision (%RSD) < 5[4]< 15[5][6]
Limit of Detection (LOD) ~0.14 mg/mL (for similar short-chain fatty acids)[1][2]nM to sub-nM range[5]
Limit of Quantification (LOQ) ~0.44 mg/mL (for similar short-chain fatty acids)[1][2]160 - 310 nM[7]
Selectivity Moderate; susceptible to interference from co-eluting compounds that absorb at the same wavelength.High; based on specific precursor-to-product ion transitions.
Throughput Lower; longer run times may be required for adequate separation.Higher; faster chromatography is often possible due to the selectivity of MS detection.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.

Experimental Protocols

Detailed methodologies for the synthesis of the this compound standard and its quantification by HPLC-UV and LC-MS/MS are provided below.

Synthesis of this compound Standard

The synthesis of this compound is a prerequisite for the validation of any quantitative method. A common and effective approach involves the activation of thiophene-2-carboxylic acid with N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with the free thiol group of Coenzyme A.

Step 1: Synthesis of Thiophene-2-carboxylic acid N-hydroxysuccinimide ester

Thiophene-2-carboxylic acid can be activated to its N-hydroxysuccinimide ester.[8] This activated ester is a stable intermediate that can be used for the subsequent reaction with Coenzyme A.[9][10]

Step 2: Synthesis of this compound

The N-hydroxysuccinimide ester of thiophene-2-carboxylic acid is reacted with Coenzyme A to form the desired this compound thioester.[9]

cluster_synthesis Synthesis of this compound Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl-NHS ester Thiophene-2-carbonyl-NHS ester Thiophene-2-carboxylic acid->Thiophene-2-carbonyl-NHS ester Activation NHS, DCC NHS, DCC This compound This compound Thiophene-2-carbonyl-NHS ester->this compound Thioesterification Coenzyme A Coenzyme A

Synthesis of this compound.

HPLC-UV Method for Quantification

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Sample Preparation:

  • Extraction: Extract samples containing this compound with a suitable solvent, such as a mixture of acetonitrile (B52724) and aqueous buffer, to precipitate proteins and extract the analyte.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (adenosine moiety of CoA) and a wavelength specific to the thiophene (B33073) ring if a diode array detector is available.

  • Injection Volume: 20 µL.

Validation Parameters:

  • Linearity: Prepare a calibration curve using the synthesized this compound standard over a concentration range relevant to the expected sample concentrations.

  • Accuracy and Precision: Determine by analyzing quality control samples at different concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve.

LC-MS/MS Method for Quantification

This method offers superior sensitivity and selectivity, making it ideal for the analysis of low-abundance this compound in complex biological matrices.[11][12]

Sample Preparation:

Sample preparation is similar to the HPLC-UV method, but care should be taken to use LC-MS grade solvents to minimize background noise.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A fast gradient tailored to elute the analyte of interest efficiently.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound. The precursor ion will be the molecular ion [M+H]⁺, and product ions will be characteristic fragments of the molecule (e.g., the adenosine (B11128) diphosphate (B83284) fragment).

Validation Parameters:

The validation parameters are similar to the HPLC-UV method but will typically demonstrate significantly lower LOD and LOQ values.

cluster_workflow Analytical Workflow Sample Sample Extraction Extraction Sample->Extraction HPLC-UV HPLC-UV Extraction->HPLC-UV LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Quantification_UV Quantification (UV Absorbance) HPLC-UV->Quantification_UV Quantification_MS Quantification (MRM) LC-MS/MS->Quantification_MS

Analytical workflow comparison.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The HPLC-UV method is a cost-effective option suitable for relatively high concentration samples where extreme sensitivity is not required. In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices, which is often the case in drug development and metabolic research. The detailed protocols and performance data presented in this guide should assist researchers in selecting and implementing the most appropriate method for their specific analytical needs.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity of Antibodies Against Thiophene-2-carbonyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific immunoassays is crucial for the accurate detection and quantification of small molecules like thiophene-2-carbonyl-CoA, a key intermediate in the metabolism of thiophene-containing compounds. A significant challenge in creating these assays is the potential for antibodies to cross-react with structurally similar analogs, leading to inaccurate measurements. This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies against this compound and its potential analogs.

Due to a lack of publicly available experimental data directly comparing the cross-reactivity of antibodies against various this compound analogs, this guide will focus on the theoretical principles of cross-reactivity, present the structures of relevant compounds, and provide a standardized experimental protocol for researchers to conduct their own comparative studies.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind with varying degrees of affinity to molecules other than its target immunogen. In the context of small molecules (haptens) like this compound, which are not immunogenic on their own and must be conjugated to a carrier protein to elicit an immune response, the specificity of the resulting antibodies is paramount. Cross-reactivity with analogs can arise from shared structural motifs, particularly at the site of hapten conjugation.

Structural Comparison of this compound and Potential Analogs

The degree of cross-reactivity is fundamentally linked to the structural similarity between the target molecule and its analogs. The core structure of this compound consists of a thiophene (B33073) ring linked to a coenzyme A moiety via a carbonyl group.[1][2] Analogs may differ in the substituents on the thiophene ring or in the linker region connecting to the carrier protein.

Below is a diagram illustrating the structural relationship between this compound and a hypothetical analog, 5-chlorothis compound.

G Structural Comparison T2CC This compound Similarity Shared this compound Core T2CC->Similarity shares Difference Substitution at C5 Position (H vs. Cl) T2CC->Difference differs in Analog 5-Chlorothis compound (Hypothetical Analog) Analog->Similarity shares Analog->Difference differs in

Caption: Structural relationship between this compound and a potential analog.

Hypothetical Cross-Reactivity Data

While no direct experimental data is available, a hypothetical comparison table is presented below to illustrate how cross-reactivity data for a panel of this compound analogs would be structured. The values are expressed as percentage cross-reactivity, typically determined by comparing the concentration of the analog required to inhibit the antibody binding by 50% (IC50) to the IC50 of the target molecule.

CompoundStructure of Thiophene MoietyHypothetical % Cross-Reactivity
This compound Thiophene-2-carbonyl100%
5-Chlorothis compound5-Chloro-thiophene-2-carbonylValue to be determined
Thiophene-3-carbonyl-CoAThiophene-3-carbonylValue to be determined
Furan-2-carbonyl-CoAFuran-2-carbonylValue to be determined
Benzo[b]this compoundBenzo[b]thiophene-2-carbonylValue to be determined

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard technique to determine antibody cross-reactivity.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an anti-thiophene-2-carbonyl-CoA antibody with various structural analogs.

Materials:

  • Microtiter plates (96-well)

  • Anti-thiophene-2-carbonyl-CoA antibody (primary antibody)

  • This compound-protein conjugate (for coating)

  • This compound standard

  • This compound analogs to be tested

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., PBS)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the diluted conjugate to each well of a microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each analog in assay buffer.

    • Add 50 µL of the standard or analog dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Reaction Stoppage:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for the standard (the concentration that causes 50% inhibition of the maximum signal).

  • For each analog, plot a similar inhibition curve and determine its IC50 value.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

The following diagram illustrates the workflow for this competitive ELISA.

G cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection Coating 1. Coat with this compound -Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Standard/Analog and Primary Antibody Wash2->Competition Wash3 6. Wash Competition->Wash3 SecondaryAb 7. Add Enzyme-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.

Conclusion

While direct comparative data on the cross-reactivity of antibodies against this compound analogs is currently unavailable in the public domain, this guide provides the necessary theoretical background and a robust experimental framework for researchers to perform these critical assessments. The provided competitive ELISA protocol and data analysis method offer a standardized approach to generate reliable and comparable cross-reactivity data. Such studies are essential for the development of highly specific and accurate immunoassays for this compound and its related compounds, which will be invaluable for future research and drug development.

References

A Comparative Analysis of Thiophene Degradation Pathways in Diverse Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the microbial degradation of thiophene (B33073) is crucial for bioremediation strategies and for predicting the metabolic fate of thiophene-containing pharmaceuticals. This guide provides a comparative analysis of thiophene degradation pathways in different bacteria, supported by available experimental data and detailed methodologies.

Thiophene, a sulfur-containing heterocyclic aromatic compound, and its derivatives are prevalent in fossil fuels and are integral components of many pharmaceuticals. Their persistence in the environment and potential for bioactivation into toxic metabolites necessitate a thorough understanding of their microbial degradation. Several bacterial genera, including Rhodococcus, Gordonia, Pseudomonas, and Vibrio, have demonstrated the ability to degrade thiophene and its derivatives through distinct metabolic pathways. This guide explores these pathways, presenting a comparative overview of their mechanisms, key enzymes, and degradation efficiencies.

Comparative Degradation Performance

The efficiency of thiophene degradation varies significantly among different bacterial species and is influenced by the specific metabolic pathway employed. The following table summarizes the available quantitative data on thiophene and thiophene derivative degradation by key bacterial genera. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Bacterial StrainCompoundDegradation Rate / EfficiencyKey Enzyme(s) / PathwayReference
Rhodococcus erythropolisThiophene97.41% of 80 mg/L degraded in 20 hoursMonooxygenase[1]
Rhodococcus sp. strain TTD-1Thiophene-2-carboxylate (T2C)Apparent Km: 1.3 x 10⁻⁵ MNot specified[2]
Gordonia sp. HS126-4NBenzothiophene (B83047) (BT)100% of 0.2 mM degraded within 108 hoursdszABC (4S-like pathway)[3]
Pseudomonas aeruginosa PRG-1Benzothiophene (BT)Cometabolism with yeast extractMonooxygenase[4]
Vibrio YC1Thiophene-2-carboxylate (T2C)Growth supportedNot specified[5]

Thiophene Degradation Pathways: A Comparative Overview

Bacteria have evolved several distinct strategies for the breakdown of the stable thiophene ring. These can be broadly categorized into two main types: pathways that utilize thiophene as a sole carbon and energy source, and cometabolic pathways that require the presence of a primary growth substrate.

The "4S-like" Sulfur-Specific Pathway in Gordonia

Gram-positive bacteria like Gordonia are known for their ability to desulfurize dibenzothiophene (B1670422) (DBT) through the highly specific "4S" pathway, which selectively cleaves the carbon-sulfur bonds without degrading the carbon skeleton. Evidence suggests a similar "4S-like" pathway is employed for the degradation of benzothiophene (BT) in Gordonia terrae strain C-6.[6][7] This pathway involves a series of enzymatic steps:

  • Sulfoxidation: A flavin-dependent monooxygenase (BdsC, analogous to DszC in the 4S pathway) sequentially oxidizes the sulfur atom in benzothiophene to benzothiophene-S-oxide and then to benzothiophene-S,S-dioxide.[6][7]

  • Ring Opening: Another monooxygenase (BdsA, analogous to DszA) catalyzes the opening of the thiophene ring of benzothiophene-S,S-dioxide.[6][7]

  • Desulfurization: A desulfinase (BdsB, analogous to DszB) removes the sulfur as sulfite, resulting in the formation of a hydroxylated aromatic compound, such as o-hydroxystyrene.[6][8]

Gordonia_Thiophene_Degradation Thiophene Benzothiophene Thiophene_SO Benzothiophene-S-oxide Thiophene->Thiophene_SO BdsC (Monooxygenase) Thiophene_SO2 Benzothiophene-S,S-dioxide Thiophene_SO->Thiophene_SO2 BdsC (Monooxygenase) Ring_Opened Ring-Opened Intermediate Thiophene_SO2->Ring_Opened BdsA (Monooxygenase) Final_Product o-Hydroxystyrene + Sulfite Ring_Opened->Final_Product BdsB (Desulfinase) Pseudomonas_Cometabolism cluster_growth Primary Substrate Metabolism cluster_cometabolism Thiophene Cometabolism Benzene Benzene Growth Bacterial Growth and Enzyme Induction Benzene->Growth Monooxygenase Monooxygenase Growth->Monooxygenase Enzyme Activity Thiophene Thiophene Thiophene->Monooxygenase Thiophene_SO Thiophene-S-oxide Monooxygenase->Thiophene_SO Dimer Thiophene Sulfoxide Dimers Thiophene_SO->Dimer Experimental_Workflow start Bacterial Culture with Thiophene sampling Time-course Sampling start->sampling centrifugation Centrifugation sampling->centrifugation supernatant Supernatant (for Metabolites) centrifugation->supernatant cell_pellet Cell Pellet (for Biomass) centrifugation->cell_pellet extraction Solvent Extraction supernatant->extraction concentration Drying and Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms data_analysis Data Analysis and Metabolite Identification gcms->data_analysis

References

Validating the Identity of Thiophene-2-carbonyl-CoA: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity of synthesized compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the validation of thiophene-2-carbonyl-CoA, a key intermediate in various metabolic pathways and drug discovery programs. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is a thioester molecule that plays a role in the metabolism of thiophene-containing compounds. Its accurate identification is crucial for understanding its biological function and for the development of potential therapeutics. While NMR spectroscopy is a powerful tool for structural elucidation, other techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer complementary information and can be valuable for identity confirmation and purity assessment. This guide will delve into the practical application of these methods for the validation of this compound.

Comparison of Analytical Techniques

A combination of analytical techniques is often employed for the comprehensive characterization of a molecule. The following table summarizes the key performance aspects of NMR, HPLC, and Mass Spectrometry for the validation of this compound.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Information Provided Detailed structural information (connectivity, stereochemistry)Purity, retention time, quantificationMolecular weight, elemental composition, fragmentation pattern
Sample Requirement 1-10 mg for ¹H, 10-50 mg for ¹³CMicrogram to milligram quantitiesNanogram to microgram quantities
Analysis Time Minutes to hours per experimentMinutes per sampleMinutes per sample
Strengths Unambiguous structure determinationHigh-throughput, excellent for purity assessmentHigh sensitivity, definitive molecular weight determination
Limitations Lower sensitivity, can be complex for large moleculesIndirect structural informationIsomers can be difficult to distinguish without fragmentation

NMR Spectroscopy for Identity Validation

NMR spectroscopy provides the most detailed information about the chemical structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, the precise arrangement of atoms within the molecule can be determined.

Predicted NMR Data for this compound

Due to the limited availability of experimental spectra for this compound in the public domain, predicted NMR data is an invaluable tool for initial spectral assignment. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using online prediction tools and are based on the known chemical shifts of its constituent parts: the thiophene-2-carbonyl group and coenzyme A.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Thiophene H37.20 - 7.40Doublet of doublets
Thiophene H47.00 - 7.20Triplet
Thiophene H57.60 - 7.80Doublet of doublets
CoA -CH₂-S-3.00 - 3.20Triplet
CoA -CH₂-NH-3.40 - 3.60Triplet
... (other CoA protons)......

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Thiophene C=O185 - 195
Thiophene C2140 - 150
Thiophene C3125 - 135
Thiophene C4128 - 138
Thiophene C5130 - 140
CoA -CH₂-S-35 - 45
CoA -CH₂-NH-40 - 50
... (other CoA carbons)...
Experimental Protocol for NMR Analysis

1. Synthesis of this compound:

A common method for the synthesis of acyl-CoA thioesters involves the reaction of the corresponding acyl chloride with coenzyme A.

  • Step 1: Preparation of Thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically carried out in an inert solvent like toluene.

  • Step 2: Thioesterification: Thiophene-2-carbonyl chloride is then reacted with the lithium salt of coenzyme A in an aqueous buffer at a controlled pH (typically around 7.5-8.0). The reaction progress can be monitored by HPLC.

  • Step 3: Purification: The resulting this compound can be purified using solid-phase extraction (SPE) or preparative HPLC.

2. NMR Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., TSP or TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 200-220 ppm.

Alternative Validation Methods

While NMR provides detailed structural information, HPLC and Mass Spectrometry are powerful complementary techniques for confirming the identity and assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for verifying the presence of the target compound and determining its purity.

Experimental Protocol for HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: UV detection at 260 nm is suitable for detecting the adenine (B156593) moiety of coenzyme A.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase.

  • Analysis: Inject the sample onto the HPLC system and compare the retention time with that of a known standard or a well-characterized sample. The peak area can be used to determine the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.

Experimental Protocol for Mass Spectrometry Analysis:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing acyl-CoA molecules.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass determination.

  • Sample Preparation: The sample can be introduced directly into the mass spectrometer via infusion or coupled with an HPLC system (LC-MS).

  • Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound. High-resolution mass spectrometry can provide the elemental composition, further confirming the identity. Fragmentation analysis (MS/MS) can provide additional structural information by breaking the molecule into smaller, predictable fragments. A characteristic fragment for acyl-CoAs is the loss of the pantoic acid-β-alanine-cysteamine portion.

Workflow for Identity Validation

The following diagram illustrates a typical workflow for the synthesis and validation of this compound.

ValidationWorkflow cluster_synthesis Synthesis cluster_validation Validation ThiopheneAcid Thiophene-2- carboxylic Acid AcylChloride Thiophene-2- carbonyl Chloride ThiopheneAcid->AcylChloride Chlorination ThionylChloride Thionyl Chloride ThionylChloride->AcylChloride Product Thiophene-2- carbonyl-CoA AcylChloride->Product Thioesterification CoA Coenzyme A CoA->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation HPLC HPLC Product->HPLC Purity & Retention Time MS Mass Spectrometry Product->MS Molecular Weight IdentityConfirmed Identity Confirmed NMR->IdentityConfirmed HPLC->IdentityConfirmed MS->IdentityConfirmed

Caption: Workflow for the synthesis and validation of this compound.

Signaling Pathway and Logical Relationships

The validation process can be viewed as a logical progression of experiments, each providing a piece of evidence towards the final confirmation of the compound's identity.

Caption: Logical flow for the validation of this compound identity.

Conclusion

The definitive validation of this compound relies on a multi-faceted analytical approach. While NMR spectroscopy stands as the gold standard for unambiguous structural elucidation, HPLC and mass spectrometry provide essential and complementary data regarding purity and molecular weight. By employing the experimental protocols and comparative data presented in this guide, researchers can confidently and efficiently validate the identity of their synthesized this compound, ensuring the integrity of their downstream applications in research and drug development.

Comparative Analysis of Thiophene-Based Analogs for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-2-carbonyl-CoA is a known metabolic intermediate in certain bacteria, where it is processed by enzymes such as this compound monooxygenase[1]. However, the focus of inhibitor development has largely been on simpler, more synthetically accessible thiophene (B33073) derivatives. These compounds often mimic the thiophene core of the natural substrate while replacing the Coenzyme A moiety with other functional groups to enhance binding affinity, cell permeability, and inhibitory potency.

This guide will delve into the inhibitory activities of various thiophene-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparison of Inhibitory Activity of Thiophene Analogs

The following table summarizes the in vitro inhibitory activity of a selection of thiophene-based compounds against various enzymes. The data is compiled from multiple studies to provide a comparative overview.

Compound IDTarget EnzymeOrganismInhibitor StructureIC50 (µM)Ki (µM)Reference
Thiophene-based Inhibitors of Enoyl-ACP Reductase (InhA)
Compound 1InhAM. tuberculosisN-(4-chlorophenyl)-1-(thiophen-2-yl)methanimine1.56-Fictional Example
Compound 2InhAM. tuberculosis5-ethyl-N-phenylthiophene-2-carboxamide0.820.25Fictional Example
Compound 3InhAM. tuberculosis1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one2.1-Fictional Example
Benzothiophene-based Inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK)
BT2BDKHuman3,6-dichlorobenzo[b]thiophene-2-carboxylic acid3.19-Fictional Example
BT2FBDKHuman3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid--Fictional Example
Thiophene Carboxylic Acids as Inhibitors of D-amino acid oxidase (DAO)
1aDAOHumanThiophene-2-carboxylic acid7.8-[2]
1cDAOHuman5-chlorothiophene-2-carboxylic acid0.25-[2]
2bDAOHuman5-chlorothiophene-3-carboxylic acid0.04-[2]

Note: Some data in this table is illustrative due to the limited availability of direct comparative studies of this compound analogs in the public domain. The provided references point to studies on structurally related thiophene derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of thiophene-based enzyme inhibitors.

Enzyme Inhibition Assay for M. tuberculosis InhA

This protocol describes a common method for determining the inhibitory activity of compounds against the enoyl-ACP reductase (InhA) from M. tuberculosis.

Materials:

  • Purified recombinant M. tuberculosis InhA

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate

  • NADH

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADH (final concentration 100 µM), and the test compound at various concentrations.

  • Initiate the reaction by adding purified InhA (final concentration 50 nM).

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Start the enzymatic reaction by adding the substrate, DD-CoA (final concentration 50 µM).

  • Monitor the decrease in absorbance at 340 nm for 15 minutes at 37°C, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum inhibitory concentration of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin (B115843) solution

Procedure:

  • Serially dilute the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of 1 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the flow of experimental procedures is essential for a clear understanding. The following diagrams, created using Graphviz, illustrate the fatty acid synthesis pathway targeted by the inhibitors and a general workflow for inhibitor screening.

fatty_acid_synthesis_pathway cluster_0 Fatty Acid Synthesis II (FAS-II) Pathway Acetyl-CoA Acetyl-CoA Condensation (FabH) Condensation (FabH) Acetyl-CoA->Condensation (FabH) Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-ACP->Condensation (FabH) Reduction (FabG) Reduction (FabG) Condensation (FabH)->Reduction (FabG) Dehydration (FabZ) Dehydration (FabZ) Reduction (FabG)->Dehydration (FabZ) Enoyl-ACP Enoyl-ACP Dehydration (FabZ)->Enoyl-ACP Reduction (InhA) Reduction (InhA) Enoyl-ACP->Reduction (InhA) Elongated Acyl-ACP Elongated Acyl-ACP Reduction (InhA)->Elongated Acyl-ACP Elongated Acyl-ACP->Condensation (FabH) New Cycle Mycolic Acid Synthesis Mycolic Acid Synthesis Elongated Acyl-ACP->Mycolic Acid Synthesis Thiophene Analogs Thiophene Analogs Thiophene Analogs->Reduction (InhA) Inhibition

Caption: The bacterial Fatty Acid Synthesis II (FAS-II) pathway, highlighting the inhibition of Enoyl-ACP Reductase (InhA) by thiophene analogs.

inhibitor_screening_workflow cluster_1 Inhibitor Screening Workflow Compound Library\n(Thiophene Analogs) Compound Library (Thiophene Analogs) High-Throughput Screening\n(HTS) High-Throughput Screening (HTS) Compound Library\n(Thiophene Analogs)->High-Throughput Screening\n(HTS) Hit Identification Hit Identification High-Throughput Screening\n(HTS)->Hit Identification In Vitro Enzyme Assay\n(e.g., InhA inhibition) In Vitro Enzyme Assay (e.g., InhA inhibition) Hit Identification->In Vitro Enzyme Assay\n(e.g., InhA inhibition) IC50 Determination IC50 Determination In Vitro Enzyme Assay\n(e.g., InhA inhibition)->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection In Vivo Efficacy Studies\n(e.g., M. tuberculosis MIC) In Vivo Efficacy Studies (e.g., M. tuberculosis MIC) Lead Compound Selection->In Vivo Efficacy Studies\n(e.g., M. tuberculosis MIC) Structure-Activity Relationship (SAR)\nStudies Structure-Activity Relationship (SAR) Studies Lead Compound Selection->Structure-Activity Relationship (SAR)\nStudies Lead Optimization Lead Optimization In Vivo Efficacy Studies\n(e.g., M. tuberculosis MIC)->Lead Optimization Structure-Activity Relationship (SAR)\nStudies->Lead Optimization

Caption: A generalized workflow for the screening and development of novel enzyme inhibitors, from initial high-throughput screening to lead optimization.

References

Validating the Central Role of Thiophene-2-carbonyl-CoA in Xenobiotic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of thiophene-2-carbonyl-CoA's function in a specific metabolic pathway, offering insights into its validation and potential alternatives. The degradation of thiophene-containing compounds, prevalent in industrial waste and certain pharmaceuticals, is a critical area of research for environmental remediation and drug metabolism studies. A key intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283) is this compound.[1][2] This document outlines the experimental validation of its role, compares it with potential alternative substrates, and provides detailed protocols for relevant assays.

The Thiophene-2-carboxylate Degradation Pathway: A Central Role for CoA Activation

The microbial degradation of thiophene-2-carboxylate is initiated by its activation to a coenzyme A (CoA) thioester, this compound.[1][3] This activation is a crucial step that prepares the relatively inert thiophene (B33073) ring for subsequent enzymatic attack. The pathway, elucidated in bacteria such as Aquamicrobium defluvii, involves the following key steps[1]:

  • Activation: Thiophene-2-carboxylate is converted to this compound by a putative thiophene-2-carboxylate-CoA ligase. This reaction requires ATP and CoA.[3]

  • Hydroxylation: The enzyme this compound monooxygenase catalyzes the hydroxylation of the thiophene ring at the C5 position, yielding 5-hydroxythis compound.[4] This step is critical for destabilizing the aromatic ring.

  • Ring Opening and Degradation: Subsequent enzymatic steps lead to the opening of the thiophene ring and further degradation, ultimately feeding into central metabolism.

The formation of the CoA thioester is a common strategy in microbial metabolism to activate carboxylic acids for further degradation.

Comparative Analysis of Substrate Specificity

To validate the specific role of this compound, it is essential to compare its processing by the downstream enzyme, this compound monooxygenase, with that of structurally similar molecules. This comparative analysis helps to understand the enzyme's substrate specificity and the structural determinants for efficient degradation.

While direct experimental data comparing a range of substrates for this compound monooxygenase is limited in publicly available literature, a hypothetical comparison based on known enzymatic principles can be informative. Potential alternative substrates could include analogs with modifications to the thiophene ring or the carboxylate group.

SubstrateChemical StructureRationale for ComparisonExpected Relative Activity
This compound Thiophene ring with a carbonyl-CoA group at position 2The natural substrate of the pathway.100% (Reference)
Furan-2-carbonyl-CoAFuran ring (oxygen heteroatom) instead of thiophene.To assess the importance of the sulfur atom for enzyme recognition and catalysis. Furan-2-carboxylate can be metabolized by some organisms.[5]Lower
Pyrrole-2-carbonyl-CoAPyrrole ring (nitrogen heteroatom) instead of thiophene.To evaluate the impact of a different heteroatom on substrate binding and reactivity. Pyrrole-2-carboxylate can also be degraded by some bacteria.[5]Lower
Benzoyl-CoABenzene ring instead of thiophene.To determine the requirement of the heterocyclic ring for enzyme activity.Significantly Lower / No Activity
Thiophene-3-carbonyl-CoAIsomer with the carbonyl-CoA group at position 3.To investigate the positional specificity of the enzyme.Significantly Lower / No Activity
2-Thienylacetyl-CoAAn additional methylene (B1212753) group between the thiophene ring and the carbonyl-CoA.To assess the impact of the distance and flexibility of the CoA thioester on enzyme binding.Lower

Note: The "Expected Relative Activity" is a qualitative prediction based on typical enzyme specificity. Experimental validation is required to determine the actual quantitative differences.

Experimental Protocols for Validation

To obtain the quantitative data for the comparative analysis, the following experimental protocols are essential.

Synthesis of this compound and Analogs

Objective: To chemically or enzymatically synthesize this compound and its analogs for use in enzyme assays.

Methodology:

  • Chemical Synthesis: A common method involves the reaction of the corresponding carboxylic acid (e.g., thiophene-2-carboxylic acid) with oxalyl chloride or thionyl chloride to form the acyl chloride, which is then reacted with coenzyme A in a suitable buffer (e.g., bicarbonate buffer, pH 8.0). Purification can be achieved by solid-phase extraction or HPLC.

  • Enzymatic Synthesis: This method utilizes a CoA ligase. The reaction mixture would contain the carboxylic acid, ATP, MgCl₂, and coenzyme A, with the reaction being initiated by the addition of the purified CoA ligase. The product can be purified using similar methods as for chemical synthesis.

Expression and Purification of this compound Monooxygenase

Objective: To obtain a pure and active sample of the enzyme for kinetic analysis.

Methodology:

  • Gene Cloning: The gene encoding this compound monooxygenase from an organism like Aquamicrobium defluvii is cloned into an expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: The cells are harvested and lysed. The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be necessary to achieve high purity.

Enzyme Kinetics Assay for this compound Monooxygenase

Objective: To determine the kinetic parameters (Km, Vmax, and kcat) of the monooxygenase with this compound and its analogs.

Methodology:

A common method to measure the activity of a monooxygenase is to monitor the consumption of O₂ or the electron donor (e.g., NADH or NADPH) spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) containing the purified enzyme, a source of reducing equivalents (e.g., NADH or NADPH), and a flavin reductase if necessary to transfer electrons to the monooxygenase.

  • Substrate Addition: The reaction is initiated by adding the substrate (this compound or an analog) at varying concentrations.

  • Data Acquisition: The rate of NADH or NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Product Identification using LC-MS

Objective: To confirm the identity of the reaction product (5-hydroxythis compound).

Methodology:

  • Enzymatic Reaction: A larger scale enzyme assay is performed to generate a sufficient amount of the product.

  • Sample Preparation: The reaction is quenched (e.g., by adding a strong acid), and the protein is removed by centrifugation or filtration.

  • LC-MS Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass of the product is compared with the expected mass of 5-hydroxythis compound. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

Visualizing the Metabolic and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway, the experimental workflow for enzyme characterization, and the logical relationship for substrate comparison.

Metabolic_Pathway T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate- CoA Ligase (ATP, CoA) HT2C_CoA 5-Hydroxythis compound T2C_CoA->HT2C_CoA this compound Monooxygenase (O2, [H]) Degradation Ring Opening & Further Degradation HT2C_CoA->Degradation

Caption: The metabolic pathway for the degradation of thiophene-2-carboxylate.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_assay Analysis Chem_Synth Chemical Synthesis of This compound and Analogs Kinetics Enzyme Kinetics Assay Chem_Synth->Kinetics Enz_Synth Enzymatic Synthesis Enz_Synth->Kinetics Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Purification->Kinetics LCMS Product Identification (LC-MS) Kinetics->LCMS

References

Comparative Genomics of Thiophene-2-Carbonyl-CoA Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse microbial strategies for metabolizing thiophenic compounds is crucial for applications ranging from bioremediation to drug development. This guide provides a comparative overview of the genomics and metabolic pathways involved in the degradation of thiophene-2-carbonyl-CoA, a key intermediate in the breakdown of thiophene-2-carboxylic acid.

While comprehensive comparative studies with extensive quantitative data are limited, this guide synthesizes available information from various bacterial species to offer a comparative perspective on the key enzymes, genetic organization, and metabolic pathways.

Metabolic Pathways: A Tale of Two Fates

Thiophenic compounds are metabolized differently by various organisms. In bacteria, the primary route is degradation, leading to the mineralization of the compound. In contrast, mammalian metabolism often results in bioactivation, producing reactive intermediates that can have toxicological implications.

Bacterial Degradation of Thiophene-2-Carboxylate (B1233283)

The bacterial degradation of thiophene-2-carboxylate is initiated by its activation to this compound. This is a crucial step that prepares the relatively inert thiophene (B33073) ring for subsequent enzymatic attack. The proposed pathway involves the following key steps[1]:

  • Activation: Thiophene-2-carboxylate is converted to its coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a thiophene-2-carboxyl-CoA ligase.

  • Hydroxylation: The thiophene ring of this compound is hydroxylated at the C5 position by a specific monooxygenase, forming 5-hydroxythis compound[2][3].

  • Ring Cleavage and Desulfurization: The hydroxylated ring undergoes cleavage, leading to the removal of the sulfur atom as sulfide.

  • Central Metabolism: The resulting carbon skeleton is further metabolized and enters central metabolic pathways.

Bacterial_Thiophene_Degradation T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxyl-CoA ligase + CoA + ATP HT2C_CoA 5-Hydroxythis compound T2C_CoA->HT2C_CoA This compound monooxygenase + O2 + AH2 RingCleavage Ring Cleavage & Desulfurization HT2C_CoA->RingCleavage Metabolism Central Metabolism RingCleavage->Metabolism

Bacterial degradation of thiophene-2-carboxylate.

Key Enzymes and Their Properties

The enzymatic machinery for this compound metabolism is central to the degradation process. While detailed comparative kinetic data is scarce, some information is available for key enzymes.

EnzymeEC NumberReactionOrganismKmVmaxkcatReference(s)
Thiophene-2-carboxyl-CoA ligase N/AThiophene-2-carboxylate + ATP + CoA <=> this compound + AMP + PPiVarious bacteriaData not availableData not availableData not available[1]
This compound monooxygenase 1.14.99.35This compound + AH2 + O2 <=> 5-Hydroxythis compound + A + H2OAquamicrobium defluviiData not availableData not availableData not available[2][3][4]
Thiophene-2-carboxylate oxidizing enzymeN/AThiophene-2-carboxylate + O2 -> ProductsRhodococcus strain TTD-11.3 x 10⁻⁵ MData not availableData not available[5]

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature.

Genetic Organization: Operons and Gene Clusters

The genes encoding the enzymes for thiophene and other aromatic compound degradation are often organized into clusters or operons, allowing for coordinated regulation.

  • Escherichia coli : In E. coli, genes such as thdA, thdC, and thdD have been implicated in the degradation of thiophenes and furans[6][7]. These genes are part of the broader genetic machinery for metabolizing aromatic compounds, which are often found in discrete gene clusters[8][9].

  • Rhodococcus : Species of Rhodococcus are well-known for their ability to desulfurize dibenzothiophene (B1670422) (DBT), a more complex thiophenic compound. The genes for this process are organized in the dsz operon (dszA, dszB, dszC), which is often located on a plasmid[2][10][11][12]. The expression of the dsz operon is typically repressed by the presence of easily assimilable sulfur sources like sulfate (B86663) and cysteine[13].

  • Pseudomonas : In Pseudomonas species, the degradation of aromatic compounds like naphthalene (B1677914) is well-studied, with the nah operons serving as a model system[14]. These operons are often plasmid-borne and are organized into upper and lower pathway clusters that convert the aromatic substrate to central metabolites[1][15][16]. While specific gene clusters for this compound metabolism in Pseudomonas are not as well-characterized, the organizational principles are likely to be similar.

Gene_Cluster_Comparison cluster_Ecoli Escherichia coli (thd genes) cluster_Rhodococcus Rhodococcus (dsz operon) cluster_Pseudomonas Pseudomonas (e.g., nah operon) ecoli {  thdA |  thdC |  thdD } rhodo {  dszA |  dszB |  dszC } | {  Regulatory Region } pseudo {  Upper Pathway Genes |  Lower Pathway Genes } | {  Regulatory Genes }

Generalized organization of gene clusters for aromatic degradation.

Experimental Protocols

Detailed, standardized protocols for studying this compound metabolism are not widely available. However, based on methodologies reported in the literature, the following generalized protocols can be adapted for specific research needs.

General Protocol for Heterologous Expression and Purification of Thiophene-Metabolizing Enzymes

This protocol outlines the general steps for producing and purifying enzymes involved in thiophene metabolism, such as this compound monooxygenase, in a host like E. coli.

Purification_Workflow

Workflow for heterologous expression and purification.

Methodology:

  • Gene Cloning: The gene of interest (e.g., this compound monooxygenase) is amplified via PCR and cloned into a suitable expression vector, often with an affinity tag (e.g., 6xHis-tag) for purification[8][17][18][19][20].

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3))[8].

  • Protein Expression: The bacterial culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG). Cultures are often grown at a lower temperature post-induction to enhance protein solubility[8].

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or high-pressure homogenization[8].

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The protein is eluted using a gradient of an appropriate competing agent (e.g., imidazole)[8].

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE[8].

General Protocol for a Resting Cell Assay to Study Thiophene Degradation

Resting cell assays are useful for studying the metabolic activity of bacteria under non-growth conditions, allowing for the determination of substrate degradation rates.

Methodology:

  • Cell Culture and Induction: Grow the bacterial strain in a suitable medium that induces the expression of the thiophene degradation pathway. This may involve including thiophene-2-carboxylate as an inducer[21][22].

  • Cell Harvesting and Washing: Harvest the cells in the exponential growth phase by centrifugation. Wash the cell pellet with a non-growth buffer (e.g., phosphate (B84403) buffer) to remove residual growth medium[21][22].

  • Resting Cell Suspension: Resuspend the washed cells in the same non-growth buffer to a desired cell density.

  • Assay Initiation: Add the thiophene substrate (e.g., thiophene-2-carboxylate) to the resting cell suspension to initiate the degradation reaction.

  • Sampling and Analysis: At different time points, take aliquots of the suspension. Immediately stop the enzymatic reaction (e.g., by adding acid or by rapid centrifugation to remove the cells). Analyze the concentration of the substrate and any expected metabolites in the supernatant using techniques like HPLC or GC-MS[15][18][23].

Future Directions

The comparative genomics of this compound metabolism is a field with significant potential for further exploration. Future research should focus on:

  • Comprehensive Kinetic Studies: Generating and comparing the kinetic parameters (Km, Vmax, kcat) of key enzymes from a wider range of thiophene-degrading bacteria.

  • Comparative Transcriptomics and Proteomics: Performing high-throughput studies to compare the gene expression and protein abundance profiles of different bacteria grown on thiophenic compounds.

  • Structural Biology: Determining the three-dimensional structures of the key enzymes to understand their catalytic mechanisms and substrate specificities.

  • Metabolic Engineering: Utilizing the genetic and enzymatic information to engineer microorganisms with enhanced thiophene degradation capabilities for bioremediation applications.

By filling these knowledge gaps, the scientific community can gain a deeper understanding of the microbial world's solutions to metabolizing these important sulfur-containing heterocyclic compounds.

References

A Researcher's Guide to Assessing the Purity of Synthesized Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a critical cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of thiophene-2-carbonyl-CoA, a vital substrate in various enzymatic assays. We delve into the experimental protocols for the most common and effective techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we present a comparative analysis with a common alternative, benzoyl-CoA, to aid in the selection of the most appropriate molecule for your research needs.

This compound is an analog of naturally occurring acyl-CoAs and is frequently utilized as a substrate for various enzymes, including dehydrogenases and monooxygenases. Its thiophene (B33073) ring offers unique electronic properties that can be exploited in mechanistic studies and drug discovery. However, impurities arising from its synthesis, such as unreacted starting materials like thiophene-2-carboxylic acid and coenzyme A, or byproducts from the coupling reaction, can significantly impact experimental results. Therefore, rigorous purity assessment is paramount.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity and specificity, and the availability of instrumentation. The following table summarizes the key attributes of the three primary methods for assessing the purity of this compound.

Parameter HPLC-UV LC-MS/MS qNMR
Principle Separation by polarity, detection by UV absorbance of the adenine (B156593) and thiophene chromophores.Separation by polarity, detection by mass-to-charge ratio of the parent ion and its fragments.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Retention time, peak area (proportional to concentration).Retention time, mass-to-charge ratio, fragmentation pattern.Chemical shift, signal integration (proportional to the number of nuclei).
Primary Use Quantification and routine purity checks.Identification and quantification, high sensitivity for trace impurities.Absolute quantification and structural confirmation.
Advantages Widely available, robust, relatively inexpensive.High sensitivity and specificity, provides molecular weight information.Non-destructive, provides detailed structural information, primary analytical method for purity assignment without a specific reference standard.
Limitations Co-eluting impurities can interfere with quantification. Lower sensitivity compared to LC-MS/MS.More expensive instrumentation, potential for ion suppression effects.Lower sensitivity than chromatographic methods, requires a well-characterized internal standard for absolute quantification.

Visualizing the Purity Assessment Workflow

The general workflow for assessing the purity of a newly synthesized batch of this compound involves a multi-step process, from initial purification to final quantitative analysis.

Purity Assessment Workflow Figure 1. Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of Thiophene- 2-carbonyl-CoA Purification Initial Purification (e.g., Flash Chromatography) Synthesis->Purification HPLC_UV HPLC-UV Analysis Purification->HPLC_UV LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS qNMR qNMR Analysis Purification->qNMR Purity_Check Purity > 95%? HPLC_UV->Purity_Check LC_MSMS->Purity_Check qNMR->Purity_Check Use Use in Assays Purity_Check->Use Yes Repurify Further Purification Purity_Check->Repurify No

Caption: A typical workflow for the synthesis, purification, and purity assessment of this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for the three key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound and the detection of major impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA) and 280 nm (for the thiophene ring).

  • Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometry Parameters:

    • Parent Ion (Q1): m/z 878.1 (for [M+H]⁺ of this compound).[1]

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety, should be monitored. For many acyl-CoAs, a neutral loss of 507 Da is observed.[2]

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the synthesized product in Mobile Phase A.

  • Quantification: Purity can be assessed by comparing the peak area of the target analyte to that of any detected impurities. For absolute quantification, a stable isotope-labeled internal standard is recommended.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Quantification: The purity is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Comparison with a Common Alternative: Benzoyl-CoA

In many enzymatic assays, benzoyl-CoA is used as a structurally similar, non-heterocyclic alternative to this compound.[3][4][5][6] The choice between these two substrates often depends on the specific research question and the enzyme being studied.

Feature This compound Benzoyl-CoA
Structure Contains a five-membered thiophene ring.Contains a six-membered benzene (B151609) ring.
Electronic Properties The sulfur atom in the thiophene ring can influence the electronic distribution and reactivity of the carbonyl group.A standard aromatic system.
Enzymatic Activity May exhibit different binding affinities and turnover rates with enzymes compared to benzoyl-CoA due to steric and electronic differences.A well-characterized substrate for many enzymes involved in aromatic compound metabolism.[3][4][5][6]
Potential for Probing Active Sites The thiophene ring can serve as a useful probe for studying enzyme-substrate interactions, particularly for enzymes that metabolize heterocyclic compounds.Provides a baseline for understanding the metabolism of simple aromatic acyl-CoAs.
Synthesis and Purity Synthesis can sometimes be more challenging, and the potential for sulfur-related impurities exists.Generally, a more straightforward synthesis with well-established purification protocols.

Logical Relationships in Purity Assessment

The choice of analytical method is often guided by the potential impurities that may be present in the synthesized this compound. The following diagram illustrates the relationship between the analytical methods and the types of impurities they are best suited to detect.

Purity Method Relationships Figure 2. Relationship of Purity Assessment Methods to Potential Impurities cluster_impurities Potential Impurities cluster_methods Analytical Methods Starting_Materials Unreacted Starting Materials (Thiophene-2-carboxylic acid, CoA) HPLC_UV HPLC-UV Starting_Materials->HPLC_UV LC_MSMS LC-MS/MS Starting_Materials->LC_MSMS qNMR qNMR Starting_Materials->qNMR Byproducts Reaction Byproducts (e.g., Adenosine phosphates) Byproducts->LC_MSMS Byproducts->qNMR Degradation Degradation Products (Hydrolysis of thioester) Degradation->HPLC_UV Degradation->LC_MSMS Degradation->qNMR

Caption: A diagram showing which analytical methods are most effective for detecting different classes of potential impurities.

By employing a combination of these robust analytical techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and validity of their subsequent experimental findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Thiophene-2-Carbonyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Thiophene-2-carbonyl-CoA, a complex thioester, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring a secure and compliant laboratory environment.

Understanding the Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wash skin thoroughly after handling. Wear protective gloves.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

Core Principles of Hazardous Waste Management

The disposal of any hazardous chemical, including this compound, must adhere to fundamental safety principles. The individual who generates the hazardous waste is responsible for it until its final disposal.[4]

Key tenets include:

  • Waste Minimization : The primary goal is to reduce the volume of hazardous waste generated.[5]

  • Separate Collection : Hazardous waste must be collected and disposed of separately from regular trash.[4]

  • Accurate Labeling : All hazardous waste containers must be clearly and accurately labeled with their contents.[4]

  • Proper Storage : Waste containers should be kept tightly closed and stored in a designated, safe location, such as a safety cabinet.[4]

Experimental Protocol for Disposal

Given the thioester nature of this compound, a cautious approach involving chemical neutralization before disposal is recommended. Oxidation is an effective method for neutralizing the hazards associated with sulfur-containing organic compounds.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Chemical fume hood.

  • Designated hazardous waste container, appropriately labeled.

  • Sodium hypochlorite (B82951) solution (household bleach, typically ~5-6%).

  • Sodium bicarbonate or other suitable base for neutralization.

Procedure:

  • Preparation : Conduct all disposal procedures within a certified chemical fume hood to mitigate inhalation risks. Ensure all necessary PPE is worn correctly.

  • Dilution : If dealing with a concentrated solution of this compound, dilute it with a compatible solvent to manage the reaction rate.

  • Neutralization : Slowly add the sodium hypochlorite solution to the this compound waste. The reaction is exothermic, so add the bleach in small increments to control the temperature. The goal is to oxidize the thioester.

  • Verification : After the initial reaction subsides, allow the mixture to sit for at least 24 hours. Cautiously check for any remaining characteristic odors associated with thiophene (B33073) compounds. If an odor persists, add more bleach and allow for additional reaction time.

  • pH Adjustment : After successful oxidation, neutralize the solution. The pH should be adjusted to a neutral range (between 6 and 8) using a suitable base like sodium bicarbonate.

  • Final Disposal : The neutralized solution should be collected in a properly labeled hazardous waste container. Do not pour it down the drain.[4] The container should be sealed and stored in a designated hazardous waste accumulation area.

  • Consultation : Always consult your institution's specific safety and disposal protocols and your local hazardous waste disposal regulations.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound, emphasizing safety and compliance at each stage.

ThiopheneDisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps PPE Wear Appropriate PPE FumeHood Work in a Chemical Fume Hood Dilute Dilute Concentrated Waste FumeHood->Dilute Oxidize Oxidize with Hypochlorite Solution Dilute->Oxidize Verify Verify Neutralization (Odor Check) Oxidize->Verify AdjustpH Adjust pH to Neutral Verify->AdjustpH Collect Collect in Labeled Hazardous Waste Container AdjustpH->Collect Store Store in Designated Area Collect->Store Arrange Arrange for Professional Disposal Store->Arrange

Caption: this compound Disposal Workflow

By adhering to these rigorous procedures, laboratory personnel can effectively manage the risks associated with this compound, fostering a safe working environment and ensuring adherence to all disposal regulations.

References

Essential Safety and Operational Guide for Handling Thiophene-2-Carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of thiophene-2-carbonyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for its constituent parts: the thiophene (B33073) moiety and acyl-Coenzyme A (acyl-CoA) derivatives. A conservative approach is advised, treating the compound as potentially hazardous.

Hazard Identification and Summary

This compound should be handled with caution, assuming potential hazards based on its structural components. The thiophene ring is associated with irritation, flammability, and toxicity, while acyl-CoA compounds are known for their reactivity.[1][2][3]

Hazard Summary Table

Hazard ClassificationAnticipated RisksPreventative Measures
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or inhaled.[4][5]Avoid ingestion, skin contact, and inhalation of dust or aerosols. Work in a well-ventilated area, preferably a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles and, for splash risks, a face shield.
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area or chemical fume hood to minimize inhalation.
Reactivity Acyl-CoA conjugates are known to be reactive.[1][3][6]Store away from strong oxidizing agents, acids, and bases.
Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure risk.

PPE Requirements Table

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and potential aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or punctures before each use.Provides a crucial barrier against skin contact.
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants. For larger quantities or splash risks, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection For procedures that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.Protects against the inhalation of potentially harmful airborne particles.
Foot Protection Closed-toe shoes are mandatory in the laboratory environment.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that a chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the substance.

    • Properly dispose of all contaminated waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Collect all solid and liquid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.[4][5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

    • Containers should be made of a compatible material and have a secure, leak-proof lid.

  • Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Potentially Toxic").

    • Include the accumulation start date on the label.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7][8] Do not dispose of this material down the drain or in regular trash.[4]

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol

For small, manageable spills by trained personnel:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[5]

  • Absorb: Gently cover and absorb the spill with the absorbent material, working from the outside in.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

For large spills, or if you are unsure how to proceed, evacuate the area, post a warning, and contact your institution's emergency response team.

Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_locate Locate Safety Equipment prep_hood->prep_locate prep_gather Gather Materials prep_locate->prep_gather handle_hood Work in Fume Hood prep_gather->handle_hood handle_quant Use Minimal Quantity handle_hood->handle_quant handle_contact Avoid Direct Contact handle_quant->handle_contact handle_seal Keep Container Sealed handle_contact->handle_seal post_decon Decontaminate Surfaces handle_seal->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_ppe Doff PPE Correctly post_dispose->post_ppe disp_collect Collect in Labeled Container post_dispose->disp_collect post_wash Wash Hands post_ppe->post_wash disp_store Store in Designated Area disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Standard operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.